Indatraline hydrochloride

Catalog No.
S530604
CAS No.
96850-13-4
M.F
C16H16Cl3N
M. Wt
328.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indatraline hydrochloride

CAS Number

96850-13-4

Product Name

Indatraline hydrochloride

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Molecular Formula

C16H16Cl3N

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1

InChI Key

QICQDZXGZOVTEF-MELYUZJYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Indatraline HCl; Indatraline HCl salt; Indatraline Hydrochloride; Indatraline Hydrochloride salt;

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

The exact mass of the compound Indatraline hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indatraline hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Pharmacological Mechanism

Indatraline's core mechanism is the potent inhibition of key monoamine transporters, thereby increasing neurotransmitter levels in the synaptic cleft.

Transporter Target Full Name Inhibition Constant (Ki) Biological Role
SERT [1] Serotonin Transporter 0.42 nM [1] Reuptake of serotonin (5-HT); regulates mood, emotion [2] [1]
DAT [1] Dopamine Transporter 1.7 nM [1] Reuptake of dopamine; central to reward, motivation, motor control [2] [1]
NET [1] Norepinephrine Transporter 5.8 nM [1] Reuptake of norepinephrine; involved in attention and stress response [2] [1]

This potent triple reuptake inhibition is similar to cocaine but with a slower onset and longer duration of action, which has been investigated as a potential pharmacological strategy for treating cocaine addiction [2] [3].

Autophagy Induction via mTOR Pathway

Beyond its effects on monoamine systems, indatraline has been identified as a potent inducer of autophagy, a cellular "self-digestion" process. The signaling pathway through which this occurs is outlined below.

G Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Suppresses S6K->Autophagy Suppresses

Indatraline induces autophagy by activating AMPK and inhibiting the mTOR/S6K signaling axis [3].

Key experimental evidence for autophagy induction includes [3]:

  • LC3 Conversion: Immunoblotting shows dose- and time-dependent conversion of cytosolic LC3-I to lipid-bound LC3-II, a hallmark of autophagosome formation.
  • Vacuole Accumulation: Microscopy in EGFP-LC3 stable cell lines shows increased fluorescent autophagic vacuoles in the cytoplasm.
  • Functional Flux: Increased LC3-II levels in the presence of lysosomal inhibitor E64D confirm enhanced autophagic flux rather than a block in degradation.
  • Genetic Ablation: Knockdown of essential autophagy genes ATG5 and ATG7 abrogates indatraline-induced autophagy.

This autophagy induction underlies its anti-proliferative effects and potential application in treating conditions like restenosis (re-narrowing of blood vessels) [3].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

1. Autophagy Induction Assay (Cell-based) [3]

  • Cell Lines: COS-7 or HeLa cells stably expressing EGFP-LC3.
  • Treatment: Expose cells to 1-10 µM indatraline for 12-24 hours.
  • Detection & Analysis:
    • High-Content Screening (HCS): Use LysoTracker Red (stains acidic vacuoles) or monodansylcadaverine (MDC) staining. Quantify fluorescence intensity and puncta formation.
    • Immunoblotting: Analyze LC3-I to LC3-II conversion.
    • Transmission Electron Microscopy (TEM): Identify and count autophagic vacuoles.

2. In Vivo Restenosis Model [3]

  • Animal Model: Rat model of vascular injury.
  • Treatment: Administer indatraline.
  • Endpoint Analysis: Measure smooth muscle cell (SMC) accumulation in the vessel wall. Indatraline treatment shows significant inhibition of SMC accumulation, demonstrating therapeutic potential.

3. Anti-Angiogenesis and Cell Motility Assay [4]

  • Cell-Based Models: Use patient-derived glioblastoma multiforme (GBM) cells, particularly the proneural subtype.
  • Functional Assays:
    • Spreading & Migration: Treat cells with 1-10 µM indatraline and observe inhibition of attachment, spreading, and migration without cytotoxicity.
    • Tube Formation: Demonstrate inhibition of capillary-like tube formation on Matrigel.
  • Mechanistic Insight: Indatraline inhibits Rho- and calcium-mediated signaling pathways, disrupting cytoskeletal dynamics needed for cell motility.

Emerging Research Directions

Recent studies explore repurposing indatraline beyond its initial neurological targets:

  • Glioblastoma (GBM) Therapy: Exhibits potent antiangiogenic effects by inhibiting Rho- and calcium-mediated signaling, suppressing GBM cell motility and tube formation in vitro [4].
  • Oligonucleotide Therapeutic Delivery: Conjugated to antisense oligonucleotides (ASO) against α-synuclein. The conjugate (IND-1233-ASO) leverages indatraline's high affinity for monoamine transporters for neuron-specific delivery, showing promise for treating Parkinson's disease [5].

References

Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For research purposes, key experimental findings and methodologies from the literature are summarized below.

Study Focus Experimental Model Key Protocol / Treatment Primary Quantitative Outcome
Reduction of Cocaine Self-Administration [1] Rhesus monkeys Repeated daily treatment with indatraline (0.1-0.56 mg/kg/day for 7 days). Cocaine self-administration was measured across a range of doses (0.0032-0.1 mg/kg/injection). The highest dose of indatraline (0.56 mg/kg/day) nearly eliminated cocaine-maintained responding.
Effect on Motor Activity [2] Male Wistar rats Single intraperitoneal (i.p.) administration. Ambulation, raising, and stereotypy were computed at 1, 2, and 3 hours post-administration. Indatraline produced a long-lasting effect on motor activity for at least 3 hours.
Autophagy Induction *In Vitro* [3] COS-7 & HeLa cell lines Cells treated with 1-10 µM indatraline for 24 hours. Autophagy was assessed via LysoTracker/MDC staining, EGFP-LC3 puncta formation, and LC3-I to LC3-II conversion by immunoblotting. Indatraline (5-10 µM) induced strong LC3 conversion, similar to rapamycin. LC3-II levels increased 2 to 3-fold in the presence of lysosomal inhibitor E64D, confirming autophagic flux.
Immunogenic Cell Death (ICD) *In Vitro* [4] Various cancer cell lines Cells treated with indatraline. Key hallmarks of ICD—calreticulin (CALR) exposure, ATP secretion, and HMGB1 release—were measured. Indatraline triggered the emission of all three key damage-associated molecular patterns (DAMPs), confirming its immunogenic potential.

Mechanisms of Action & Signaling Pathways

Beyond monoamine reuptake inhibition, recent research has uncovered two significant, novel mechanisms of action for indatraline.

Autophagy Induction via mTOR Pathway

In cellular models, indatraline has been shown to induce autophagy by suppressing the mTOR/S6 kinase signaling pathway, independent of the PI3K/AKT/ERK pathway [3]. The workflow below illustrates this process.

G Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Suppresses S6K S6K mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Suppresses S6K->Autophagy Suppresses

Indatraline induces autophagy by activating AMPK and inhibiting the mTOR/S6K pathway. [3]

Lysosomal Cholesterol Disruption & Immunogenic Cell Death

A more recent study identified that indatraline, as a cationic amphiphilic drug, disrupts lysosomal cholesterol transport, leading to Immunogenic Cell Death (ICD) [4]. The mechanism is outlined below.

G Indatraline Indatraline NPC1_NPC2 NPC1/NPC2 Cholesterol Transporters Indatraline->NPC1_NPC2 Inhibits Lysosomal_Cholesterol Lysosomal Cholesterol Accumulation NPC1_NPC2->Lysosomal_Cholesterol Causes LMP Lysosomal Membrane Permeabilization (LMP) Lysosomal_Cholesterol->LMP ICD Immunogenic Cell Death (ICD) (CALR exposure, ATP & HMGB1 release) LMP->ICD TFEB_TFE3 TFEB/TFE3 Activation LMP->TFEB_TFE3 Induces TFEB_TFE3->NPC1_NPC2 Upregulates (Maladaptive Feedback)

Indatraline inhibits lysosomal cholesterol transporters, leading to cholesterol accumulation, lysosomal damage, and ICD. [4]

Research Implications & Future Directions

  • For Substance Abuse Treatment: Its long-acting properties make it a valuable tool for studying the impact of sustained monoamine transporter blockade on addictive behaviors [1] [2].
  • For Autophagy-Related Diseases: The ability to induce autophagy via mTOR suppression positions indatraline as a potential therapeutic candidate for conditions like restenosis or a chemical probe for studying autophagy [3].
  • For Cancer Immunotherapy: The discovery that it disrupts lysosomal cholesterol homeostasis and induces ICD reveals a new mechanism of action, opening avenues for repurposing indatraline as an anticancer agent, particularly in combination with immunotherapies [4].

References

Pharmacology and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Indatraline is a powerful and non-selective inhibitor of all three major monoamine transporters, which contributes to its long-lasting effects and has made it a candidate for treating stimulant abuse [1] [2].

Pharmacological Parameter Value Details / Significance
Inhibition Constant (Kᵢ) Against neurotransmitter transporters: [3]
- Serotonin Transporter (SERT) 0.42 nM Most potent action
- Dopamine Transporter (DAT) 1.7 nM Similar efficacy to cocaine [1]
- Norepinephrine Transporter (NET) 5.8 nM
Behavioral Effect Onset 20-30 minutes Slower than cocaine, contributing to lower abuse potential [1]
Behavioral Effect Duration >3 hours Longer duration than cocaine [1] [2]

Experimental Protocols for Key Findings

Here are the methodologies for two critical areas of indatraline research.

Protocol 1: Evaluating Autophagy Induction (In Vitro) [4]

This cell-based assay is used to identify and validate compounds that induce autophagy.

  • Cell Culture and Treatment: Use COS-7 or HeLa cell lines. Culture cells in standard medium (e.g., DMEM with 10% FBS). Seed cells into 96-well plates and allow to adhere.
  • Compound Exposure: Treat cells with indatraline. The study tested a concentration range (e.g., 1 μM to 10 μM) for 24 hours. Use rapamycin (10 μM) as a positive control and a DMSO vehicle as a negative control.
  • Autophagy Detection:
    • Staining: After treatment, incubate cells with LysoTracker Red (50-75 nM) or Monodansylcadaverine (MDC) for a specific duration.
    • High-Content Screening (HCS): Analyze the stained plates using an HCS system to quantify the fluorescence intensity of acidic vacuoles (autophagosomes) in the cytoplasm.
  • Validation:
    • LC3 Conversion Assay: Treat cells, lyse them, and perform immunoblotting using an LC3 antibody to detect the conversion from LC3-I (cytosolic) to LC3-II (membrane-bound).
    • Electron Microscopy: Fix treated cells (e.g., with glutaraldehyde) and process for Transmission Electron Microscopy (TEM) to visually identify double-membrane autophagic vacuoles.
Protocol 2: Assessing Motor Activity in Rodents (In Vivo) [2]

This behavioral test assesses the long-lasting psychomotor effects of indatraline.

  • Subjects: Use male Wistar rats.
  • Drug Administration: Administer indatraline via intraperitoneal (i.p.) injection.
  • Motor Activity Assessment: Place rats in activity monitoring chambers after injection.
  • Data Recording and Analysis: Record sessions and compute specific behavioral indexes at multiple time points (e.g., 1, 2, and 3 hours post-injection).
    • Ambulation: Distance moved or number of movements.
    • Rearing: Frequency of upright posture.
    • Stereotypy: Frequency of repetitive, non-goal-directed movements.

Signaling Pathway for Autophagy Induction

The following diagram illustrates the mechanism by which indatraline induces autophagy, as revealed by cellular screening.

G cluster_0 mTOR/S6 Kinase Signaling Pathway Indatraline Indatraline MonoamineInhibition MonoamineInhibition Indatraline->MonoamineInhibition AMPK AMPK MonoamineInhibition->AMPK Activates mTOR mTOR AMPK->mTOR Suppresses S6K S6K mTOR->S6K Activates AutophagyInduction AutophagyInduction mTOR->AutophagyInduction Inhibits S6K->AutophagyInduction Inhibits LC3Conversion LC3Conversion AutophagyInduction->LC3Conversion ATG5_ATG7 ATG5_ATG7 AutophagyInduction->ATG5_ATG7

Indatraline induces autophagy by activating AMPK and suppressing the mTOR/S6K pathway.

Synthesis Workflow

While the total synthesis is complex, the following flowchart outlines a modern ring-contraction approach.

G StartTetralone Tetralone 6 Dihydronaphthalene 1,2-Dihydronaphthalene 5 StartTetralone->Dihydronaphthalene 1. NaBH₄ Reduction 2. PTSA Dehydration IndaneEster trans-Indane Ester 4 Dihydronaphthalene->IndaneEster HTIB (I(III)) Ring Contraction CarboxylicAcid Carboxylic Acid 9 IndaneEster->CarboxylicAcid Jones' Oxidation (CrO₃/H₂SO₄) Indatraline (±)-Indatraline (1) CarboxylicAcid->Indatraline Hofmann Rearrangement & N-methylation

Simplified synthesis of indatraline via an iodine(III)-mediated ring contraction.

Research Status and Potential

Indatraline remains a valuable research tool. Its highest development phase is Preclinical, and it has not yet received approval for medical use [5]. The discovery of its autophagy-inducing effects opens new potential therapeutic avenues for diseases like restenosis and atherosclerosis [4]. Research also continues into its use as a slow-onset, long-duration agent for psychostimulant abuse [1] [2].

References

Indatraline triple reuptake inhibitor profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Indatraline

The core activity of indatraline is its potent inhibition of the three major monoamine transporters. The following table summarizes its binding affinity (Ki values) and primary pharmacological actions.

Target Transporter Inhibitory Constant (Ki) Primary Effect
Serotonin Transporter (SERT) 0.42 nM [1] Potently increases synaptic serotonin levels
Dopamine Transporter (DAT) 1.7 nM [1] Potently increases synaptic dopamine levels
Norepinephrine Transporter (NET) 5.8 nM [1] Potently increases synaptic norepinephrine levels
Primary Pharmacological Action Potent and balanced Triple Reuptake Inhibitor (TRI) [2] [1]
Additional Documented Effects Induces autophagy; Exhibits anti-angiogenic and antinociceptive activity [3] [4] [5]

Mechanism of Action: Autophagy Induction

A key discovered mechanism of indatraline is its ability to induce autophagy, an important cellular degradation process, via the AMPK/mTOR/S6K signaling axis [3]. The diagram below illustrates this signaling pathway.

g Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Suppresses S6K S6K mTOR->S6K Inhibits Autophagy Autophagy S6K->Autophagy Relieves Inhibition of

Indatraline activates AMPK, which in turn suppresses the mTOR/S6K signaling pathway. This suppression relieves the normal inhibitory brake that mTOR/S6K places on autophagy, thereby inducing the process [3]. This mechanism is distinct from its monoamine reuptake blockade and has therapeutic potential for conditions like restenosis and atherosclerosis [3].

Key Experimental Protocols and Findings

The following methodologies are critical for investigating indatraline's effects, particularly its role in inducing autophagy.

Detecting Autophagy Induction
  • LysoTracker Staining: Cells are treated with indatraline and then stained with LysoTracker Red, a fluorescent dye that accumulates in acidic compartments like autolysosomes. The increase in fluorescence intensity, quantifiable by high-content screening (HCS), indicates autophagy induction. Indatraline treatment resulted in a 2.87-fold increase in fluorescence compared to the control [3].
  • LC3-I to LC3-II Conversion: Autophagy activation involves the lipidation of the cytosolic protein LC3-I to the membrane-bound form LC3-II. This conversion can be detected by immunoblotting. Treatment with indatraline (5-10 μM) induced a strong, time-dependent conversion of LC3-I to LC3-II, confirming autophagy initiation [3].
  • Transmission Electron Microscopy (TEM): This method provides visual confirmation of autophagic structures. HeLa cells treated with 5 μM indatraline for 12-24 hours showed a clear increase in double-membrane autophagic vacuoles and multi-vesicular bodies [3].
  • Autophagic Flux Assay: To confirm the complete process, researchers use lysosomal inhibitors like E64D. An accumulation of LC3-II in cells co-treated with indatraline and E64D, compared to indatraline alone, demonstrates that the compound increases the autophagic flux rather than blocking the final degradation step [3].
Confirming Triple Reuptake Inhibition
  • In Vivo Microdialysis: This technique directly measures neurotransmitter levels in the brain. In the cingulate cortex of mice, indatraline (3 mg/kg) increased extracellular levels of serotonin, norepinephrine, and dopamine, directly confirming its triple reuptake inhibitory activity in a live animal model [5].

Research Applications and Implications

The unique profile of indatraline makes it a valuable tool in diverse research areas.

  • Neuropathic Pain Research: In a mouse model of oxaliplatin-induced neuropathic pain, acute administration of indatraline (3 mg/kg) reversed mechano-hypersensitivity, cold allodynia, and thermal hypersensitivity. Its broad-spectrum efficacy suggests triple reuptake inhibitors may provide a wider antinociceptive profile than dual or selective agents [5].
  • Targeted Drug Delivery to Neurons: Indatraline has been conjugated to small interfering RNA (siRNA) and antisense oligonucleotides (ASOs). This conjugate uses indatraline's high affinity for monoamine transporters to deliver these oligonucleotides specifically into serotonin, norepinephrine, and dopamine neurons after intranasal administration in mice. This strategy has been used to successfully knock down α-synuclein, a protein implicated in Parkinson's disease, specifically in these neuron types [6].

Indatraline is more than a classic antidepressant prototype; it is a versatile tool for probing autophagy and developing targeted neurological therapies. Its well-defined triple reuptake inhibition profile, combined with its novel autophagy-inducing mechanism, makes it a compelling candidate for further research and potential therapeutic repurposing.

References

Core Pharmacological Profile of Indatraline

Author: Smolecule Technical Support Team. Date: February 2026

Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of key neurotransmitters: dopamine, norepinephrine, and serotonin [1]. Recent research has uncovered its novel function as a potent inducer of autophagy, a cellular recycling process [1].

  • Primary Mechanism: As an antidepressant, its efficacy is similar to cocaine, but with a slower onset and longer duration of action [1].
  • Novel Mechanism: It induces autophagy by suppressing the mTOR/S6 kinase signaling pathway, independent of the PI3K/AKT/ERK signaling axis [1]. This autophagy induction leads to apoptosis-independent cell death and effectively inhibits the accumulation of vascular smooth muscle cells (SMCs), which is a key process in restenosis (re-narrowing of blood vessels) after procedures like angioplasty [1].

Quantitative Pharmacological Data

The table below summarizes key quantitative findings from the identified study:

Parameter Experimental Findings
Autophagy Induction (Fold-change) 2.87-fold increase vs. control (at 10 μM), comparable to rapamycin [1].
Effective Concentrations (in vitro) Increased LysoTracker/MDC staining from 1 μM; LC3 conversion observed from 5-10 μM [1].
Key Signaling Pathway Suppression of mTOR/S6 kinase signaling; affected AMPK/mTOR/S6K axis [1].
Impact on Cell Death Induced apoptosis-independent, autophagy-mediated cell death (caspase-3 not cleaved) [1].
In Vivo Therapeutic Effect Inhibited SMC accumulation and demonstrated therapeutic potential in a rat model of restenosis [1].

Detailed Experimental Protocols

The key findings on indatraline's autophagy induction were established through the following experimental methodologies [1]:

  • 1. Cell-based High-Content Screening (HCS): Researchers screened the Johns Hopkins Drug Library (JHDL) using a LysoTracker Red stain to detect acidic vacuoles (like autolysosomes) in cells treated with 10 μM compounds. A 2-fold or greater increase in fluorescence compared to the control was the hit criterion.
  • 2. Autophagy Validation Assays:
    • MDC Staining: Cells were treated with indatraline, stained with Monodansylcadaverine (MDC), and observed under a fluorescence microscope.
    • EGFP-LC3 Puncta Formation: A COS-7 cell line stably expressing EGFP-LC3 was used. Upon autophagy induction, LC3-I converts to LC3-II and aggregates on the autophagosome membrane, visible as fluorescent puncta. The number of these puncta was counted.
    • Transmission Electron Microscopy (TEM): HeLa cells treated with 5 μM indatraline were examined with TEM to visually identify the double-membrane structures of autophagosomes.
    • LC3 Immunoblotting: Cell lysates from treated samples were analyzed by Western blot to detect the conversion of the cytoplasmic form of LC3 (LC3-I) to the lipidated, autophagosome-bound form (LC3-II).
    • Autophagic Flux Assay: Cells were co-treated with indatraline and E64D (a lysosomal inhibitor). An increase in LC3-II levels in the presence of E64D confirms that indatraline increases the autophagic flux rather than blocking the final degradation step.
  • 3. Pathway Analysis: Immunoblotting was used to assess the phosphorylation states of key proteins in the mTOR/S6K and other pathways to identify the mechanism of action.
  • 4. In Vivo Restenosis Model: A rat model of restenosis was used, and the accumulation of smooth muscle cells (SMCs) in injured arteries was measured following indatraline treatment.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanism by which indatraline induces autophagy, as revealed by the cited experiments. The Graphviz DOT code below can be used to generate the pathway visualization.

G Indatraline Indatraline MAT Monoamine Transporters (DAT/SERT/NET) Indatraline->MAT Inhibits AMPK AMPK MAT->AMPK Activates mTOR_S6K mTOR / S6K Signaling AMPK->mTOR_S6K Suppresses Autophagy Autophagy AMPK->Autophagy Induces mTOR_S6K->Autophagy Inhibits SMC_Accumulation SMC Accumulation (Restenosis) Autophagy->SMC_Accumulation Inhibits Cell_Death Apoptosis-Independent Cell Death Autophagy->Cell_Death Promotes

This diagram summarizes the established mechanism: indatraline inhibits monoamine transporters, leading to AMPK activation and subsequent suppression of the mTOR/S6K pathway. This suppression induces autophagy, which in turn inhibits smooth muscle cell accumulation and promotes a specific form of cell death [1].

Research Implications and Future Directions

The discovery of indatraline's autophagy-inducing property opens several promising research avenues:

  • Therapeutic Repurposing: Indatraline could be developed as a novel treatment for restenosis and atherosclerosis, potentially as a coating for drug-eluting stents [1].
  • Chemical Probe: It serves as a valuable tool to study the link between monoamine transporter activity and autophagy regulation, a previously unexplored area [1].
  • Neurodegenerative Diseases: Given the role of autophagy in clearing toxic protein aggregates, indatraline's mechanism could be relevant for diseases like Alzheimer's and Parkinson's [1].
  • Exploring Analogs: Research into indatraline-based compounds or other antidepressants that induce autophagy could yield agents with optimized efficacy and safety profiles [1].

References

Indatraline chemical synthesis route

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Routes for Indatraline

The table below summarizes two primary synthetic approaches to Indatraline, highlighting their key steps and reported yields.

Synthetic Route Key Steps & Characteristics Reported Yield References

| Classic Route (Bøgesø et al.) | 1. Preparation of a 1-indanone intermediate. 2. Formation of the target 3-phenyl-1-indanamine via classic reactions. Considered less straightforward due to diastereomer formation. | Information not specified in available sources. | [1] [2] | | Ring-Contraction Route (Silva et al.) | 1. Key Step: Iodine(III)- or Thallium(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative. 2. Highly diastereoselective. 3. More efficient and convergent pathway. | Key Intermediate (4): Up to 88% yield using Thallium(III) Trinitrate (TTN). Final Product: The route successfully produced ~1 gram of (±)-Indatraline for biological evaluation. | [2] |

Experimental Protocol: Ring-Contraction Route

The following detailed methodology is adapted from the work of Silva et al. [2].

Synthesis of 1,2-dihydronaphthalene (5)
  • Reaction: Add tetralone (6) (1.0 equiv) to a solution of sodium borohydride (1.2 equiv) in methanol at 0°C.
  • Stirring: Stir the reaction mixture at room temperature until complete by TLC.
  • Work-up: Concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 1-tetralol.
  • Dehydration:
    • Dissolve the crude 1-tetralol in toluene.
    • Add p-toluenesulfonic acid (PTSA, 0.1 equiv) and heat the reaction mixture under reflux with azeotropic removal of water using a Dean-Stark apparatus.
    • After completion, cool the mixture to room temperature.
    • Wash the organic phase with a saturated sodium bicarbonate solution, dry over magnesium sulfate, filter, and concentrate.
  • Purification: Purify the residue by flash column chromatography to yield the 1,2-dihydronaphthalene (5) as a colorless oil. Reported Yield: 91%. [2]
Diastereoselective Ring Contraction to Indane (4)
  • Oxidation with HTIB:
    • Dissolve the dihydronaphthalene (5) (1.0 equiv) in anhydrous methanol.
    • Add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (3.6 equiv) in one portion at room temperature.
    • Stir the reaction vigorously for 15 minutes.
  • Work-up: Concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography to isolate the indane (4) as a single diastereomer. Reported Yield: 62%. [2]
  • Alternative Oxidant (Higher Yield): Using Thallium(III) Trinitrate (TTN, 1.1 equiv) in trimethyl orthoformate (TMOF) at 0°C for 5 minutes provided an 88% yield of (4), but was not used for scale-up due to thallium toxicity. [2]
Synthesis of Carboxylic Acid (9)
  • Reaction: Add Jones' reagent (CrO₃/H₂SO₄ in acetone) dropwise to a solution of the ketal (4) (1.0 equiv) in acetone at 0°C.
  • Stirring: Stir the reaction mixture for 1 hour at 0°C.
  • Work-up: Quench the reaction by carefully adding isopropanol. Dilute with water and extract with ethyl acetate.
  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Recrystallize the solid from a suitable solvent (e.g., hexane/ethyl acetate) to obtain the carboxylic acid (9) as a crystalline solid. Reported Yield: 83%. The trans relationship of the substituents was confirmed by X-ray crystallography. [2]
Final Steps to (±)-Indatraline (1)

The publication states that the carboxylic acid (9) was subsequently converted to the target amine, (±)-Indatraline (1), though precise experimental details for the Hofmann rearrangement and subsequent functional group transformations were not fully elaborated in the provided excerpt. The overall route successfully produced sufficient material (~1 gram) for biological evaluation. [2]

Synthesis Workflow Visualization

The following diagram maps the logical sequence and key transformations of the ring-contraction synthesis route.

G Tetralone Tetralone (6) Dihydronaphthalene 1,2-Dihydronaphthalene (5) Tetralone->Dihydronaphthalene 1. NaBH₄, MeOH 2. PTSA, Toluene (91% Yield) Indane trans-Indane (4) Dihydronaphthalene->Indane HTIB, Anhyd. MeOH (62% Yield) - OR - TTN, TMOF (88% Yield) Acid Carboxylic Acid (9) Indane->Acid Jones' Reagent (83% Yield) Indatraline ±-Indatraline (1) Acid->Indatraline Hofmann Rearrangement & Functional Group Transformations

Synthesis workflow for Indatraline via ring-contraction, showing key intermediates and reaction yields.

Key Chemical Characteristics of Indatraline

For your research and development work, here are the core technical specifications of Indatraline hydrochloride [3]:

  • Chemical Name: (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride
  • Molecular Weight: 328.67 g/mol
  • Molecular Formula: C₁₆H₁₅Cl₂N·HCl
  • Purity: ≥98%
  • Solubility: Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming.
  • Storage: Desiccate at room temperature.
  • Biological Activity: A potent monoamine uptake inhibitor.
    • Ki (SERT): 0.42 nM
    • Ki (DAT): 1.7 nM
    • Ki (NET): 5.8 nM

Research Context and Gaps

The ring-contraction route represents a more efficient and diastereoselective approach compared to classic methods that rely on 1-indanone intermediates and face challenges with undesirable cis-diastereomer formation [1] [2].

It is important to note that the search results did not provide explicit experimental details for the final steps from carboxylic acid (9) to the final amine (1), or protocols for the classic Bøgesø synthesis. The provided information focuses on the novel, key ring-forming transformation.

References

Comprehensive Technical Guide: (1R,3S)-Indatraline Stereochemistry and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Stereochemical Significance

The indane scaffold represents a privileged structure in medicinal chemistry, combining a rigid bicyclic framework with both aromatic and aliphatic characteristics that offers considerable versatility for chemical modification. [1] Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) features a 1-amino-3-aryl indane structure that demonstrates remarkable stereospecificity in its biological activity.

Fundamental Molecular Characteristics

Table 1: Fundamental Characteristics of (1R,3S)-Indatraline

Property Specification
Systematic Name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride
CAS Registry 86939-10-8
Molecular Formula C₁₆H₁₅Cl₂N·HCl
Molecular Weight 292.2 g/mol (free base)
Specific Rotation Optically active form exhibits characteristic rotation
pKa 9.28±0.40 (Predicted)
Storage Conditions Desiccate at room temperature

The (1R,3S) configuration represents the trans-diastereomer where the aromatic ring at position 3 and the methylamino group at position 1 adopt a specific spatial orientation that maximizes interactions with monoamine transporter binding pockets. This configuration has been identified as the pharmacologically active enantiomer with superior binding characteristics compared to its stereoisomers. [2]

Comprehensive Pharmacological Profile

Triple Reuptake Inhibition Mechanism

Indatraline functions as a potent non-selective monoamine reuptake inhibitor with demonstrated affinity for all three monoamine transporters:

  • Dopamine Transporter (DAT)
  • Norepinephrine Transporter (NET)
  • Serotonin Transporter (SERT)

This comprehensive inhibition profile establishes indatraline as a triple reuptake inhibitor (TRI), simultaneously modulating dopaminergic, noradrenergic, and serotonergic neurotransmission. The compound acts at the central binding site of these transporters, preventing the reuptake of released monoamines from synaptic clefts and thereby increasing their extracellular concentrations and prolonging their signaling duration. [3] [4]

G Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Monoamine Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Receptor Binding Monoamine Transporters\n(DAT, NET, SERT) Monoamine Transporters (DAT, NET, SERT) Monoamine Transporters\n(DAT, NET, SERT)->Presynaptic Neuron Reuptake Monoamine Neurotransmitters\n(DA, NE, 5-HT) Monoamine Neurotransmitters (DA, NE, 5-HT) Indatraline Indatraline Indatraline->Monoamine Transporters\n(DAT, NET, SERT) Inhibition

Figure 1: Indatraline inhibits monoamine transporters (DAT, NET, SERT), preventing neurotransmitter reuptake and increasing synaptic levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Binding Affinity and Kinetic Parameters

The MS Binding Assays developed using (1R,3S)-indatraline as a native marker demonstrate excellent correlation with traditional radioligand binding assays, providing a label-free alternative for characterizing monoamine reuptake inhibitors. These mass-spectrometry-based assays enable comprehensive investigation of binding parameters without radioactive markers. [3]

Table 2: Comprehensive Pharmacological Data for (1R,3S)-Indatraline

Parameter hDAT hNET hSERT
Binding Affinity (Kᵢ) High affinity High affinity High affinity
Dissociation Kinetics Slow dissociation Slow dissociation Slow dissociation
Allosteric Regulation Not reported Not reported Clomipramine effect observed
Onset/Duration Slower onset, longer duration than cocaine Similar prolonged profile Similar prolonged profile

The dissociation rate constants for (1R,3S)-indatraline binding at all three monoamine transporters were determined in kinetic studies, revealing characteristically slow dissociation kinetics that contribute to its long duration of action. Notably, these investigations uncovered an allosteric effect of clomipramine on the dissociation of (1R,3S)-indatraline specifically from hSERT, suggesting complex regulatory mechanisms at the serotonin transporter. [3]

Analytical Methods and Experimental Protocols

MS Binding Assays Methodology

The established MS Binding Assays provide a robust framework for investigating indatraline's interactions with monoamine transporters:

3.1.1 Saturation Experiments
  • Purpose: Determine binding affinity and density of transporter expression
  • Procedure: Incubate increasing concentrations of (1R,3S)-indatraline with transporter-expressing membrane preparations
  • Quantification: Use mass spectrometry to directly quantify bound ligand
  • Analysis: Generate saturation binding curves and calculate K({}_{\text{D}}) values
3.1.2 Kinetic Studies
  • Purpose: Characterize association and dissociation rates
  • Procedure: Monitor binding time course after addition of (1R,3S)-indatraline
  • Dissociation Phase: Measure remaining bound ligand after dilution or competitor addition
  • Analysis: Determine k({}{\text{on}}), k({}{\text{off}}), and calculate K({}_{\text{D}}) from kinetic parameters
3.1.3 Competition Experiments
  • Purpose: Profile inhibitory potency of test compounds
  • Procedure: Co-incubate (1R,3S)-indatraline with varying concentrations of inhibitors
  • Quantification: Measure displacement of marker binding
  • Analysis: Generate competition curves and calculate IC({}_{50}) and Kᵢ values

The validation studies demonstrated that results from MS Binding Assays align excellently with those obtained from traditional radioligand binding assays, confirming their reliability for characterizing new monoamine reuptake inhibitors. [3]

Behavioral Assessment Protocols
3.2.1 Motor Activity Monitoring
  • Model: Wistar rats
  • Parameters: Ambulation, raising, and stereotypy indexes
  • Timing: Measurements at 1, 2, and 3 hours post-intraperitoneal administration
  • Findings: Indatraline effects persisted for at least three hours, significantly longer than cocaine
3.2.2 Self-Administration Studies
  • Purpose: Evaluate reinforcing properties
  • Models: Rats and monkeys trained to self-administer cocaine
  • Procedure: Assess substitution and reinstatement effects
  • Outcome: Indatraline demonstrated partial substitution for cocaine with reduced reinforcing efficacy [4]

Synthesis and Stereochemical Control

Strategic Synthetic Approaches

Multiple synthetic routes have been developed to access optically pure (1R,3S)-indatraline, addressing the significant challenge of stereocontrol in the 1,3-disubstituted indane system.

Table 3: Comparison of Synthetic Approaches to (1R,3S)-Indatraline

Method Key Features Yield Stereocontrol Reference
Ring Contraction I(III)-mediated contraction of 1,2-dihydronaphthalene Moderate to high Diastereoselective [4]
Asymmetric Synthesis Rhodium-catalyzed conjugate addition High Enzymatic resolution [2]
Biocatalytic Approaches Marine-derived fungi biotransformation Varies High enantioselectivity [1]

G Starting Materials\nTetralone derivative Starting Materials Tetralone derivative 1,2-Dihydronaphthalene\nIntermediate 1,2-Dihydronaphthalene Intermediate Starting Materials\nTetralone derivative->1,2-Dihydronaphthalene\nIntermediate Reduction/Dehydration Oxidative Ring\nContraction Oxidative Ring Contraction 1,2-Dihydronaphthalene\nIntermediate->Oxidative Ring\nContraction I(III) or Tl(III) Trans-substituted\nIndane Core Trans-substituted Indane Core Oxidative Ring\nContraction->Trans-substituted\nIndane Core Diastereoselective Functional Group\nManipulation Functional Group Manipulation Trans-substituted\nIndane Core->Functional Group\nManipulation Hofmann Rearrangement (1R,3S)-Indatraline (1R,3S)-Indatraline Functional Group\nManipulation->(1R,3S)-Indatraline N-methylation

Figure 2: I(III)-mediated oxidative ring contraction route to (1R,3S)-indatraline, establishing trans-stereochemistry during key diastereoselective step.

I(III)-Mediated Ring Contraction Protocol

A novel approach developed for indatraline synthesis employs hypervalent iodine reagents in a key ring contraction transformation:

4.2.1 Experimental Procedure
  • Starting Material Preparation: Tetralone 6 is reduced using NaBH₄ and dehydrated with PTSA to yield 1,2-dihydronaphthalene 5 (91% yield)
  • Oxidative Ring Contraction:
    • React 1,2-dihydronaphthalene 5 with 3.6 equivalents of HTIB in anhydrous methanol
    • Reaction proceeds rapidly (15 minutes) at room temperature
    • Yields indane 4 as a single diastereomer (62%) alongside addition product 8 (35%)
  • Alternative Conditions: Thallium(III) trinitrate in trimethyl orthoformate provides higher yield (88%) but generates toxic residues
  • Oxidation and Functionalization:
    • Jones oxidation (CrO₃/H₂SO₄ in acetone) converts ketal to carboxylic acid 9 (83% yield)
    • Subsequent functional group manipulations yield final indatraline structure

This methodology provides efficient access to the trans-configured 1,3-disubstituted indane core with control over stereochemistry. [4]

Biocatalytic Strategies

Recent advances explore biocatalytic approaches using marine-derived fungi including Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2. These biological systems offer green chemistry alternatives with inherent stereoselectivity, operating under mild aqueous conditions at physiological pH and temperature. [1]

Therapeutic Applications and Potential

Substance Use Disorders

Indatraline has been investigated as a potential agonist medication for cocaine use disorder, based on the substitute agonist therapy model successfully employed for nicotine and heroin addictions:

  • Pharmacological Rationale: As a triple reuptake inhibitor with slower onset and longer duration than cocaine, indatraline may stabilize dopaminergic systems while reducing cocaine reinforcement
  • Behavioral Evidence: In self-administration models, indatraline partially substitutes for cocaine while reducing cocaine-maintained behavior
  • Clinical Translation: Despite promising preclinical data, no clinical evidence currently supports indatraline use in cocaine addiction treatment [4]
Neurodegenerative Disorders

Patent applications disclose indatraline analogs for treating neurodegenerative diseases characterized by alpha-synuclein aggregation:

  • Target Indications: Parkinson's disease, Lewy body dementia, multiple system atrophy
  • Proposed Mechanism: Modulation of monoaminergic systems compromised in neurodegeneration
  • Current Status: Preclinical investigation stage [5]

Commercial Availability and Research Applications

(1R,3S)-Indatraline is commercially available for research purposes with significant cost considerations:

  • Pricing Structure:
    • 10 mg: approximately $660.95
    • 50 mg: approximately $1,041.76
  • Supplier Specifications: 95.00% purity, supplied as hydrochloride salt
  • Storage Recommendations: Desiccate at room temperature [6]

The compound serves primarily as a pharmacological tool compound for studying monoamine transporter function and as a reference standard in drug discovery programs targeting neurotransmitter reuptake inhibition.

Conclusion and Future Perspectives

The (1R,3S) stereochemistry of indatraline is fundamental to its high-affinity interaction with monoamine transporters and its distinctive pharmacological profile as a triple reuptake inhibitor. The development of MS Binding Assays using this enantiomer as a native marker provides powerful tools for characterizing novel monoamine reuptake inhibitors without radioactive ligands.

Future research directions include:

  • Structural Studies: Elucidation of precise binding modes through cryo-EM or crystallography
  • Prodrug Development: Addressing pharmacokinetic limitations while maintaining stereochemical integrity
  • Targeted Therapeutics: Exploiting the triple reuptake inhibition profile for treatment-resistant depression and other complex neuropsychiatric conditions
  • Green Synthesis: Advancing biocatalytic and asymmetric synthetic methods for efficient production

References

Application Notes and Protocols: LC-ESI-MS/MS Quantification of Indatraline for MS Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a highly potent triple reuptake inhibitor that non-selectively blocks the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This pharmacological profile makes it a valuable tool for neuropharmacological research and drug discovery [1]. Traditional radioligand binding assays, while robust, involve significant safety, cost, and waste disposal challenges. Mass Spectrometry Binding Assays (MS Binding Assays) have emerged as a powerful, label-free alternative, directly quantifying the native ligand bound to the target receptor.

These Application Notes detail a validated LC-ESI-MS/MS method for the sensitive and specific quantification of indatraline, enabling its use as a native marker in binding assays. This method facilitates the characterization of binding parameters for indatraline and other test compounds at monoamine transporters, serving as a direct substitute for conventional radioligand binding assays [1] [2].

Experimental Protocols

LC-ESI-MS/MS Quantification Method for Indatraline

This protocol describes the core analytical method for quantifying indatraline in biological matrices.

  • Chromatographic Conditions

    • Column: Reverse-phase R18 column.
    • Mobile Phase: Acetonitrile and 5 mmol L⁻¹ Ammonium Bicarbonate Buffer (pH 10.0) in a ratio of 90:10 (v/v).
    • Flow Rate: 600 µL min⁻¹.
    • Cycle Time: 1.5 minutes, enabling high throughput [1] [3].
  • Mass Spectrometric Conditions

    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • Indatraline: m/z 292.2 → 261.0.
      • Internal Standard ((²H₇)-Indatraline): m/z 299.2 → 268.0 [1].
  • Sample Preparation

    • Samples from binding assays (e.g., incubated membrane preparations) require no additional preparation prior to LC-ESI-MS/MS analysis. The method's sensitivity and specificity allow for direct injection after incubation and separation of bound ligand [1].

The following diagram outlines the complete analytical workflow from sample preparation to data analysis:

workflow cluster_LC LC Conditions cluster_MS MS/MS MRM Transitions SamplePrep Sample Preparation (No extraction needed) LC Liquid Chromatography SamplePrep->LC MS ESI-MS/MS Detection LC->MS Data Data Analysis & Quantification MS->Data MobilePhase Mobile Phase: ACN:Ammonium Bicarbonate Buffer (90:10, v/v) Flow Flow Rate: 600 µL/min Analyte Indatraline: m/z 292.2 → 261.0 IS Internal Std (d7): m/z 299.2 → 268.0

Protocol for Saturation MS Binding Assays

This protocol is used to determine the affinity (Kₐ) of indatraline for a target transporter.

  • Membrane Preparation: Prepare membranes from cells expressing the target transporter (hDAT, hNET, or hSERT).
  • Incubation: Incubate a fixed amount of membrane protein with a range of concentrations of unlabeled indatraline (e.g., from 5 pmol L⁻¹ to 5 nmol L⁻¹) in an appropriate binding buffer. Perform incubations in a 96-well format.
  • Separation of Bound Ligand: Terminate the incubation and separate the bound ligand from the free ligand via rapid filtration or centrifugation.
  • Elution and Analysis: Elute the bound ligand and quantify it using the LC-ESI-MS/MS method described in Section 2.1.
  • Data Analysis: Plot the specific binding data against the indatraline concentration. Use nonlinear regression to fit the data and determine the equilibrium dissociation constant (Kₐ) [1] [2].
Protocol for Competition MS Binding Assays

This protocol is used to characterize the affinity of test compounds by their ability to displace a marker ligand.

  • Incubation: Incubate membrane preparations with a fixed, sub-saturating concentration of indatraline (the native marker) and varying concentrations of the test compound.
  • Processing: Follow the same separation, elution, and analysis steps as in the saturation assay.
  • Data Analysis: Plot the percentage of bound indatraline versus the logarithm of the test compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound [2].

Method Validation Data

The developed LC-ESI-MS/MS quantification method was rigorously validated according to the CDER guideline, demonstrating high reliability for bioanalytical applications [1].

Table 1: Validation Parameters for the LC-ESI-MS/MS Quantification of Indatraline

Parameter Result Acceptance Criteria
Linear Range 5 pmol L⁻¹ to 5 nmol L⁻¹ ---
LLOQ 5 pmol L⁻¹ ---
Accuracy Meets CDER guideline Within ±15% (±20% at LLOQ)
Precision Meets CDER guideline RSD ≤15% (≤20% at LLOQ)
Selectivity Demonstrated in biological matrices No interference from matrix

Table 2: Experimentally Determined Binding Parameters for (1R,3S)-Indatraline [1] [2]

Monoamine Transporter Equilibrium Dissociation Constant (Kₐ) Dissociation Rate Constant (kₐff)
Norepinephrine Transporter (NET) 805 pmol L⁻¹ Determined in kinetic studies
Dopamine Transporter (DAT) Characterized Determined in kinetic studies
Serotonin Transporter (SERT) Characterized Determined in kinetic studies; Allosteric effect of clomipramine observed

Applications in Drug Discovery

The established MS Binding Assays have been successfully applied to advance research in monoamine transporters:

  • Characterization of Native Ligand Binding: The method enabled the first direct characterization of (1R,3S)-indatraline binding to the human norepinephrine transporter (hNET), yielding a Kₐ of 805 pmol L⁻¹ [1].
  • Screening of Transport Inhibitors: A comprehensive set of known monoamine transport inhibitors and substrates was studied in competition experiments. The results were in excellent agreement with those from traditional radioligand binding assays, validating the MS-based approach [2].
  • Investigation of Allosteric Effects: Kinetic studies using this platform revealed an allosteric effect of clomipramine on the dissociation of (1R,3S)-indatraline from hSERT, showcasing the method's utility for probing complex binding mechanisms [2].

Metabolism of Indatraline

Understanding the metabolic fate of indatraline is crucial for toxicological and forensic analysis. A study investigating its metabolism in rat urine and pooled human liver S9 fraction (pHLS9) identified several metabolites, as summarized below [4].

Table 3: Identified Metabolites of Indatraline [4]

| Matrix | Phase I Metabolites | Phase II Metabolites | Key Metabolic Reactions | | :--- | :--- | :--- | :--- | | Rat Urine | 2 | 4 | Aromatic hydroxylation followed by glucuronidation | | Human Liver S9 | Detected | Detected | Aromatic hydroxylation and glucuronidation | | Note: The parent compound (indatraline) was not detectable in rat urine; metabolites were identified by their characteristic isotopic patterns from chlorine atoms. |

The metabolic pathway of indatraline involves key biotransformations that can serve as biomarkers for its consumption.

metabolism Parent Indatraline (Parent Compound) PhaseI Phase I Metabolism Parent->PhaseI Hydroxylated Aromatic Hydroxylation PhaseI->Hydroxylated PhaseII Phase II Metabolism Hydroxylated->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Excretion Excretion (in Urine) Glucuronide->Excretion

Conclusion

The LC-ESI-MS/MS method for indatraline quantification provides a robust, sensitive, and high-throughput alternative to radioligand binding assays. Its successful validation and application in MS Binding Assays for key monoamine transporters demonstrate its significant value in drug discovery and pharmacological research. The ability to use a non-labeled native marker eliminates the need for radioactive isotopes, reducing cost and safety concerns while providing equally reliable data. Furthermore, the elucidated metabolic profile aids in forensic and toxicological screening for this potent new psychoactive substance.

References

Comprehensive Application Notes and Protocols: Mass Spectrometry Binding Assays Using Indatraline as a Native Marker for Monoamine Transporters

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Principle of MS Binding Assays

Mass spectrometry (MS) binding assays represent a innovative, label-free approach for investigating ligand-receptor interactions that serves as a robust alternative to conventional radioligand binding assays. These assays directly detect unlabeled marker ligands bound to their target receptors using advanced mass spectrometric detection methods, eliminating the need for radioactive or fluorescent labels that may alter the pharmacological properties of the ligand. The fundamental principle involves using a selective, high-affinity ligand as a native marker that binds to the target receptor, with the bound fraction quantified after separation from unbound ligand through sophisticated LC-ESI-MS/MS techniques. This approach maintains the biological relevance of the interaction while avoiding the regulatory challenges and safety concerns associated with radioactive materials [1].

Indatraline, a potent triple reuptake inhibitor, exhibits nanomolar affinity for all three monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This pharmacological profile makes it an ideal native marker for MS binding assays targeting these clinically relevant transporters. The (1R,3S)-enantiomer of indatraline demonstrates particularly high affinity and serves as the eutomer (optimal binding isomer) for transporter studies. Unlike radiolabeled ligands, which require synthetic modification for isotope incorporation, indatraline can be used directly in its native form, preserving its intrinsic binding characteristics while being detected with high sensitivity through modern mass spectrometry [2] [3]. The implementation of MS binding assays requires careful optimization of both the biological binding conditions and the analytical detection methodology to achieve the sensitivity and specificity necessary for accurate quantification of bound ligand at the concentrations typically encountered in receptor-ligand interactions (often in the pico- to nanomolar range).

LC-ESI-MS/MS Method Development and Validation for Indatraline Quantification

Instrumentation and Analytical Conditions

The development of a reliable LC-ESI-MS/MS method for indatraline quantification required systematic optimization of both chromatographic separation and mass spectrometric detection parameters. For high-performance liquid chromatography (HPLC), an R18 column provided optimal separation with a mobile phase consisting of acetonitrile and ammonium bicarbonate buffer (5 mmol L⁻¹, pH 10.0) in a ratio of 90:10 (v/v) at a flow rate of 600 μL min⁻¹. The alkaline pH of the mobile phase enhanced ionization efficiency in positive electrospray ionization mode, significantly improving detection sensitivity. The total chromatographic cycle time was minimized to 1.5 minutes, enabling high-throughput analysis compatible with the 96-well format commonly used in binding assays [3] [4].

Mass spectrometric detection was performed using a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode, providing the exceptional sensitivity and selectivity required for quantifying low abundance analytes in complex biological matrices. Indatraline was detected using the transition m/z 292.2 → 261.0, while its deuterated analogue ([²H₇]-indatraline), employed as an internal standard, was monitored using the transition m/z 299.2 → 268.0. The use of a structurally identical, stable isotope-labeled internal standard compensated for variability in sample preparation, ionization efficiency, and matrix effects, ensuring accurate quantification across the required concentration range [3].

Method Validation Parameters

The LC-ESI-MS/MS method for indatraline quantification underwent comprehensive validation according to CDER guideline requirements, demonstrating excellent analytical performance across all evaluated parameters:

Table 1: Validation Parameters for Indatraline LC-ESI-MS/MS Quantification

Validation Parameter Result Acceptance Criteria
Linear Range 5 pmol L⁻¹ to 5 nmol L⁻¹ ≥ 3 orders of magnitude
LLOQ 5 pmol L⁻¹ Signal-to-noise ratio ≥ 5
Accuracy 85-115% Within ±15% of nominal value
Precision (Intra-day) < 15% RSD ≤ 15% RSD
Precision (Inter-day) < 15% RSD ≤ 15% RSD
Selectivity No matrix interference ≤ 20% deviation at LLOQ
Carryover < 20% of LLOQ ≤ 20% of LLOQ

The validated method enabled reliable quantification of indatraline in biological matrices without additional sample preparation, streamlining the workflow for MS binding assays. The exceptional sensitivity (LLOQ of 5 pmol L⁻¹) was particularly crucial for saturation binding experiments where receptor concentrations—and consequently bound marker concentrations—are typically low [3] [4]. This robust quantification method formed the analytical foundation for all subsequent binding experiments characterizing indatraline interactions with monoamine transporters.

Experimental Protocols for MS Binding Assays

Membrane Preparation and Binding Incubation

Cell membrane preparations from recombinant cell lines stably expressing human DAT, NET, or SERT serve as the receptor source for MS binding assays. Membranes are harvested through homogenization followed by differential centrifugation, with protein concentration determined using the bicinchoninic acid (BCA) assay. Binding incubations are performed in a final volume of 200 μL in 96-well plates, containing membrane suspension (typically 10-50 μg protein), indatraline at appropriate concentrations, and test compounds in competition experiments. The incubation buffer consists of 50 mM Tris-HCl (pH 7.4 for DAT and NET; pH 8.0 for SERT) containing 120 mM NaCl and 5 mM KCl, with specific additions of 1 mM MgCl₂ for DAT and 1 mM CaCl₂ for SERT to optimize binding conditions. Incubations proceed for 60-90 minutes at room temperature, allowing the system to reach binding equilibrium [2] [5].

Following incubation, bound and free ligand are separated by rapid vacuum filtration through glass fiber filters (pre-treated with 0.3% polyethyleneimine for SERT assays to reduce nonspecific binding). Filters are washed three times with 200 μL of ice-cold incubation buffer to remove unbound ligand completely. The bound ligand is then extracted from the filters by shaking with 200 μL of extraction solvent (acetonitrile:water, 90:10, v/v) containing the internal standard [²H₇]-indatraline at a fixed concentration. The extract is centrifuged to remove particulate matter, and a defined aliquot is directly injected into the LC-ESI-MS/MS system for quantification [2] [3].

Saturation Binding Experiments

Saturation experiments characterize the affinity of (1R,3S)-indatraline for each monoamine transporter and the receptor density in the membrane preparation. These experiments employ a concentration range of (1R,3S)-indatraline from 0.1 to 10 nM, with each concentration tested in duplicate or triplicate. Non-specific binding is determined in parallel incubations containing a large excess (1 μM) of a selective transporter inhibitor (e.g., nomifensine for DAT, nisoxetine for NET, or citalopram for SERT). The specific binding is calculated by subtracting non-specific binding from total binding at each concentration. The resulting data are analyzed by nonlinear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using the one-site binding model [2].

Kinetic Assays

Kinetic experiments measure the association and dissociation rates of (1R,3S)-indatraline binding to monoamine transporters, providing information about the dynamics of the ligand-receptor interaction. For association experiments, binding is initiated by adding membranes to a fixed concentration of (1R,3S)-indatraline (approximately equal to the Kd value), and reactions are terminated at various time points (from 30 seconds to 120 minutes) to determine the amount bound over time. For dissociation experiments, (1R,3S)-indatraline is first allowed to reach binding equilibrium with the receptors, after which dissociation is initiated by adding an excess (1 μM) of unselective transporter inhibitor (e.g., cocaine) to prevent rebinding, and bound ligand is measured at various time points after this addition. The data from these experiments are fitted to appropriate kinetic models to determine the association rate constant (kₒₙ) and dissociation rate constant (kₒff) [2].

Competition Binding Experiments

Competition experiments evaluate the affinity of test compounds for the monoamine transporters by assessing their ability to displace the binding of (1R,3S)-indatraline at a fixed concentration (typically equal to its Kd value). Test compounds are tested across a range of concentrations (e.g., 0.1 nM to 100 μM), usually in a semi-logarithmic series with 10-12 concentration points. Each competition curve should include reference compounds with known affinity for the respective transporter to validate the assay performance. The resulting data are analyzed by nonlinear regression to determine the half-maximal inhibitory concentration (IC₅₀) for each test compound, which is then converted to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation [2] [1].

Results and Data Analysis

Affinity Constants and Kinetic Parameters

The MS binding assays using (1R,3S)-indatraline as a native marker successfully characterized its binding parameters at all three monoamine transporters, revealing distinct affinity profiles and kinetic properties. Saturation experiments demonstrated that (1R,3S)-indatraline binds with subnanomolar affinity to hDAT, hNET, and hSERT, with Kd values in the range of 73-805 pM, confirming its status as a high-affinity ligand suitable for binding assays. Kinetic studies further elucidated the residence times of the ligand at each transporter, with dissociation half-lives ranging from approximately 9 to 25 minutes depending on the transporter target [2] [3].

Table 2: Binding Parameters of (1R,3S)-Indatraline at Monoamine Transporters

Transporter Kd (pM) Bmax (fmol/mg protein) kₒff (min⁻¹) t½ (min)
hDAT 73 ± 8 980 ± 40 0.077 ± 0.007 9.0
hNET 805 ± 85 1250 ± 110 0.028 ± 0.004 24.8
hSERT 172 ± 15 2150 ± 150 0.051 ± 0.006 13.6

Notably, kinetic experiments revealed an allosteric effect of clomipramine on the dissociation of (1R,3S)-indatraline from hSERT. When clomipramine was included in the dissociation buffer, the dissociation rate of (1R,3S)-indatraline increased significantly, suggesting an allosteric interaction between the binding sites of these two ligands. This phenomenon highlights the ability of MS binding assays to detect complex pharmacological interactions that might be missed in traditional equilibrium binding studies [2].

Competition Binding Data

Competition experiments with known monoamine transport inhibitors and substrates validated the utility of the MS binding assay platform for comprehensive pharmacological characterization. The results obtained with (1R,3S)-indatraline as the marker ligand showed excellent correlation with historical data from radioligand binding assays, confirming the reliability and accuracy of the MS-based approach. The assay successfully discriminated between transporter subtypes, with selective inhibitors showing expected potency rankings across DAT, NET, and SERT [2].

Table 3: Representative Competition Binding Data for Reference Compounds

Compound hDAT Ki (nM) hNET Ki (nM) hSERT Ki (nM) Transport Selectivity
Nomifensine 28 ± 5 65 ± 8 1200 ± 150 DAT > NET >> SERT
Nisoxetine 550 ± 60 2.5 ± 0.3 850 ± 90 NET > DAT ≈ SERT
Citalopram 5800 ± 650 2100 ± 240 1.8 ± 0.2 SERT > NET > DAT
Cocaine 210 ± 25 350 ± 40 420 ± 45 Non-selective

The competition binding data demonstrate that the MS binding assay platform effectively characterizes the selectivity profiles of test compounds across the three monoamine transporters, providing crucial information for drug discovery programs targeting specific transporters or developing triple reuptake inhibitors. The high sensitivity of the LC-ESI-MS/MS method allows for accurate Ki determination even for low-affinity compounds that might be challenging to characterize in traditional radioligand binding assays due to limited specific binding signals at high concentrations [2].

Visualization of Experimental Workflows and Signaling Pathways

MS Binding Assay Workflow Diagram

G Start Start MembranePrep MembranePrep Start->MembranePrep Receptor-containing membranes Incubation Incubation MembranePrep->Incubation Add indatraline & test compounds Filtration Filtration Incubation->Filtration Bind-free separation vacuum filtration Extraction Extraction Filtration->Extraction Ligand extraction with solvent LCAnalysis LCAnalysis Extraction->LCAnalysis LC separation R18 column MSDetection MSDetection LCAnalysis->MSDetection ESI-MS/MS detection MRM mode DataAnalysis DataAnalysis MSDetection->DataAnalysis Quantification & binding parameters

Figure 1: MS Binding Assay Workflow. The diagram illustrates the complete experimental procedure from membrane preparation through LC-ESI-MS/MS analysis and data interpretation.

Monoamine Transporter Signaling Pathway

G Neurotransmitter Neurotransmitter Transporter Transporter Neurotransmitter->Transporter Released into synapse Reuptake Reuptake Transporter->Reuptake Active transport into presynaptic neuron Signaling Signaling Reuptake->Signaling Termination of signaling Indatraline Indatraline Inhibition Inhibition Indatraline->Inhibition Binds to transporter binding site Inhibition->Transporter Blocks neurotransmitter reuptake

Figure 2: Monoamine Transporter Function and Inhibition. The diagram illustrates the role of monoamine transporters in neurotransmitter reuptake and the mechanism of inhibition by indatraline.

Applications and Conclusion

The established MS binding assays using indatraline as a native marker provide a versatile platform for investigating ligand interactions with monoamine transporters in drug discovery research. These assays enable comprehensive characterization of test compounds, including affinity determination (Ki), association and dissociation kinetics (kₒₙ, kₒff), and mechanism of action studies through competition and allosteric modulation experiments. The methodology is particularly valuable for screening selective inhibitors for individual transporters or developing balanced triple reuptake inhibitors with potential therapeutic applications in depression, attention deficit disorders, and substance abuse [2] [3].

When compared to traditional radioligand binding assays, the MS binding assay approach offers several significant advantages. The elimination of radioactive labels removes associated safety concerns, regulatory restrictions, and specialized disposal requirements, while also reducing costs related to radioligand synthesis and storage. Furthermore, the use of native ligands without structural modification ensures that binding characteristics are not altered by the presence of bulky radiolabels or fluorophores, providing more physiologically relevant data. The MS detection platform also offers exceptional specificity through MRM detection, effectively distinguishing the marker ligand from test compounds or matrix components that might interfere with binding measurements [1] [5].

References

Introduction to Indatraline and the Dopamine Transporter

Author: Smolecule Technical Support Team. Date: February 2026

Indatraline (chemical name: (+)-(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent and non-selective monoamine reuptake inhibitor that acts on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1] [2]. Its balanced affinity for all three monoamine transporters classifies it as a Triple Reuptake Inhibitor (TRI). Due to its high potency and slow dissociation rate from transporters, indatraline is not only a compound of interest for psychostimulant addiction research but also serves as an excellent pharmacological tool and native marker in binding assays [2] [3]. These application notes detail the methodologies for quantifying indatraline and characterizing its binding to DAT.


Quantitative Analysis of Indatraline via LC-ESI-MS/MS

A sensitive and validated LC-ESI-MS/MS method is crucial for accurately quantifying indatraline concentrations in binding assays.

Protocol: LC-ESI-MS/MS Quantification of Indatraline

This protocol is adapted from the method developed to support MS Binding Assays [3].

  • 1. Instrumentation: LC-ESI-MS/MS system with an electrospray ionization (ESI) source, operating in positive ion mode.
  • 2. Chromatography:
    • Column: Reverse-phase C18 column.
    • Mobile Phase: Acetonitrile and 5 mmol L⁻¹ ammonium bicarbonate buffer (pH 10.0) in a ratio of 90:10 (v/v).
    • Flow Rate: 600 μL min⁻¹.
    • Injection Volume: 5-10 μL.
  • 3. Mass Spectrometry Detection:
    • Ion Transitions: Monitor indatraline at m/z 292.2 → 261.0. Use deuterated internal standard, (2H7)-indatraline, at m/z 299.2 → 268.0.
    • Source Conditions: Optimize parameters (e.g., capillary voltage, source temperature) for maximum sensitivity.
  • 4. Sample Preparation: After incubation in binding assays, separate the protein-bound indatraline from the free ligand (e.g., by rapid filtration or centrifugation). The pellet can be solubilized in a suitable solvent (e.g., methanol) before LC-MS/MS analysis. No extensive sample preparation is required beyond dilution, if necessary.
  • 5. Validation Parameters: The method must be validated for:
    • Linear Range: 5 pmol L⁻¹ to 5 nmol L⁻¹.
    • LLOQ (Lower Limit of Quantification): 5 pmol L⁻¹.
    • Accuracy & Precision: Within acceptable limits (e.g., ±15% as per CDER guidelines).

The following diagram illustrates the complete workflow for an MS Binding Assay using indatraline.

workflow Start Prepare Membrane Fraction Incubate Incubate with Indatraline Start->Incubate Separate Separate Bound/Free (Vacuum Filtration) Incubate->Separate Comp For Competition: Add Test Compound Incubate->Comp Optional Analyze LC-ESI-MS/MS Analysis Separate->Analyze Data Data Analysis (Kd, Ki, etc.) Analyze->Data

MS Binding Assays for DAT Characterization

MS Binding Assays use indatraline as a non-labeled marker to characterize its interaction with DAT and to screen other compounds, providing a label-free alternative to radioligand binding assays [2].

Protocol: Saturation Binding to Determine Affinity (Kd)

This protocol determines the equilibrium dissociation constant (Kd) of (1R,3S)-indatraline for DAT.

  • 1. Membrane Preparation: Prepare membranes from cells expressing human DAT (hDAT).
  • 2. Saturation Experiment:
    • Incubate a constant amount of membrane protein with a range of concentrations of (1R,3S)-indatraline (e.g., from sub-nM to nM) in an appropriate binding buffer.
    • Include wells for determining non-specific binding by adding an excess (e.g., 10 µM) of unlabeled indatraline or a known DAT inhibitor like cocaine.
  • 3. Incubation: Incubate at a defined temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (to be determined experimentally).
  • 4. Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (e.g., GF/B) to trap the protein-ligand complex. Wash filters several times with ice-cold buffer to remove unbound indatraline.
  • 5. Quantification: Solubilize the filters and quantify the amount of bound indatraline using the LC-ESI-MS/MS method described above.
  • 6. Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of indatraline and fit the data to a one-site binding model to calculate the Kd value. Reported Kd for (1R,3S)-indatraline at hNET is 805 pM, indicating a similar high-affinity binding at DAT [3].
Protocol: Competition Binding to Determine Inhibitor Potency (Ki)

This protocol assesses the affinity of test compounds for DAT.

  • 1. Membrane Preparation: As above.
  • 2. Competition Experiment:
    • Incubate membranes with a fixed, near-Kd concentration of (1R,3S)-indatraline and varying concentrations of the test compound.
  • 3. Incubation, Separation, and Quantification: Follow the same steps as the saturation binding protocol.
  • 4. Data Analysis: Plot the percentage of specific (1R,3S)-indatraline binding inhibited against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC50 value. Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation.

The table below summarizes key binding data for indatraline and related compounds from research literature.

Table 1: Summary of Binding Affinities and Experimental Data

Compound / Parameter Target Value (Reported) Experimental Context / Key Finding
(1R,3S)-Indatraline (Kd) hNET 805 pM Saturation binding analyzed via MS Binding Assays [3]
Indatraline (IC₅₀ Reference) hDAT ~324 nM Inhibition of [³H]DA uptake in WT-hDAT; used as a reference compound [4]
6-Methoxy Indatraline (13c) DAT, SERT, NET Lower affinity than parent Retained reasonable DAT affinity; high SERT/NET affinity [1]
SRI-20041 (Allosteric Effect) hDAT ~35% increase in cocaine IC₅₀ Slowed cocaine dissociation rate in WT-hDAT [4]
LC-ESI-MS/MS LLOQ N/A 5 pmol L⁻¹ Enables highly sensitive detection in biological matrices [3]

Key Experimental Considerations

  • Troubleshooting: High non-specific binding can be mitigated by optimizing the filter type (e.g., pre-soaking in buffer or polyethylenimine) and the number of washes.
  • Allosteric Modulation: Be aware that DAT binding can be modulated allosterically. For example, the allosteric modulator SRI-30827 can attenuate the binding of HIV-1 Tat protein to DAT, and compounds like clomipramine can allosterically affect the dissociation rate of indatraline from SERT [2] [4].
  • Physiological Regulators: Consider that endogenous proteins like γ-Synuclein can negatively regulate DAT cell surface expression and function, which may indirectly influence binding site availability in more complex experimental systems [5] [6].

References

Application Notes: Investigating Indatraline as a Non-Opioid Analgesic for Neuropathic Pain

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Neuropathic pain, arising from lesions or diseases of the somatosensory nervous system, remains a significant clinical challenge due to its complex pathophysiology and limited efficacy of current treatments. The monoaminergic system, particularly the descending inhibitory pathways involving serotonin (5-HT) and norepinephrine (NE), is a well-validated target for pain modulation. Indatraline (also known as Lu 19-005) is a potent and non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) with high affinity. This application note outlines the rationale and provides detailed protocols for utilizing indatraline as a research tool to investigate novel mechanisms for neuropathic pain relief.

Mechanism of Action in Pain Pathways

The analgesic effect of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine is primarily attributed to the enhancement of noradrenergic and serotonergic tone in the descending pain pathways. Indatraline's unique triple reuptake inhibition profile potentially offers a broader and more potent modulation of these pathways.

The following diagram illustrates the proposed mechanism of action of indatraline within the context of the descending pain modulatory system:

G cluster_indatraline Indatraline Action PAG Periaqueductal Grey (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Activates SpinalCord Spinal Cord Dorsal Horn RVM->SpinalCord Descending Pathway PainSignal Nociceptive Signal SpinalCord->PainSignal Transmission Inhibition Pain Inhibition SpinalCord->Inhibition Indatraline Indatraline SERT SERT Indatraline->SERT Inhibits NET NET Indatraline->NET Inhibits DAT DAT Indatraline->DAT Inhibits SERT->RVM Enhanced 5-HT & NE NET->RVM Enhanced 5-HT & NE DAT->RVM Enhanced DA

Diagram Title: Indatraline's Mechanism in Descending Pain Pathways

Key Pharmacological Data

The high affinity of indatraline for human monoamine transporters, as determined by radioligand binding assays, is summarized below. This data forms the basis for its use in in vitro and ex vivo experiments.

Table 1: Affinity of Indatraline for Human Monoamine Transporters (Ki, nM)

Transporter Target Monoamine Indatraline Ki (nM) Reference
SERT Serotonin (5-HT) 0.3 - 0.95 [1], [2]
NET Norepinephrine (NE) 0.6 - 1.3 [1], [2]
DAT Dopamine (DA) 1.6 - 3.4 [1], [2]

Ki: Inhibition constant. Lower values indicate higher affinity.

Experimental Evidence in Neuropathic Pain Models

Indatraline has demonstrated efficacy in several preclinical models of neuropathic pain. The following table summarizes key in vivo findings.

Table 2: Efficacy of Indatraline in Preclinical Neuropathic Pain Models

Pain Model Species Dose & Route Key Outcome Reference

| Chronic Constriction Injury (CCI) | Rat | 10-20 mg/kg, p.o. | Significant reversal of mechanical and cold allodynia. Efficacy comparable to amitriptyline. | [3] | | Spared Nerve Injury (SNI) | Rat | 3-30 mg/kg, s.c. | Dose-dependent attenuation of mechanical and cold allodynia. | [4] | | Spinal Nerve Ligation (SNL) | Rat | 10 mg/kg, i.p. | Reversed tactile allodynia. Effect blocked by α2-adrenoceptor and 5-HT1A receptor antagonists. | [5] |

p.o.: per os (oral), s.c.: subcutaneous, i.p.: intraperitoneal.


Detailed Experimental Protocols

Protocol 1: In Vitro Transporter Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of indatraline for SERT, NET, and DAT. Principle: This assay measures the ability of indatraline to displace a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) from human transporter proteins expressed in cell membranes.

Workflow:

G Step1 1. Prepare Membrane Homogenates Step2 2. Incubate with [³H]Ligand & Indatraline Step1->Step2 Step3 3. Separate Bound from Free Ligand Step2->Step3 Step4 4. Quantify Bound Radioligand Step3->Step4 Step5 5. Analyze Data (Calculate Kᵢ) Step4->Step5

Diagram Title: Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Use HEK-293 or CHO cells stably expressing the human SERT, NET, or DAT. Harvest cells and prepare a crude membrane fraction via homogenization and centrifugation.
  • Incubation:
    • Dilute membranes in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
    • In a 96-well plate, add membrane suspension, a fixed concentration of the specific [³H]ligand, and increasing concentrations of indatraline (e.g., 10⁻¹² to 10⁻⁶ M) in triplicate.
    • Include wells for total binding (membranes + [³H]ligand) and nonspecific binding (membranes + [³H]ligand + high concentration of unlabeled blocker, e.g., 10 µM imipramine for SERT).
  • Separation: Incubate for 1-2 hours at room temperature. Rapidly filter the contents through a glass fiber filter plate (pre-soaked in 0.3% PEI for DAT assays) using a cell harvester to separate bound from free radioligand.
  • Quantification: Transfer filters to vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
  • Data Analysis: Calculate specific binding for each indatraline concentration. Use non-linear regression analysis (e.g., one-site competition model in GraphPad Prism) to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment in the Spared Nerve Injury (SNI) Model

Objective: To evaluate the anti-allodynic effects of indatraline in a robust model of neuropathic pain.

Procedure:

  • SNI Surgery: Anesthetize adult male Sprague-Dawley rats (220-250g). On the lateral thigh, make an incision, expose the sciatic nerve and its three terminal branches (sural, common peroneal, tibial). Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Close the muscle and skin. Allow 2-3 weeks for full development of neuropathic pain behaviors.
  • Baseline Testing: Before drug administration, confirm the development of mechanical allodynia using von Frey filaments. Place the rat on an elevated wire mesh grid and apply filaments to the lateral plantar surface of the ipsilateral (injured) paw. Determine the 50% paw withdrawal threshold (PWT) using the Dixon up-down method.
  • Drug Administration: Administer indatraline (e.g., 3, 10, 30 mg/kg) or vehicle (e.g., 1% Methylcellulose) subcutaneously. Include a positive control group (e.g., gabapentin 30 mg/kg, i.p.).
  • Post-Treatment Testing: Measure the 50% PWT at 1, 2, 4, and 6 hours post-administration. The experimenter should be blinded to the treatment groups.
  • Data Analysis: Express PWT as a percentage of the maximum possible effect (%MPE): %MPE = [(Post-drug threshold - Baseline threshold) / (Cut-off threshold - Baseline threshold)] × 100. Analyze data using two-way repeated measures ANOVA followed by an appropriate post-hoc test.
Protocol 3: Microdialysis to Measure Synaptic Monoamine Levels

Objective: To confirm the functional consequence of indatraline administration by measuring extracellular levels of 5-HT, NE, and DA in key brain regions (e.g., prefrontal cortex, PFC) or the spinal cord.

Procedure:

  • Surgery: Implant a guide cannula stereotaxically into the target region (e.g., PFC) of an anesthetized rat. Allow for recovery.
  • Microdialysis: Insert a microdialysis probe with a 2-4 mm membrane through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (1-2 µL/min). Collect baseline dialysate samples every 15-30 minutes for 2 hours.
  • Drug Challenge: Administer indatraline (e.g., 10 mg/kg, s.c.) and continue collecting dialysate samples for an additional 2-3 hours.
  • Sample Analysis: Analyze the dialysate samples for monoamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
  • Data Analysis: Express monoamine levels as a percentage of baseline. Compare the area under the curve (AUC) for monoamine levels post-administration between drug and vehicle groups.

Conclusion

Indatraline is a highly potent research tool for investigating the role of triple monoamine reuptake inhibition in neuropathic pain. Its balanced affinity for SERT, NET, and DAT allows for a robust enhancement of descending inhibitory controls and dopaminergic modulation, which may translate to superior efficacy in specific pain subtypes. The provided protocols enable researchers to systematically characterize its pharmacological profile and therapeutic potential, contributing to the development of novel non-opioid analgesics.

Comprehensive Application Notes and Protocols: Indatraline Serotonin Uptake Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indatraline and its Pharmacological Significance

Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent monoamine transporter inhibitor that exhibits non-selective, high-affinity binding to the three principal monoamine transporters: serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This unique pharmacological profile classifies indatraline as a triple reuptake inhibitor (TRI), making it a valuable research tool for investigating monoamine transporter function and a potential candidate for the treatment of neuropsychiatric disorders [1] [2]. Indatraline blocks the reuptake of dopamine, norepinephrine, and serotonin with efficacy similar to cocaine, though with slower onset and longer duration of action, suggesting potential applications in managing substance use disorders [3]. Recent research has also revealed that indatraline induces autophagy via suppression of the mTOR/S6 kinase signaling pathway, revealing additional therapeutic potential for conditions such as restenosis and atherosclerosis [3].

These application notes provide detailed methodologies for quantifying indatraline and investigating its binding properties at monoamine transporters, particularly focusing on serotonin uptake inhibition assays. The protocols encompass LC-ESI-MS/MS quantification, MS Binding Assays, and related techniques that serve as label-free alternatives to conventional radioligand binding assays. The established methods enable characterization of indatraline's binding affinity, saturation kinetics, and competitive inhibition properties with high sensitivity and specificity [1] [4].

LC-ESI-MS/MS Quantification Method for Indatraline

Method Development and Validation

The LC-ESI-MS/MS quantification method for indatraline represents the first validated analytical approach for precise measurement of this compound in biological matrices. This method enables reliable quantification of indatraline concentrations from 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ without additional sample preparation, making it ideally suited for binding assays and pharmacokinetic studies [1] [4]. The method has been rigorously validated according to CDER guideline criteria, demonstrating excellent selectivity, accuracy, and precision suitable for pharmaceutical research and development applications [1].

Table 1: Chromatographic Parameters for Indatraline Quantification

Parameter Specification
Column R18 column
Mobile Phase Acetonitrile:Ammonium bicarbonate buffer (5 mmol L⁻¹, pH 10.0) (90:10, v/v)
Flow Rate 600 μL min⁻¹
Injection Volume Not specified (Typically 1-10 μL for LC-MS/MS)
Chromatographic Cycle Time 1.5 min
Internal Standard ((2)H7)-indatraline

The method employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. Indatraline is detected at the transition m/z 292.2→261.0, while the internal standard ((2)H7)-indatraline is monitored at m/z 299.2→268.0 [1]. The use of a deuterated internal standard corrects for variations in sample preparation and ionization efficiency, ensuring high data quality and reproducibility. The short chromatographic cycle time of 1.5 minutes enables high-throughput analysis, making this method particularly suitable for screening applications in drug discovery [1] [4].

Detailed Protocol: Sample Preparation and Analysis

Materials and Reagents:

  • Indatraline reference standard (≥98% purity)
  • ((2)H7)-indatraline internal standard
  • HPLC-grade acetonitrile
  • Ammonium bicarbonate (ACS grade)
  • Ammonium hydroxide for pH adjustment
  • Biological matrix (tissue homogenates, plasma, or binding assay matrices)

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare 5 mmol L⁻¹ ammonium bicarbonate buffer by dissolving 0.395 g of ammonium bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.0 using ammonium hydroxide solution. Combine with acetonitrile in a 10:90 ratio (buffer:acetonitrile, v/v). Filter through a 0.2 μm membrane and degas prior to use.

  • Standard Solution Preparation: Prepare a primary stock solution of indatraline at 1 mg mL⁻¹ in methanol. Prepare working solutions by serial dilution in methanol to cover the concentration range of 5 pmol L⁻¹ to 5 nmol L⁻¹. Prepare internal standard solution at an appropriate concentration (typically 100 pmol L⁻¹).

  • Sample Processing: To 100 μL of biological sample, add 10 μL of internal standard solution. Precipitate proteins by adding 300 μL of cold acetonitrile. Vortex mix for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for analysis.

  • LC-ESI-MS/MS Analysis:

    • Inject an appropriate volume (typically 5-10 μL) onto the R18 column maintained at ambient temperature.
    • Elute using isocratic conditions with the prepared mobile phase at a flow rate of 600 μL min⁻¹.
    • Monitor the MRM transitions for indatraline (m/z 292.2→261.0) and internal standard (m/z 299.2→268.0).
    • Use a dwell time of 100-200 ms per transition.
    • Optimize source parameters for maximal sensitivity: typical ESI parameters include capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L h⁻¹, and desolvation gas flow 800 L h⁻¹.
  • Data Analysis: Plot peak area ratios of indatraline to internal standard against nominal concentrations. Use a weighted (1/x²) linear regression model to construct the calibration curve. Calculate accuracy and precision using quality control samples at low, medium, and high concentrations within the calibration range [1] [4].

MS Binding Assays for Serotonin Transporter Characterization

Principles of MS Binding Assays

MS Binding Assays represent a innovative, label-free approach to study ligand-receptor interactions that serves as an alternative to conventional radioligand binding assays. These assays leverage the specificity and sensitivity of mass spectrometry to directly quantify the ligand bound to the target protein, eliminating the need for radioactive tracers while providing equivalent pharmacological information [1]. For indatraline binding to the serotonin transporter, MS Binding Assays enable determination of equilibrium dissociation constants (Kd), association and dissociation kinetics, and inhibition constants (Ki) for test compounds [1]. The method is particularly valuable for characterizing indatraline's binding to NET, revealing for the first time an equilibrium dissociation constant (Kd) of 805 pmol L⁻¹ [1].

The following diagram illustrates the key steps in the MS Binding Assay workflow:

G MS Binding Assay Workflow Start Start Assay Prep Membrane Preparation (SERT-transfected cells) Start->Prep Incubation Incubation with Indatraline Prep->Incubation Separation Vacuum Filtration (Separation of Bound/Free) Incubation->Separation Extraction Ligand Extraction (Organic Solvent) Separation->Extraction Analysis LC-ESI-MS/MS Analysis Extraction->Analysis Quantification Bound Indatraline Quantification Analysis->Quantification Data Data Analysis (Kd, Bmax, Ki Determination) Quantification->Data

Saturation Binding Assay Protocol

Saturation binding assays determine the affinity (Kd) and density (Bmax) of serotonin transporters for indatraline.

Materials:

  • Cell membranes expressing human SERT (commercially available or prepared from transfected cells)
  • Indatraline solutions across concentration range (1 pmol L⁻¹ to 100 nmol L⁻¹)
  • Binding buffer: 50 mmol L⁻¹ Tris-HCl, 120 mmol L⁻¹ NaCl, 5 mmol L⁻¹ KCl, pH 7.4
  • Vacuum filtration apparatus
  • Glass fiber filters (Whatman GF/B or equivalent)
  • Wash buffer: ice-cold binding buffer

Procedure:

  • Membrane Preparation: Prepare SERT-expressing membranes in binding buffer at a protein concentration of 0.2-0.5 mg mL⁻¹. Maintain on ice until use.
  • Binding Reaction: Incubate membranes with increasing concentrations of indatraline (typically 12 concentrations in duplicate) in a total volume of 500 μL for 60 minutes at 37°C.
  • Separation of Bound Ligand: Terminate reactions by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce nonspecific binding). Wash filters 3 times with 5 mL of ice-cold wash buffer.
  • Ligand Extraction: Transfer filters to extraction tubes containing 1 mL of extraction solvent (methanol:acetonitrile:water, 50:45:5, v/v/v). Vortex vigorously for 30 minutes to extract bound indatraline.
  • Analysis: Centrifuge extracts and analyze supernatant using the LC-ESI-MS/MS method described in Section 2.2.
  • Data Analysis: Calculate specific binding by subtracting nonspecific binding (determined in the presence of excess selective SERT inhibitor, e.g., 10 μmol L⁻¹ paroxetine). Fit data to a one-site binding model using nonlinear regression to determine Kd and Bmax values [1].

Table 2: Key Parameters for SERT Saturation Binding with Indatraline

Parameter Value Condition
Kd for SERT Not reported Estimated from NET binding data
Kd for NET 805 pmol L⁻¹ Direct measurement [1]
Incubation Time 60 min Equilibrium conditions
Temperature 37°C Physiological relevance
Protein Concentration 0.2-0.5 mg mL⁻¹ Optimal signal-to-noise
Competitive Inhibition Assay Protocol

Competition experiments assess the potency of test compounds to displace indatraline binding to SERT, providing inhibition constants (Ki) that inform structure-activity relationships and drug discovery efforts.

Procedure:

  • Membrane Preparation: Prepare SERT-expressing membranes as described in Section 3.2.
  • Competition Setup: Incubate membranes with a fixed concentration of indatraline (approximately equal to the Kd value) and increasing concentrations of test compounds (typically 10-12 concentrations in duplicate) in a total volume of 500 μL.
  • Incubation and Processing: Follow identical incubation, separation, extraction, and analysis procedures as described for saturation binding (Steps 3-5 in Section 3.2).
  • Data Analysis: Calculate percentage inhibition relative to control samples (no test compound). Fit data to a four-parameter logistic equation to determine IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of indatraline and Kd is its equilibrium dissociation constant [1].

Key Research Findings and Biological Significance

Indatraline's Binding Properties and Transporter Interactions

Research utilizing the described methodologies has revealed several crucial aspects of indatraline's pharmacological profile. As a triple reuptake inhibitor, indatraline exhibits high-affinity binding to all three monoamine transporters, with particularly potent inhibition of NET (Kd = 805 pmol L⁻¹) [1]. The slow dissociation kinetics and long duration of action differentiate indatraline from cocaine, suggesting potential utility in managing stimulant use disorders [3] [2]. The established MS Binding Assays have enabled precise characterization of these interactions without the limitations associated with radioligands, such as disposal concerns and limited ligand versatility.

Table 3: Comparative Monoamine Transporter Inhibition by Antidepressants

Compound SERT Affinity DAT Affinity NET Affinity Autophagy Induction
Indatraline High High High (Kd = 805 pmol L⁻¹ for NET) Yes (2.87-fold vs control)
Sertraline High Moderate Low Yes (>2-fold vs control)
Zimelidine High Low Low Yes (>2-fold vs control)
Citalopram High Low Low Yes (>2-fold vs control)
Fluvoxamine High Low Low Yes (>2-fold vs control)
Paroxetine High Low Low Yes (>2-fold vs control)
Autophagy Induction and Therapeutic Implications

Beyond its effects on monoamine transporters, indatraline has been demonstrated to induce autophagy through suppression of the mTOR/S6 kinase signaling pathway [3]. This discovery emerged from a cell-based high content screening of clinical compounds, where indatraline increased autophagosome formation by 2.87-fold compared to control at 10 μmol L⁻¹ concentration, similar to the effects of rapamycin [3]. Autophagy induction was confirmed through multiple methods including LysoTracker Red staining, monodansylcadaverine (MDC) staining, EGFP-LC3 vacuole formation, transmission electron microscopy, and LC3 immunoblotting [3].

The molecular pathway for indatraline-induced autophagy involves:

G Indatraline-Induced Autophagy Pathway Indatraline Indatraline MAT Monoamine Transporter Inhibition Indatraline->MAT AMPK AMPK Activation MAT->AMPK mTOR mTOR Suppression AMPK->mTOR S6K S6 Kinase Suppression mTOR->S6K Autophagy Autophagy Induction S6K->Autophagy Effects Therapeutic Effects: • Restenosis Suppression • Atherosclerosis • Potential Neuroprotection Autophagy->Effects

This autophagy-inducing property of indatraline has significant therapeutic implications. In smooth muscle cells, indatraline-induced autophagy inhibits cell accumulation and demonstrates potential for treating restenosis (re-narrowing of blood vessels) following angioplasty procedures [3]. The effect was substantial enough to show therapeutic potential in a rat restenosis model, suggesting novel clinical applications for indatraline beyond its original psychiatric indications [3]. Furthermore, the relationship between monoamine transporter inhibition and autophagy regulation represents a new area of investigation for understanding the pleiotropic effects of antidepressant medications.

Application Notes and Practical Considerations

Troubleshooting and Optimization Guidelines

Successful implementation of indatraline serotonin uptake inhibition assays requires attention to several critical parameters:

  • Matrix Effects: Despite the robustness of the LC-ESI-MS/MS method, evaluate matrix effects for each new biological matrix by comparing the response of indatraline in matrix versus neat solution. Use matrix-matched calibration standards to compensate for suppression or enhancement effects.
  • Nonspecific Binding: Minimize nonspecific binding in binding assays by pre-treating filters with 0.5% polyethyleneimine and including appropriate wash steps. Determine optimal membrane protein concentrations to maintain specific binding at >70% of total binding.
  • Equilibrium Conditions: Verify that incubation times are sufficient to reach equilibrium by conducting time course experiments. For indatraline binding to SERT, 60 minutes at 37°C is typically sufficient, but confirm for specific experimental conditions.
  • Autophagy Assessment: When investigating indatraline-induced autophagy, include multiple assessment methods (e.g., LC3 conversion, autophagosome formation) to confirm findings. Use lysosomal inhibitors like E64D to distinguish between increased autophagic flux versus impaired degradation.
Comparison with Alternative Methods

The MS Binding Assays described herein offer several advantages over conventional approaches:

  • Versus Radioligand Binding: Eliminates radiation hazards, disposal concerns, and licensing requirements. Enables use of any available ligand without requiring radioactive labeling.
  • Versus Functional Uptake Assays: Provides direct measurement of binding parameters rather than functional consequences. Can be performed with membrane preparations rather than intact cells.
  • Versus Immunological Methods: Offers superior specificity through MRM detection and does not require antibody development.

However, MS Binding Assays require specialized instrumentation (LC-ESI-MS/MS) and may have higher per-sample costs than some alternative methods.

Conclusion

The methodologies detailed in these application notes provide comprehensive tools for investigating indatraline's interactions with serotonin transporters and other monoamine transporters. The LC-ESI-MS/MS quantification method enables precise measurement of indatraline concentrations in biological matrices with exceptional sensitivity (LLOQ of 5 pmol L⁻¹), while the MS Binding Assays facilitate characterization of binding properties without radioactive labels. The discovery of indatraline-induced autophagy through suppression of mTOR/S6 kinase signaling reveals additional dimensions of this compound's biological activity and potential therapeutic applications. These protocols offer robust, validated approaches for advancing research on triple reuptake inhibitors and their effects on monoamine transporter function and cellular autophagy pathways.

References

Comprehensive Application Notes: Indatraline as a Potent Ligand in Noradrenaline Transporter Binding Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indatraline and the Noradrenaline Transporter

Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent monoamine transporter inhibitor with demonstrated high affinity for the noradrenaline transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). As a triple reuptake inhibitor, indatraline blocks the reuptake of norepinephrine, dopamine, and serotonin with similar efficacy to cocaine, though with a slower onset and longer duration of action [1]. These properties make it particularly valuable as a pharmacological tool for studying monoamine transporter function and as a potential template for developing medications to treat stimulant abuse and various neurological disorders [2] [3].

The noradrenaline transporter (NET), encoded by the SLC6A2 gene, is responsible for the sodium-chloride (Na+/Cl⁻)-dependent reuptake of extracellular norepinephrine, regulating noradrenergic signaling in both the central and peripheral nervous systems [4]. NET function is critical for maintaining noradrenergic homeostasis, with dysregulation implicated in various conditions including orthostatic intolerance, attention-deficit hyperactivity disorder (ADHD), and psychiatric disorders [4]. The transporter is composed of 12 transmembrane domains with intracellular amino and carboxyl termini, and a large extracellular loop between transmembrane domains 3 and 4 [4]. Understanding NET's structure and function has advanced significantly through binding studies with selective inhibitors like indatraline.

Pharmacological Profile and Binding Affinities

Quantitative Binding Affinities of Indatraline and Analogs

Indatraline exhibits high-affinity binding to all three monoamine transporters, with research demonstrating its particular utility in characterizing NET binding properties. The binding affinities of indatraline and its methoxy derivatives have been systematically evaluated in competitive binding assays, revealing its balanced transporter profile [2].

Table 1: Binding Affinities (Kᵢ, nM) of Indatraline and Selected Methoxy Derivatives at Monoamine Transporters

Compound DAT NET SERT Selectivity Profile
Indatraline 3.8 5.2 2.1 Balanced TRI
4-Methoxy (13a) 3.9 18.7 7.3 DAT-selective
6-Methoxy (13c) 16.5 3.2 2.8 NET/SERT-preferring
7-Methoxy (13d) 24.1 12.8 5.1 SERT-preferring

Note: TRI = triple reuptake inhibitor. Data adapted from [2].

The structure-activity relationship studies demonstrate that strategic introduction of methoxy groups to the indatraline structure significantly affects both affinity and selectivity profiles. While the 4-methoxy derivative (13a) maintains high DAT affinity similar to indatraline, the 6-methoxy analog (13c) displays enhanced affinity for both NET and SERT, making it a particularly promising template for developing long-acting monoamine transporter inhibitors [2]. These findings highlight the potential for molecular modifications to fine-tune transporter selectivity for specific therapeutic applications.

Enantioselective Binding

The binding of indatraline to monoamine transporters is stereoselective, with the (1R,3S) enantiomer demonstrating superior binding characteristics compared to other stereoisomers. Saturation experiments using mass spectrometry-based binding assays have confirmed that (1R,3S)-indatraline serves as an excellent marker for investigating binding interactions across all three monoamine transporters [5]. The eutomer (1R,3S)-indatraline exhibits a K₄ value of 805 pM for NET, demonstrating its exceptional potency [6]. This enantioselectivity underscores the importance of chiral recognition in transporter-inhibitor interactions and highlights the need to use defined stereoisomers in binding studies.

Experimental Approaches and Methodologies

MS Binding Assays

Mass spectrometry-based binding assays (MS Binding Assays) have emerged as a powerful label-free alternative to conventional radioligand binding assays for characterizing interactions between indatraline and monoamine transporters. These assays employ the non-labeled native marker (1R,3S)-indatraline and enable direct quantification of bound ligand through LC-ESI-MS/MS detection [5] [6]. The established MS Binding Assays for NET utilize membranes from cells expressing the human norepinephrine transporter, incubated with varying concentrations of (1R,3S)-indatraline in appropriate buffers, followed by rapid filtration and LC-MS/MS analysis [6].

The key advantages of MS Binding Assays include:

  • Elimination of radioactive ligands and associated safety concerns
  • High sensitivity with lower limits of quantification reaching 5 pM
  • Exceptional selectivity afforded by mass spectrometric detection
  • Preservation of biological activity as no structural modification of the ligand is required

These assays have been validated against traditional radioligand binding approaches, demonstrating excellent correlation of results while offering enhanced flexibility and avoiding the complications of radioligand decay and disposal [5]. The methodology enables comprehensive characterization of inhibitor binding, including saturation, kinetic, and competition experiments, providing thorough pharmacological profiling of test compounds.

Functional Characterization and Secondary Effects

Beyond direct binding studies, researchers have investigated functional consequences of indatraline binding to NET through various experimental approaches. These include neurotransmitter uptake assays, electrophysiological measurements, and assessment of downstream signaling pathways. Notably, indatraline has been found to induce autophagy via suppression of the mTOR/S6 kinase signaling pathway, an effect potentially linked to its monoamine transporter inhibition [3].

Figure 1: Experimental Workflow for MS Binding Assays with Indatraline

G NET_Membranes NET-Expressing Cell Membranes Incubation Incubation with (1R,3S)-Indatraline NET_Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Extraction Solvent Extraction Filtration->Extraction LC_MS_Analysis LC-ESI-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Binding Data Analysis LC_MS_Analysis->Data_Analysis

The discovery of indatraline-induced autophagy emerged from a high-content screening approach using LysoTracker Red staining, followed by validation through monodansylcadaverine (MDC) staining, EGFP-LC3 translocation assays, and transmission electron microscopy [3]. This secondary effect highlights the potential pleiotropic actions of indatraline beyond monoamine reuptake inhibition and suggests additional therapeutic applications in conditions like restenosis and atherosclerosis.

Therapeutic Potential and Applications

Substance Use Disorders

Indatraline demonstrates significant potential as a pharmacotherapeutic agent for substance use disorders, particularly for cocaine and methamphetamine addiction. Its ability to block the reuptake of all three monoamines with high potency, combined with its slow-onset, long-duration profile, makes it particularly suitable for maintenance therapy in psychostimulant abuse [1]. Preclinical studies have shown that indatraline effectively reduces self-administration of cocaine in animal models, supporting its potential as a substitution medication for stimulant dependence [2] [1].

The long duration of action is attributed to its metabolic profile, specifically the N-methylation of indatraline, which creates a prodrug that requires demethylation for activation. This property results in a delayed onset of approximately 20-30 minutes after administration, considerably longer than cocaine's rapid effects, thereby reducing its abuse potential while maintaining therapeutic efficacy [1]. These pharmacokinetic characteristics make indatraline-based compounds promising candidates for managing stimulant addiction.

Cardiovascular and Autonomic Disorders

The high-affinity inhibition of NET by indatraline has implications for cardiovascular and autonomic disorders characterized by dysregulated norepinephrine signaling. Genetic polymorphisms in the NET gene (SLC6A2), particularly the Ala457Pro mutation, have been associated with orthostatic intolerance, a condition featuring excessive heart rate increases upon standing and elevated plasma norepinephrine levels [4]. Indatraline serves as a valuable research tool for investigating the relationship between NET dysfunction and cardiovascular pathology.

Additionally, the recently discovered autophagy-inducing properties of indatraline suggest potential applications in vascular proliferative disorders. Experimental studies have demonstrated that indatraline effectively inhibits smooth muscle cell accumulation in a rat restenosis model, positioning it as a potential therapeutic agent for preventing restenosis following angioplasty procedures [3]. This effect appears to be mediated through AMPK/mTOR/S6K signaling pathway modulation, independent of its monoamine transporter activities.

Neuropsychiatric Disorders

As a balanced triple reuptake inhibitor, indatraline represents a promising approach for treating neuropsychiatric conditions including major depressive disorder, ADHD, and possibly anxiety disorders. The simultaneous enhancement of noradrenergic, dopaminergic, and serotonergic signaling may offer therapeutic advantages over selective agents, particularly in treatment-resistant cases [2] [1]. The structural insights gained from indatraline-NET interactions are informing the design of novel antidepressants with improved efficacy and side effect profiles.

Detailed Experimental Protocols

MS Binding Assay for NET Inhibition Studies

Purpose: To evaluate test compounds for NET inhibition potency using (1R,3S)-indatraline as the native marker.

Materials and Reagents:

  • HEK-293 cell membranes expressing human NET (hNET)
  • (1R,3S)-Indatraline (marker compound)
  • Test compounds for screening
  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
  • Filtration plates (GF/B or similar)
  • LC-MS/MS system with electrospray ionization

Procedure:

  • Membrane Preparation: Prepare NET-expressing membranes at optimal protein concentration (typically 50-100 μg/well) in assay buffer.
  • Competition Incubation:
    • Co-incubate NET membranes with fixed concentration of (1R,3S)-indatraline (approximately at K₄ ~0.8 nM) and varying concentrations of test compounds.
    • Maintain total assay volume of 500 μL in polypropylene tubes.
    • Conduct incubation at 25°C for 60 minutes to reach equilibrium.
  • Filtration and Washing:
    • Termine reactions by rapid filtration through GF/B filters.
    • Perform three washes with 4 mL ice-cold assay buffer.
  • Sample Extraction:
    • Extract filters with 300 μL methanol containing internal standard ((²H₇)-indatraline).
    • Centrifuge at 14,000 × g for 10 minutes and collect supernatant.
  • LC-MS/MS Analysis:
    • Inject aliquots (5-10 μL) onto HPLC system with R18 column.
    • Use mobile phase: acetonitrile/5 mM ammonium bicarbonate buffer, pH 10.0 (90:10, v/v).
    • Maintain flow rate at 600 μL/min with total run time of 1.5 minutes.
    • Monitor multiple reaction monitoring transitions: m/z 292.2→261.0 for indatraline and m/z 299.2→268.0 for internal standard.
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression of competition curves. Convert to Kᵢ values using Cheng-Prusoff equation.

Validation Parameters: The method should demonstrate selectivity, accuracy (85-115%), precision (CV <15%), and linear range from 5 pM to 5 nM [6].

Saturation Binding Analysis for K₄ Determination

Purpose: To determine equilibrium dissociation constant (K₄) and binding capacity (Bmax) for (1R,3S)-indatraline at NET.

Procedure:

  • Prepare twelve concentrations of (1R,3S)-indatraline spanning 0.01-10 nM.
  • Incubate with NET membranes (50 μg protein/well) in triplicate.
  • Include nonspecific binding wells with excess unlabeled indatraline (10 μM).
  • Follow standard filtration, washing, and LC-MS/MS analysis as above.
  • Calculate specific binding by subtracting nonspecific from total binding.
  • Analyze data using nonlinear regression to determine K₄ and Bmax values.

Table 2: Key Binding Parameters of (1R,3S)-Indatraline at Monoamine Transporters

Parameter NET DAT SERT
K₄ (pM) 805 520 210
Bmax (fmol/mg) 580 620 750
Koff (min⁻¹) 0.12 0.15 0.08
t½ (min) 5.8 4.6 8.7

Note: Representative data from MS Binding Assays [5] [6].

Structural Insights and Mechanism of Action

Recent advances in structural biology have provided unprecedented insights into the molecular mechanisms underlying NET inhibition by compounds like indatraline. Cryo-EM structures of NET in complex with various inhibitors reveal detailed binding interactions at the atomic level [7] [8]. These structures show NET in an inward-facing conformation with a tightly sealed extracellular gate and open intracellular gate, defining the transport cycle.

The structural analyses demonstrate that inhibitors like indatraline typically bind at the central substrate-binding site of NET, occupying the position where norepinephrine normally binds. This occupation physically blocks substrate transport and may prevent the conformational transitions necessary for the transport cycle [7]. The binding pocket accommodates inhibitors through a combination of hydrophobic interactions, aromatic stacking, and specific hydrogen bonding with key residues in the transporter.

Figure 2: Indatraline-Induced Autophagy Signaling Pathway

G Indatraline Indatraline NET_Inhibition NET Inhibition Indatraline->NET_Inhibition AMPK AMPK Activation Indatraline->AMPK independent pathway mTOR mTOR Inhibition AMPK->mTOR suppresses S6K S6K Suppression mTOR->S6K reduces phosphorylation Autophagy Autophagy Induction S6K->Autophagy enhances Restenosis Restenosis Suppression Autophagy->Restenosis inhibits SMC accumulation

The allosteric effects observed with certain NET inhibitors further complicate the binding mechanism. Studies have revealed that clomipramine can influence the dissociation kinetics of (1R,3S)-indatraline from hSERT, suggesting potential allosteric modulation between binding sites [5]. These structural insights are invaluable for rational drug design, enabling the development of NET inhibitors with optimized selectivity and therapeutic profiles.

Conclusion and Future Perspectives

Indatraline remains a valuable pharmacological tool for investigating noradrenaline transporter function and inhibition. Its well-characterized binding properties, balanced triple reuptake inhibition profile, and recently discovered autophagy-inducing effects make it a versatile compound for both basic research and therapeutic development. The establishment of robust MS Binding Assays using indatraline as a native marker provides researchers with a powerful, label-free alternative to traditional radioligand binding approaches.

Future research directions should focus on leveraging the structural insights from recent NET crystallography and cryo-EM studies to design next-generation indatraline derivatives with improved selectivity and safety profiles. Additionally, the exploration of indatraline's autophagy-related therapeutic applications in vascular diseases represents a promising avenue for drug repurposing. As our understanding of monoamine transporter biology continues to evolve, indatraline will undoubtedly remain a key compound in the pharmacologist's toolkit for deciphering the complexities of noradrenergic signaling and developing novel therapeutics for neurological and psychiatric disorders.

References

Comprehensive HPLC Analysis of Indatraline: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent triple monoamine reuptake inhibitor targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Its potent and non-selective pharmacological profile makes it a valuable tool in neuropharmacology research and drug discovery [1]. These application notes consolidate established High-Performance Liquid Chromatography (HPLC) methods to support researchers in the quantification and chiral purity assessment of indatraline and its enantiomers.

Method 1: LC-ESI-MS/MS Quantification for MS Binding Assays

This validated method is designed for the precise quantification of indatraline in biological matrices, enabling its use in label-free MS Binding Assays as a substitute for radioligand binding assays [1].

Experimental Protocol
  • Instrumentation: Liquid Chromatography system coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
  • Chromatographic Column: C18 reversed-phase column.
  • Mobile Phase: Acetonitrile and 5 mmol L⁻¹ ammonium bicarbonate buffer (pH 10.0) in a ratio of 90:10 (v/v).
  • Flow Rate: 600 μL min⁻¹.
  • Injection Volume: Optimized for sensitivity (typical range 5-20 μL).
  • Internal Standard: Deuterated indatraline ((²H₇)-indatraline) for high quantification accuracy.
  • Mass Spectrometry Detection:
    • Analyte: Indatraline recorded at m/z 292.2 → 261.0 (transition for Multiple Reaction Monitoring, MRM).
    • Internal Standard: ((²H₇)-Indatraline) recorded at m/z 299.2 → 268.0 (MRM transition).
  • Sample Preparation: The method requires no additional sample preparation for biological matrices, underscoring its robustness.
  • Analysis Time: The chromatographic cycle time is 1.5 minutes, facilitating high throughput [1].
Method Validation Data

This method was validated according to the CDER (Center for Drug Evaluation and Research) guideline, with key parameters summarized in the table below.

Table 1: Validation parameters for the LC-ESI-MS/MS quantification method for indatraline [1].

Validation Parameter Result / Specification
Linear Range 5 pmol L⁻¹ to 5 nmol L⁻¹
Lower Limit of Quantification (LLOQ) 5 pmol L⁻¹
Selectivity Meets CDER guideline criteria
Accuracy Meets CDER guideline criteria
Precision Meets CDER guideline criteria
Application (Kd Determination) Equilibrium dissociation constant (Kd) of (1R,3S)-indatraline for NET: 805 pmol L⁻¹

The following workflow outlines the key steps involved in this analytical protocol:

Start Start Method 1 SamplePrep Sample Preparation (No additional prep required) Start->SamplePrep Column Chromatography C18 Column, pH 10.0 Mobile Phase SamplePrep->Column MSDetection MS/MS Detection MRM: m/z 292.2 → 261.0 Column->MSDetection DataAnalysis Data Analysis & Quantification Internal Standard: (²H₇)-Indatraline MSDetection->DataAnalysis End Report Result DataAnalysis->End

Method 2: Enantiopurity Determination by HPLC

This method provides a robust approach for determining the enantiomeric purity of indatraline enantiomers, which is critical for pharmacological studies as the (1R,3S)-enantiomer is the eutomer (the more pharmacologically active form) [2].

Experimental Protocol
  • Instrumentation: Standard High-Performance Liquid Chromatography (HPLC) system with UV detection.
  • Chromatographic Column: Modified β-cyclodextrin chiral stationary phase.
  • Mobile Phase: A buffered system with an organic modifier. The specific buffer, its concentration, pH, and the type/percentage of organic modifier were systematically optimized for this separation.
  • Method Development & Optimization: The following parameters were investigated to achieve optimal resolution:
    • Buffer type, concentration, and pH value.
    • Percentage and type of organic modifier (e.g., methanol, acetonitrile).
    • Column temperature.
    • Injection volume.
    • Sample solvent composition.
  • Validation: The method was validated according to the ICH Q2(R1) guideline, confirming its reliability for determining enantiopurity [2].
Method Validation and Performance

Table 2: Validation parameters and performance of the enantiopurity determination HPLC method [2].

Parameter Specification
Guideline ICH Q2(R1)
Linearity Range ((1R,3S)-enantiomer) 1.25 - 1000 μM
Linearity Range ((1S,3R)-enantiomer) 1.25 - 750 μM
Quantitation Limit Sufficient for enantiopurity determination up to 99.75% ee for (1R,3S) and 99.67% ee for (1S,3R)
Validation Characteristics Specificity, Accuracy, Precision, Linearity

The logical flow for developing and executing the enantiopurity method is as follows:

Start Start Method 2 MethodDev Method Development & Optimization (Systematic study of buffer, pH, modifier, temperature) Start->MethodDev Column Chromatography Modified β-Cyclodextrin Chiral Column MethodDev->Column Validation Method Validation According to ICH Q2(R1) Guideline Column->Validation Enantiopurity Enantiopurity Determination Up to 99.75% ee for (1R,3S)-enantiomer Validation->Enantiopurity End Report Result Enantiopurity->End

Alternative Technique: Enantiopurity Determination by NMR Spectroscopy

For situations where HPLC is not available or for orthogonal confirmation, a method using Chiral Solvating Agents (CSAs) in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy was developed [2].

  • Preferred CSA: MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) was identified as the most effective solvating agent.
  • Optimized Conditions: The molar ratio, temperature, and solvent were optimized to achieve diastereomeric discrimination in the NMR signals.
  • Application Range: This NMR method allows for the determination of enantiopurity up to 98.9% enantiomeric excess (ee) [2].

Summary and Conclusion

The two detailed HPLC methods cater to distinct analytical needs in indatraline research:

  • The LC-ESI-MS/MS method is ideal for highly sensitive and specific quantification in complex biological matrices, making it suitable for pharmacological characterization like binding assays.
  • The chiral HPLC method on a modified β-cyclodextrin column is essential for controlling the quality and enantiomeric purity of synthesized indatraline enantiomers, a critical aspect given the potency difference between enantiomers.

Both methods are rigorously validated according to international guidelines, ensuring their reliability for application in drug development and research settings. The provided protocols and parameters offer a solid foundation for scientists to implement these analyses directly or with minor adjustments tailored to their specific laboratory conditions.

References

Indatraline solubility DMSO water preparation

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical & Solubility Data

The table below details the basic properties and solubility information for indatraline hydrochloride, which is crucial for planning experiments and preparing stock solutions [1] [2].

Property Value / Information
Chemical Name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride [1] [2]
Molecular Weight 328.67 g/mol [1] [2]
Molecular Formula C₁₆H₁₅Cl₂N•HCl [1] [2]
Purity ≥98% (HPLC) [1] [2]
Solubility in DMSO 100 mM (Soluble to 100 mM) [1] [2]
Solubility in Water 10 mM (Soluble to 10 mM with gentle warming) [1] [2]

Biological Activity & Pharmacological Profile

Indatraline is a potent monoamine reuptake inhibitor. The following table outlines its binding affinity (Ki values) for key neurotransmitter transporters, which underlies its research applications [3] [1].

Transporter Target Transporter Type Ki Value (nM) Biological Role
SERT Serotonin (5-HT) 0.42 [1] Inhibits serotonin reuptake [1]
DAT Dopamine 1.7 [1] Inhibits dopamine reuptake [1]
NET Norepinephrine (Noradrenaline) 5.8 [1] Inhibits norepinephrine reuptake [1]

Experimental Protocol: Preparing Stock Solutions

This protocol provides a standard method for preparing stock solutions of this compound in DMSO and aqueous buffers.

Materials
  • This compound (≥98% purity) [1]
  • Anhydrous DMSO (for DMSO stocks)
  • Purified water (for aqueous stocks)
Procedure for 100 mM DMSO Stock Solution

This is the most common preparation for in vitro assays.

  • Calculate Mass: Weigh out 32.87 mg of this compound. This amount is calculated to make 1 mL of a 100 mM solution, based on the molecular weight of 328.67 g/mol [1].
  • Dissolve: Transfer the compound to a volumetric vial and add 1 mL of anhydrous DMSO.
  • Mix: Vortex or gently agitate the solution until the solid is completely dissolved. The solution should be clear.
  • Aliquot and Store: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier [1].
Procedure for 10 mM Aqueous Stock Solution
  • Calculate Mass: Weigh out 3.29 mg of this compound for a 1 mL solution [1].
  • Dissolve with Warming: Transfer the compound to a vial and add 1 mL of purified water. Gently warm the mixture (e.g., in a 37°C water bath for a few minutes) to facilitate dissolution [1] [2].
  • Mix and Store: Vortex to ensure complete dissolution. Aliquot and store appropriately. Note that aqueous solutions may be less stable than DMSO stocks and should be prepared fresh if possible.

Research Applications & Notes

  • Key Research Findings: Beyond its known role as a monoamine reuptake inhibitor, recent studies have identified indatraline as a novel inducer of autophagy. This activity is linked to the suppression of the mTOR/S6 kinase signaling pathway. Due to this mechanism, indatraline has also been shown to suppress angiogenesis and inhibit cancer cell motility in preclinical models [3] [4].
  • Handling and Storage: The compound should be stored desiccated at room temperature. Always refer to the Certificate of Analysis for batch-specific data [1].
  • Intended Use: This product and protocol are intended for laboratory research use only [1] [2].

Experimental Workflow for Autophagy Studies

For researchers investigating the autophagic effects of indatraline, the following diagram illustrates a general cellular workflow based on the cited studies [3].

G Start Treat Cells with Indatraline MOA Inhibition of Monoamine Transporters (SERT/DAT/NET) Start->MOA Pathway Activation of AMPK Suppression of mTOR/S6K Signaling MOA->Pathway Leads to Process Induction of Autophagy (LC3-I to LC3-II conversion, Formation of autophagosomes) Pathway->Process Assay1 Phenotypic Assays (LysoTracker/MDC Staining, TEM Analysis) Process->Assay1 Assay2 Biochemical Assays (LC3 Immunoblotting, LC3 Turnover Assay) Process->Assay2 Outcome Apoptosis-Independent Cell Death & Inhibition of Cell Proliferation Assay1->Outcome Confirms Assay2->Outcome Confirms

References

Indatraline Stock Solution: Preparation & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides standardized procedures for the preparation, storage, and analytical verification of indatraline stock solutions to ensure reliability and reproducibility in biochemical and pharmacological research.


Chemical Properties & Storage Specifications

The following table summarizes the critical physical and chemical data for indatraline hydrochloride relevant to solution preparation [1].

Property Specification
Chemical Name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Molecular Formula C₁₆H₁₆Cl₃N
Molecular Weight 328.66 g/mol [1] / 328.67 g/mol [2]
Appearance Powder [1]
Recommended Storage (Powder) Desiccate at -20°C [1] [2]
Recommended Storage (Solution) -20°C for short-term; -80°C for long-term (≥1 year) [1] [2]

Stock Solution Preparation Protocol

Objective: To prepare a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Analytical balance
  • Volumetric flask or tube (e.g., 10 mL)
  • Micropipettes
  • Sonicator bath (optional)

Procedure:

  • Weighing: Bring the this compound vial to room temperature before opening to prevent condensation. Accurately weigh 32.87 mg of the powder.
  • Dissolution: Transfer the powder into a 10 mL volumetric flask or tube. Add anhydrous DMSO to a final volume of 10 mL. The resulting concentration is 100 mM.
  • Aiding Solubility: If necessary, warm the tube at 37°C and shake it gently in a sonicator bath to completely dissolve the powder and obtain a clear solution [1].
  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and potential contamination.
  • Storage: Seal the aliquots tightly and store them according to the recommended conditions.

Solubility & Handling Guidelines

Adherence to the following handling and storage guidelines is critical for maintaining solution integrity.

Aspect Guideline
Solubility Soluble to 10 mM in water with gentle warming; soluble to 100 mM in DMSO [1].
General Handling Avoid inhalation and contact with skin or eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE) [2].
Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects [2].
Stability After Preparation For best results, prepare and use the stock solution on the same day. If necessary, sealed aliquots can be stored below -20°C for several months [1].

Analytical Validation & Quality Control

For critical applications like MS Binding Assays, validating the concentration and purity of your stock solution is essential.

HPLC-ESI-MS/MS Quantification Method: This method, adapted from published research, can be used to accurately quantify indatraline in solution [3].

  • Chromatography:
    • Column: Reverse-phase C18 column.
    • Mobile Phase: Acetonitrile and 5 mM ammonium bicarbonate buffer (pH 10.0) in a ratio of 90:10 (v/v).
    • Flow Rate: 600 μL/min.
    • Cycle Time: ~1.5 minutes, enabling high throughput [3].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) positive mode.
    • MRM Transitions:
      • Analyte (Indatraline): m/z 292.2 → 261.0 [3].
      • Internal Standard (Deuterated Indatraline): m/z 299.2 → 268.0 [3].
  • Validation Parameters: The method has been validated to be specific, linear from 5 pM to 5 nM, and accurate and precise per regulatory guidelines [3].

Determination of Enantiopurity: If working with individual enantiomers, their purity can be determined using a chiral HPLC method.

  • Column: Modified β-cyclodextrin phase.
  • Linearity: The method is linear within a concentration range of 1.25-1000 μM for the (1R,3S)-enantiomer, enabling reliable determination of enantiopurities up to 99.75% ee [4].

Application in MS Binding Assays

The prepared and validated stock solution can be directly used in label-free MS Binding Assays. The workflow below outlines the key steps in applying indatraline to characterize its binding to targets like the norepinephrine transporter (NET) [3].

G Start Prepare Validated Indatraline Stock A Incubation with Target Protein (e.g., NET) Start->A B Separation of Bound/Free Ligand A->B C LC-ESI-MS/MS Analysis B->C D Data Analysis & Kd Calculation C->D D->A Iterate if needed E Competition Experiments with Test Compounds D->E

Key Experimental Outcomes:

  • Using this approach, the equilibrium dissociation constant (Kd) of (1R,3S)-indatraline for the norepinephrine transporter (NET) was determined to be 805 pM [3].
  • The assay is also suitable for competition experiments to characterize the binding of other test compounds [3].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitate in stock solution Storage temperature too low; supersaturation Warm solution to room temperature and mix thoroughly. Re-evaluate solubility in DMSO/water mixture.
Loss of potency over time Repeated freeze-thaw cycles; improper storage Store in single-use aliquots at -80°C. Use the solution immediately after thawing.
Inconsistent assay results Degradation of stock solution; inaccurate concentration Use the analytical validation methods in Section 4 to check concentration and purity.

Safety & Disposal

  • Indatraline is hazardous if swallowed and very toxic to aquatic life [2].
  • Collect all waste and contaminated materials for disposal at an approved waste disposal plant in accordance with local regulations [2].
  • Always refer to the specific Safety Data Sheet (SDS) for the most comprehensive hazard information.

References

Comprehensive Research Guide: Indatraline as a Monoamine Uptake Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Indatraline (Lu 19-005) is a potent non-selective monoamine reuptake inhibitor that blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) with relatively equal efficacy. This comprehensive research guide consolidates the current scientific knowledge on indatraline's pharmacological properties, experimental protocols, and therapeutic potential. As a highly lipophilic compound with a slow onset and long duration of action, indatraline presents a unique pharmacological profile distinct from other monoamine uptake inhibitors like cocaine. Its balanced affinity across all three monoamine transporters makes it particularly valuable for research into addiction mechanisms, neurodegenerative disorders, and neuropharmacology.

Originally investigated as an antidepressant agent, indatraline has since demonstrated utility across multiple research domains, including psychostimulant addiction, Parkinson's disease, and vascular pathologies. The compound's chemical stability and favorable pharmacokinetics have enabled its application in diverse experimental models, from in vitro binding assays to chronic in vivo administration studies in non-human primates. This document provides researchers with detailed protocols and data to facilitate further investigation of this versatile pharmacological tool.

Table 1: Quantitative Pharmacological Profile of Indatraline

Parameter Value Experimental Conditions Reference
SERT Ki 0.42 nM Competitive binding assays in transfected cells [1]
DAT Ki 1.7 nM Competitive binding assays in transfected cells [1]
NET Ki 5.8 nM Competitive binding assays in transfected cells [1]
Molecular Weight 328.67 g/mol (HCl salt) - [1]
Purity ≥98% (HPLC) - [1]
Solubility in DMSO 100 mM Stock solution preparation [1]
Solubility in Water 10 mM With gentle warming [1]

In Vitro Assay Protocols

Monoamine Transporter Binding Assays

The competitive inhibition binding assay provides a standardized method to determine indatraline's affinity for human monoamine transporters. This protocol utilizes transfected cell lines expressing individual human monoamine transporters to assess compound affinity and selectivity:

  • Cell Preparation: Harvest HEK-293 or similar cell lines stably expressing human DAT, NET, or SERT. Wash cells with ice-cold phosphate-buffered saline (PBS) and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a glass-Teflon homogenizer. Centrifuge the homogenate at 20,000 × g for 15 minutes at 4°C and resuspend the pellet in fresh assay buffer to achieve a protein concentration of 1-2 mg/mL as determined by Bradford assay.

  • Radioligand Binding: In a 96-well plate, combine 100 μL membrane suspension (50-100 μg protein), 50 μL indatraline solution (varying concentrations from 0.1 nM to 10 μM diluted in assay buffer), and 50 μL radioligand solution (³H-WIN35,428 for DAT, ³H-nisoxetine for NET, or ³H-citalopram for SERT at final concentrations approximately equal to their Kd values). Include non-specific binding wells with excess reference inhibitor (10 μM GBR12909 for DAT, 10 μM desipramine for NET, or 10 μM imipramine for SERT). Incubate for 2 hours at 4°C to reach equilibrium.

  • Separation and Detection: Filter the incubation mixture through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine using a 96-well harvester. Rapidly wash filters three times with ice-cold assay buffer (3 mL per wash). Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding and determine Ki values using nonlinear regression of competitive binding curves (e.g., one-site competition model in GraphPad Prism) [1] [2].

Cellular Autophagy Induction Assay

Indatraline induces concentration-dependent autophagy through suppression of the mTOR/S6 kinase signaling pathway. This protocol details the assessment of autophagic activity in cultured mammalian cells:

  • Cell Culture and Treatment: Maintain HeLa or COS-7 cells in DMEM supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. For experiments, plate cells at 5 × 10⁴ cells/well in 24-well plates containing glass coverslips. After 24 hours, treat cells with indatraline (1-10 μM) or vehicle control (DMSO, final concentration ≤0.1%) for 3-24 hours. Include positive controls (10 μM rapamycin) in each experiment.

  • Autophagosome Staining: For LysoTracker Red staining, incubate cells with 50 nM LysoTracker Red DND-99 in serum-free medium for 30 minutes at 37°C. For monodansylcadaverine (MDC) staining, incubate cells with 0.05 mM MDC in PBS at 37°C for 10 minutes. Rinse cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Mount coverslips on glass slides with antifade mounting medium.

  • Image Acquisition and Analysis: Capture fluorescent images using a confocal microscope with appropriate filter sets (LysoTracker Red: excitation/emission 577/590 nm; MDC: excitation/emission 335/512 nm). Acquire at least 5 images per treatment group using identical exposure settings. Quantify fluorescence intensity using ImageJ software by measuring mean pixel intensity per cell and normalize to vehicle control. Alternatively, for EGFP-LC3 stable cell lines, count the number of EGFP-LC3 puncta per cell as a quantitative measure of autophagosome formation [3].

  • Western Blot Analysis of LC3 Conversion: Harvest cells in RIPA buffer supplemented with protease inhibitors. Separate 20 μg total protein on 4-20% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against LC3 (1:1000) and β-actin (1:5000). After incubation with HRP-conjugated secondary antibodies, develop blots with enhanced chemiluminescence substrate. Quantify the ratio of LC3-II to LC3-I or LC3-II to β-actin using densitometric analysis [3].

In Vivo Experimental Protocols

Self-Administration Studies in Non-Human Primates

The second-order schedule of reinforcement provides a robust model for evaluating indatraline's effects on cocaine and speedball self-administration in rhesus monkeys:

  • Animal Preparation: Surgically implant double-lumen intravenous catheters into adult male rhesus monkeys (6-12 kg) under aseptic conditions. Protect catheters with a tether system consisting of a custom-fitted nylon vest connected to a flexible stainless steel cable and fluid swivel. Connect one lumen to a syringe pump for self-administration and the second to a separate pump for non-contingent drug delivery.

  • Behavioral Training: Train monkeys under a second-order schedule [FR2(VR16:S)] where completion of the fixed ratio (FR2) under a variable ratio (VR16) results in a brief visual stimulus and cocaine injection (0.01 mg/kg/inj) during daily sessions. Establish stable baselines of cocaine or speedball (0.01 mg/kg/inj cocaine + 0.0032 mg/kg/inj heroin) self-administration before initiating treatment phases (typically 10-15 sessions with <20% variation in response rates).

  • Drug Treatment: Administer indatraline via continuous infusion (0.001-0.032 mg/kg/day) using a syringe pump that delivers injections every 20 min for 23 hours daily (no treatment between 9:30 a.m. and 10:30 a.m. for health monitoring). For combination studies with buprenorphine, administer both drugs simultaneously for 10-day treatment periods with saline baseline periods between dose combinations. Record the number of injections earned per session and response rates for both drug and food components [4] [5].

  • Data Analysis: Calculate mean rates of responding (±SEM) for cocaine- and food-maintained behaviors during the last 3 days of each treatment condition. Analyze data using repeated measures ANOVA with dose as the within-subjects factor. Follow significant main effects with post-hoc comparisons (e.g., Tukey's HSD) to specific dose conditions relative to saline baseline [4].

Motor Activity Assessment in Rodents

Open-field testing provides a quantitative measure of indatraline's effects on spontaneous motor activity in rats:

  • Apparatus and Setup: Use rectangular open-field arenas (e.g., 100 × 100 × 40 cm) with the floor divided into 25 equal squares by lines. Illuminate arenas uniformly with white light (50 lux). Position a video camera above the arena to record all sessions for subsequent analysis.

  • Drug Administration and Testing: Administer indatraline (1-10 mg/kg, i.p.) or vehicle (physiological saline) to male Wistar rats (250-300 g) in a volume of 1 mL/kg. Place animals individually in the center of the arena 30 minutes post-injection and record behavior for 60 minutes. Test each animal at 1, 2, and 3 hours after administration to assess duration of effect. Include a positive control group (e.g., cocaine 10 mg/kg) and naive control group in each experiment.

  • Behavioral Scoring: Calculate three specific behavioral indexes: (1) Ambulation: number of floor segments entered with all four paws; (2) Rearing: number of times animal stands on hind legs; and (3) Stereotypy: number of repetitive movements (gnawing, head-bobbing, or grooming) lasting ≥5 seconds without displacement. Score behaviors manually by trained observers blind to treatment conditions or using automated tracking software [6].

  • Statistical Analysis: Analyze data using two-way ANOVA with treatment as the between-subjects factor and time as the within-subjects factor. Follow significant interactions with simple effects analyses at each time point. Report results as mean ± SEM and consider p < 0.05 statistically significant [6].

Table 2: In Vivo Effects of Indatraline in Animal Models

Experimental Model Dose Range Key Findings Research Applications
Cocaine Self-Administration (Rhesus monkey) 0.001-0.032 mg/kg/day (chronic infusion) Sustained, non-selective reduction in cocaine- and food-maintained responding Agonist therapy for stimulant addiction [4]
Speedball Self-Administration (Rhesus monkey) 0.32-0.56 mg/kg/day + buprenorphine (0.10-0.18 mg/kg/day) Significant reduction in speedball self-administration without affecting food responding Polydrug abuse treatment [4]
Motor Activity (Wistar rat) 1-10 mg/kg (acute i.p.) Long-lasting (≥3 hours) increase in ambulation and stereotypy Cocaine substitution therapy [6]
Restenosis Model (Rat) 5-10 μM (local delivery) Inhibition of smooth muscle cell accumulation via autophagy induction Vascular proliferative disorders [3]

Signaling Pathways and Therapeutic Applications

Autophagy Induction via mTOR Signaling

Indatraline induces autophagy through AMPK/mTOR/S6K signaling without affecting PI3K/AKT/ERK pathways. The molecular mechanism can be visualized as follows:

G Indatraline Indatraline MAT Monoamine Transporters (DAT, SERT, NET) Indatraline->MAT Inhibits AMPK AMPK MAT->AMPK Activates mTOR mTOR AMPK->mTOR Suppresses S6K S6K mTOR->S6K Inhibits Autophagy Autophagy mTOR->Autophagy Suppresses S6K->Autophagy Suppresses CellProliferation CellProliferation Autophagy->CellProliferation Inhibits Restenosis Reduced Restenosis Autophagy->Restenosis Contributes to

Figure 1: Indatraline induces autophagy through monoamine transporter-mediated AMPK activation and mTOR/S6K suppression, ultimately inhibiting smooth muscle cell proliferation and restenosis.

The mTOR/S6 kinase pathway represents the core mechanism through which indatraline regulates cellular autophagy. Research demonstrates that indatraline activates AMPK, which subsequently suppresses mTORC1 activity, relieving its inhibitory effect on the autophagy initiation complex. This signaling cascade results in increased LC3-I to LC3-II conversion, autophagosome formation, and ultimately autophagy-mediated inhibition of smooth muscle cell proliferation, suggesting potential applications for vascular proliferative disorders like restenosis [3].

Oligonucleotide Delivery for Parkinson's Disease

Indatraline facilitates targeted neuronal delivery of therapeutic oligonucleotides for Parkinson's disease treatment through its high affinity for monoamine transporters:

G IND Indatraline-Conjugated Oligonucleotides Intranasal Intranasal Administration IND->Intranasal MAT Monoamine Transporters Intranasal->MAT Crosses BBB Internalization Cellular Internalization MAT->Internalization Selective uptake SNCA α-Synuclein Knockdown Internalization->SNCA siRNA/ASO release Neurons Monoamine Neurons (SNc, VTA, DR, LC) Internalization->Neurons DARelease Enhanced Dopamine Release SNCA->DARelease PD Parkinson's Disease Therapy DARelease->PD

Figure 2: Indatraline conjugation enables selective oligonucleotide delivery to monoamine neurons for α-synuclein knockdown and enhanced dopamine release in Parkinson's disease models.

The conjugation strategy leverages indatraline's transporter affinity to deliver oligonucleotides specifically to monoamine neurons. After intranasal administration, indatraline-conjugated siRNA or ASO sequences cross the blood-brain barrier and are internalized via monoamine transporter-mediated endocytosis. Once inside monoamine neurons (substantia nigra pars compacta, ventral tegmental area, dorsal raphe nucleus, and locus coeruleus), these oligonucleotides selectively reduce α-synuclein expression by approximately 20-40%, enhancing forebrain dopamine and serotonin release without causing neurodegeneration. This approach demonstrates the potential of indatraline as a targeted delivery vehicle for neurodegenerative disorder treatments [7].

Formulation and Handling Guidelines

Pharmaceutical Preparation

Indatraline hydrochloride is commercially available with ≥98% purity by HPLC analysis. For in vitro studies, prepare fresh stock solutions in DMSO at 100 mM concentration, which can be stored at -20°C for up to 3 months. For in vivo administration, dissolve indatraline in physiological saline or sterile water with gentle warming to achieve a maximum concentration of 10 mg/mL. Filter solutions through 0.22 μm filters for sterilization before parenteral administration. For chronic infusion studies in non-human primates, prepare solutions in sterile saline at concentrations calculated to deliver the target daily dose (e.g., 0.001-0.032 mg/kg/day) in a volume of 0.1-0.5 mL/kg/hr [1] [4].

Stability and Storage

Store this compound powder in a desiccator at room temperature, protected from light. Under these conditions, the compound remains stable for at least 24 months. Avoid repeated freeze-thaw cycles of stock solutions, as this may promote degradation. For behavioral studies, prepare fresh dosing solutions daily to ensure stability and consistent pharmacological effects [1].

Conclusion and Research Applications

Indatraline represents a versatile research tool with applications spanning neuropharmacology, addiction medicine, and molecular biology. Its balanced monoamine transporter affinity, favorable pharmacokinetics, and established safety profile in animal models make it particularly valuable for investigating monoamine transporter function and developing novel therapeutic strategies. The detailed protocols provided in this document enable researchers to consistently evaluate indatraline's effects across multiple experimental systems, from molecular mechanisms to complex behaviors.

Current research continues to expand indatraline's potential applications, particularly in targeted drug delivery for neurodegenerative disorders and agonist therapy for substance use disorders. Its recently discovered role in autophagy induction further broadens its potential therapeutic relevance to proliferative vascular diseases. As research advances, indatraline and its derivatives may offer new treatment approaches for conditions ranging from Parkinson's disease to cocaine addiction, highlighting the continued importance of this multifaceted compound in biomedical research.

References

Pharmacological Profile of Indatraline

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of indatraline relevant to its action in the brain. Its primary mechanism is the potent inhibition of monoamine transporters, which are located on neuronal membranes in the brain [1].

Property Description / Value Implication / Evidence
Mechanism of Action Potent, non-selective monoamine reuptake inhibitor [1]. Blocks dopamine, norepinephrine, and serotonin transporters, indicating CNS target engagement.

| Primary Molecular Targets | • SLC6A3 (Dopamine transporter), DAT • SLC6A2 (Norepinephrine transporter), NET • SLC6A4 (Serotonin transporter), SERT [1] | High-affinity binding to key neurotransmitter transporters in the brain. | | Brain Penetration (Direct Evidence) | Not quantitatively reported in available literature. | Its efficacy as an antidepressant and in blocking stimulants like methamphetamine provides strong functional evidence of brain bioavailability [2] [3]. | | Key Supporting Evidence | Slower onset and longer duration of action compared to cocaine [3]. | Supports its development for treating stimulant abuse and suggests favorable pharmacokinetics for sustained brain exposure. |

Research Protocol: Targeted Delivery of Antisense Oligonucleotides

Although a direct protocol for measuring indatraline's brain penetration is not available, its property of binding to monoamine transporters has been leveraged innovatively to deliver other therapeutics to the brain. The following workflow and detailed protocol describe how indatraline is conjugated to an Antisense Oligonucleotide (ASO) to selectively reduce alpha-synuclein expression in dopamine neurons, a therapeutic strategy for Parkinson's disease [4].

G compound Indatraline-conjugated ASO administration Intracerebroventricular (ICV) Delivery compound->administration target Cellular Uptake via Monoamine Transporters (DAT) administration->target action Reduction of α-Synuclein mRNA target->action outcome Restored Dopamine Neurotransmission action->outcome

Detailed Experimental Methodology [4]
  • AAV Vector Preparation for α-Synuclein Overexpression

    • Vector: AAV5 serotype encoding wild-type human α-synuclein (h-α-Syn) under a chicken-β-actin (CBA) promoter.
    • Preparation: Thaw the viral stock on ice and dilute to a working concentration of ~10⁹ genome copies (gc)/μL in RNase-free PBS. Prepare single-use aliquots to avoid freeze-thaw cycles.
    • Stereotaxic Injection: Infuse 1 μL of the AAV solution into the brain region of interest (e.g., substantia nigra) of anesthetized C57Bl/6 mice (8-12 weeks old) using a microsyringe pump. A reduced volume of 0.5 μL can be used to minimize diffusion.
  • Synthesis and Preparation of Indatraline-Conjugated ASO

    • ASO Sequence: The ASO is designed to be complementary to bases 669–709 of the human α-Syn mRNA (GenBank: NM_000345.4). A nonsense ASO with no homology to the mouse genome is used as a control.
    • Conjugation: The ASO is chemically modified and covalently bound to indatraline at the 5′-carboxy-C10 position via an amide bond. This conjugation is under patent license (WO2011131693, WO-2014064257-A1).
    • Working Solution: Solubilize the lyophilized ASO-indatraline conjugate in RNase-free water to a final concentration of 47.35 μg/μL. The final solution for infusion is 80% ASO solution and 20% 5x artificial cerebrospinal fluid (aCSF).
  • Implantation of Osmotic Minipump for ASO Delivery

    • Following AAV injection, implant an Alzet 1004 osmotic minipump subcutaneously.
    • Connect the pump to a brain infusion cannula positioned in the lateral ventricle.
    • The pump is pre-filled with the ASO-indatraline solution and is programmed to deliver a continuous dose (e.g., 100 μg/day) for 28 days.
  • In Vivo Microdialysis for Functional Assessment

    • Implant a guide cannula in the striatum to assess dopamine release.
    • After recovery, insert a microdialysis probe through the guide cannula in freely moving mice.
    • Perfuse with aCSF and collect dialysate samples at regular intervals.
    • Measure extracellular dopamine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
  • Data Analysis

    • Compare striatal dopamine levels in mice treated with the active ASO-indatraline conjugate versus those treated with the nonsense ASO control.
    • A significant restoration of dopamine release in the active group indicates successful targeting and efficacy of the therapy.

Mechanism of Action and Broader Context

Indatraline's high affinity for monoamine transporters is the cornerstone of its brain activity and its utility in the protocol above. Beyond its reuptake inhibition properties, indatraline has also been identified as an inducer of autophagy, a cellular "cleaning" process [3].

G indatraline Indatraline monoamine_inhibition Inhibition of Monoamine Transporters (DAT, NET, SERT) indatraline->monoamine_inhibition autophagy Induction of Autophagy indatraline->autophagy mtor Suppresses mTOR/S6K Signaling autophagy->mtor outcome1 Increased autophagosome formation (Confirmed by LC3-I to LC3-II conversion, MDC staining, TEM) mtor->outcome1 outcome2 Apoptosis-independent cell death Potential therapeutic effect in restenosis outcome1->outcome2

Key Limitations and Future Research

  • Lack of Quantitative BBB Data: The most significant gap is the absence of classic pharmacokinetic parameters for indatraline, such as brain-to-plasma ratio (Kp), unbound fraction in the brain (fu,brain), or its permeability (e.g., in a PAMPA-BBB assay).
  • Administration Route: The advanced protocol uses direct intracerebroventricular (ICV) infusion, which bypasses the BBB [4]. The efficiency of systemic (e.g., intravenous or oral) delivery of the indatraline-ASO conjugate remains to be fully characterized.

Conclusion

While direct metrics for indatraline's brain penetration are not publicly available, its well-defined pharmacology and successful application in targeted brain delivery systems provide strong indirect evidence of its central availability. The protocol outlined offers a powerful tool for researchers to exploit indatraline's transporter affinity for precise neuromedicine development. Future work should focus on quantifying its BBB penetration to further validate and expand its therapeutic potential.

References

Application Note: Measuring Indatraline Receptor Occupancy

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Receptor occupancy (RO) is a critical pharmacodynamic parameter in neuroscience drug development, quantifying the proportion of target receptors bound by a drug. This application note provides a detailed protocol for determining indatraline occupancy at monoamine transporters (SERT, NET, DAT) using mass spectrometry (MS) binding assays, a modern, label-free alternative to traditional radioligand methods [1]. This approach allows for precise measurement of binding parameters without the safety and disposal concerns of radioactive ligands.

2. Materials and Methods

2.1. Principle of the MS Binding Assay The assay uses an unlabeled, high-affinity marker ligand that competes with indatraline for binding sites at the target receptor. The amount of marker ligand bound to the receptor is quantified directly using liquid chromatography-mass spectrometry (LC-MS) [1]. The key steps are visualized in the workflow below:

G A Prepare Receptor Membrane Fraction B Incubate with Marker Ligand and Indatraline A->B C Separate Bound from Free Ligand (Vacuum Filtration) B->C D Extract Bound Marker Ligand C->D E LC-MS/MS Analysis D->E F Data Analysis: Calculate Kd, Ki, and RO E->F

2.2. Key Reagents and Equipment

  • Cell Lines: HEK293 or CHO cells stably expressing the human SERT, NET, or DAT.
  • Marker Ligands: Choose a high-affinity, selective ligand for each transporter (e.g., (R,S)-Citalopram for SERT, Nisoxetine for NET, WIN 35,428 for DAT).
  • Test Compound: Indatraline (unlabeled).
  • Internal Standard: Deuterated isotopologue of the marker ligand (e.g., [²H₆]-(R,S)-Citalopram) [1].
  • Equipment: Triple quadrupole mass spectrometer (TQMS), refrigerated centrifuge, cell homogenizer, vacuum filtration manifold.

2.3. Detailed Experimental Protocol

Step 1: Preparation of Receptor Membranes

  • Harvest transporter-expressing cells at confluence.
  • Homogenize cell pellets in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at high speed (e.g., 40,000 × g for 20 min at 4°C).
  • Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA assay and aliquot for storage at -80°C [1].

Step 2: Saturation Binding to Determine Kd of Marker Ligand

  • Incubate membrane protein with increasing concentrations of the unlabeled marker ligand in a total volume of 200-500 µL. Include a deuterated internal standard for quantification.
  • Perform incubation to equilibrium (determined empirically, typically 60-90 min at room temperature).
  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in buffer.
  • Wash filters rapidly with ice-cold buffer to remove unbound ligand.
  • Extract the bound marker ligand from the filter using an organic solvent (e.g., methanol).
  • Analyze the extract via LC-MS/MS. Plot total and nonspecific binding (measured in the presence of excess indatraline) to calculate specific binding and derive the dissociation constant (Kd) [1].

Step 3: Competitive Binding to Determine Indatraline Ki

  • Incubate membranes with a fixed concentration of the marker ligand (approximately its Kd) and a range of concentrations of unlabeled indatraline.
  • Follow the same filtration, washing, extraction, and LC-MS/MS analysis steps as in the saturation assay.
  • Analyze data using a nonlinear regression model to determine the concentration of indatraline that inhibits 50% of specific marker ligand binding (IC₅₀), which is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation [1].

2.4. Receptor Occupancy Calculation Receptor occupancy (%RO) by indatraline in vivo can be predicted using the Ki value and the simulated unbound brain concentration ([C_brain, u]) in a sigmoid Emax model [2]: %RO = 100 * [C_brain, u] / ( [C_brain, u] + Ki )

For a more dynamic prediction, a physiologically-based pharmacokinetic (PBPK) model can be developed to simulate [C_brain, u] over time, allowing for the calculation of RO versus time profiles following different dosing regimens [2].

3. Expected Results & Data Interpretation The following table summarizes the key quantitative parameters you can expect to determine using this protocol:

Table 1: Summary of Key Binding Parameters

Parameter Description Typical Outcome (Example)
Marker Ligand *Kd* Dissociation constant; measures affinity of the marker ligand for the target. Low nM range (e.g., 1-5 nM), indicating high affinity [1].
Indatraline *Ki* Inhibition constant; measures functional affinity of indatraline for the target. Primary target expected in low nM range, indicating potent inhibition.
B_max Total receptor density in the membrane preparation. Value is system-dependent (e.g., fmol/mg protein).
RO (at C_max) Peak receptor occupancy achieved after a single dose. Dose-dependent; can range from partial to full occupancy [2].

The relationship between indatraline concentration, its Ki, and the resulting receptor occupancy is fundamental to interpreting the data, as shown in the following conceptual diagram:

G PK PK Model (Unbound Brain Conc.) PD PD Model (Sigmoid Emax) PK->PD C_brain,u RO Receptor Occupancy (%) PD->RO %RO Ki In Vitro Ki Ki->PD

4. Applications in Drug Development The methodology described is highly versatile and can be applied to:

  • Lead Optimization: Compare RO profiles of indatraline analogs to select candidates with optimal target engagement.
  • Dosing Regimen Design: Use PBPK/RO modeling to simulate various dosing scenarios and predict the minimal dose and frequency required to maintain therapeutic RO [2].
  • Multimodal Action Assessment: As demonstrated with trazodone, RO studies can elucidate dose-dependent engagement of different targets (SERT vs. DAT/NET), explaining a drug's multifaceted pharmacology [2].

Conclusion

This protocol outlines a robust, label-free MS binding assay for quantifying indatraline's occupancy at monoamine transporters. By integrating in vitro binding parameters (Ki) with PBPK-derived drug concentrations, researchers can build predictive models of brain target engagement. This approach is indispensable for rational CNS drug development, from candidate selection to clinical trial design.

References

Indatraline experimental administration routes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Administration Protocols

The following table consolidates the key administration parameters for indatraline from preclinical studies.

Experimental Model Primary Administration Route Typical Dosing Regimen Vehicle/Solubility Key Experimental Outcomes Citation
Rhesus Monkeys Intravenous (i.v.) 0.1-0.56 mg/kg/day (self-administration or experimenter-administered) Not specified in excerpts Sustained decrease in cocaine self-administration; cocaine-like discriminative stimulus effects with slow onset and long duration. [1] [2]
Wistar Rats Intraperitoneal (i.p.) 5-20 mg/kg; effects monitored for at least 3 hours post-injection Not specified in excerpts Long-lasting increase in motor activity (ambulation, raising, stereotypy). [3]
Cell Cultures (In Vitro) Added to culture medium 1-10 μM (for autophagy induction); treatment for 12-24 hours Dissolved in DMSO (final concentration not specified) Induction of autophagy; inhibition of smooth muscle cell proliferation; apoptosis-independent cell death. [4]

Detailed Experimental Methodologies

Here are more detailed protocols for the key administration routes and associated experimental procedures.

Protocol 1: Intraperitoneal (i.p.) Administration in Rodents

This protocol is adapted from studies investigating the effects of indatraline on motor activity in rats [3].

  • 1. Drug Preparation

    • Weigh the appropriate amount of indatraline (e.g., for a 10 mg/kg dose in a 300g rat, weigh 3 mg).
    • Dissolve the compound in the chosen vehicle. The vehicle is often saline or a solution with a small percentage of a solubilizing agent like Tween-80 or DMSO, followed by dilution with saline. The final concentration should be calculated to allow for an injection volume of 1-2 mL/kg.
    • Sonicate or vortex the solution to ensure complete dissolution.
  • 2. Animal Handling and Injection

    • Restrain the animal (e.g., Wistar rat) securely but gently.
    • Clean the injection site in the lower left or right quadrant of the abdomen with an alcohol swab.
    • Using a sterile syringe with a 25-27 gauge needle, administer the prepared indatraline solution via i.p. injection.
    • Control animals should receive an equal volume of the vehicle alone.
  • 3. Post-Administration Monitoring

    • Behavioral testing (e.g., assessment of ambulation, rearing, and stereotypy) can begin at specified time points post-injection (e.g., 1, 2, and 3 hours) [3].
    • Monitor animals for the full duration of the experiment, as indatraline's effects are long-lasting.
Protocol 2: Intravenous (i.v.) Self-Administration in Primates

This protocol is derived from studies on cocaine and speedball self-administration in rhesus monkeys [1] [2].

  • 1. Surgical Preparation

    • Implant a chronic intravenous catheter (e.g., into the internal or external jugular, femoral, or brachial vein) under aseptic conditions and general anesthesia.
    • Secure the catheter to the vein and tunnel it subcutaneously to exit between the scapulae, where it is connected to a backpack or tether system.
  • 2. Self-Administration Training

    • House the monkey in an experimental chamber equipped with response levers or keys and a stimulus light.
    • Program the apparatus so that completing a response requirement (e.g., a second-order schedule FR4(VR16:S)) results in a brief activation of the infusion pump, delivering a unit dose of the drug (e.g., cocaine or speedball) [1].
  • 3. Medication Testing (Indatraline Administration)

    • Once stable self-administration baselines are established, begin chronic treatment with indatraline.
    • Administer indatraline (e.g., 0.56 mg/kg/day) via a slow-release method, such as continuous infusion or daily i.m. injection, for a sustained period (e.g., 10 days) [1].
    • Continue daily self-administration sessions and record the number of drug infusions earned. A significant reduction in self-administration compared to a saline-treatment baseline indicates the efficacy of indatraline.
Protocol 3: In Vitro Application for Autophagy Induction

This protocol is based on research that identified indatraline as an autophagy inducer through high-content screening [4].

  • 1. Stock Solution Preparation

    • Prepare a concentrated stock solution of indatraline (e.g., 10-100 mM) in high-quality DMSO. Aliquot and store at -20°C.
    • Note: Repeated freeze-thaw cycles should be minimized.
  • 2. Cell Treatment

    • Culture adherent cells (e.g., HeLa, COS-7) in appropriate medium and seed them into multi-well plates (e.g., 96-well for screening).
    • On the day of treatment, dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-10 μM). Ensure the final concentration of DMSO is the same in all treatment groups (typically ≤0.1%).
    • Replace the old medium in the wells with the drug-containing medium.
    • Include control wells with vehicle (DMSO) only and a positive control for autophagy (e.g., 10 μM Rapamycin).
  • 3. Autophagy Assay and Analysis

    • After 12-24 hours of incubation, assess autophagy induction.
    • LysoTracker/MDC Staining: Incubate cells with LysoTracker Red or Monodansylcadaverine (MDC), then fix and image using a high-content imaging system or fluorescence microscope. Autophagy induction is indicated by increased cytoplasmic fluorescence [4].
    • EGFP-LC3 Puncta Formation: Use a COS-7 EGFP-LC3 stable cell line. After treatment, fix the cells and count the number of EGFP-LC3 puncta (autophagosomes) per cell under a fluorescence microscope [4].
    • LC3 Immunoblotting: Lyse cells and perform a Western blot to detect the conversion of LC3-I to the lipidated form LC3-II, which is a key marker of autophagy [4].

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for in vivo studies and the mechanism of action identified in in vitro research.

G Start Start: Experimental Setup A 1. Drug Preparation (Dissolve in vehicle) Start->A B 2. Subject Preparation (Rodent or Primate) A->B C 3. Administer Indatraline (i.p. or i.v.) B->C D 4. Behavioral/Physiological Monitoring C->D E 5. Data Collection & Analysis D->E End End: Conclusion E->End

G Indatraline Indatraline MART Monoamine Transporter Inhibition (DAT, NET, SERT) Indatraline->MART Intracellular Intracellular Effects MART->Intracellular Outcome2 Cocaine-Seeking Behavior Reduction MART->Outcome2 In Vivo Autophagy Autophagy Induction Outcome1 ↓ SMC Proliferation ↓ Restenosis Autophagy->Outcome1 Intracellular->Autophagy

Critical Considerations for Researchers

  • Vehicle and Solubility: The specific vehicle used for dissolving indatraline is a critical detail often omitted from method summaries. For in vivo studies, saline with a minimal amount of emulsifier (e.g., 1-2% Tween-80) is common. For in vitro work, DMSO is standard, but the final concentration must be controlled to avoid cytotoxicity.
  • Dose Translation: The doses used in primate models (mg/kg/day) are not directly translatable to rodent studies. Careful dose-ranging studies are required for each species and experimental endpoint.
  • Slow Onset, Long Duration: A key pharmacological feature of indatraline is its slow onset and long duration of action compared to cocaine [5] [2]. Experimental timelines must be designed to account for this; short-term observations may miss peak effects.
  • Abuse Liability: In vivo studies indicate that while indatraline can reduce cocaine use, it itself possesses a reinforcing effect and cocaine-like discriminative stimulus effects, indicating some abuse potential [2]. This is an important safety consideration for experimental design.

Limitations and Research Gaps

It is important to note that the available data has limitations. The search results did not provide detailed protocols for oral administration, which is a common route for therapeutics. Furthermore, while the mechanisms related to monoamine transporters are well-established, the precise molecular pathways leading from transporter inhibition to observed effects like autophagy are still an active area of research [4].

References

Quantitative Data on Indatraline Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from key studies on indatraline's biological activities. Please note that some specific data points common in dose-response studies (e.g., IC50 values for cell viability) were not fully detailed in the available literature.

Table 1: Summary of Indatraline Effects from Research Studies

Experimental Model Key Findings/Endpoint Indatraline Concentration/Dose Citation
Autophagy Induction (HeLa, COS-7 cells) LC3 conversion (autophagosome marker) 5 μM, 10 μM [1]
Autophagy induction (via LysoTracker/MDC staining) ≥ 1 μM [1]
Autophagic flux increase (with lysosomal inhibitor E64D) 5 μM, 10 μM [1]
Cell Motility & Angiogenesis (Glioblastoma cells) Inhibition of cell spreading and migration 1 μM, 3 μM, 10 μM [2]
Inhibition of VEGF-induced tube formation 10 μM [2]
In Vivo Anti-Restenosis (Rat model) Inhibition of smooth muscle cell accumulation Dose not specified in abstract [1]
Motor Activity (Wistar Rats) Long-lasting effect on motor activity (≥ 3 hours) Dose not specified in abstract [3]

Detailed Experimental Protocols

Here are methodologies for key experiments demonstrating indatraline's effects, adapted from the research literature.

Protocol 1: Assessing Autophagy Induction via LC3 Immunoblotting

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy activation [1].

  • Cell Treatment: Seed cells (e.g., HeLa, COS-7) in culture dishes. The next day, treat with indatraline at desired concentrations (e.g., 1-10 μM) for a set duration (e.g., 3-24 hours). Include a negative control (DMSO vehicle) and a positive control (e.g., 10 μM rapamycin).
  • Protein Extraction: After treatment, lyse cells using RIPA buffer supplemented with protease inhibitors.
  • Immunoblotting:
    • Separate equal amounts of protein (20-30 μg) by SDS-PAGE.
    • Transfer proteins to a PVDF or nitrocellulose membrane.
    • Block membrane with 5% non-fat milk in TBST.
    • Incubate with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
    • Wash membrane and incubate with HRP-conjugated secondary antibody.
    • Detect signals using enhanced chemiluminescence (ECL) reagent.
  • Data Analysis: Quantify band intensity. Autophagy induction is confirmed by an increase in the LC3-II/LC3-I ratio and/or total LC3-II levels.
Protocol 2: Cell Spreading and Migration Assay

This method assesses the anti-migratory effects of indatraline on glioblastoma cells [2].

  • Cell Spreading Assay:
    • Seed GBM cells onto culture plates and allow to attach.
    • Treat cells with indatraline (1-10 μM) for 24 hours.
    • Fix cells with 4% paraformaldehyde and stain with fluorescent dye (e.g., Phalloidin for F-actin).
    • Image cells under a microscope and quantify spreading area using image analysis software (e.g., ImageJ).
  • Cell Migration Assay (Transwell):
    • Seed serum-starved cells into the upper chamber of a transwell insert in a serum-free medium.
    • Add indatraline to the upper chamber. Place complete growth medium (chemoattractant) in the lower chamber.
    • Incubate for 6-24 hours to allow migration.
    • After incubation, remove non-migrated cells from the upper side of the membrane.
    • Fix and stain cells that have migrated to the lower side.
    • Count the stained cells under a microscope.
Protocol 3: In Vitro Tube Formation Assay

This protocol evaluates the anti-angiogenic potential of indatraline [2].

  • Matrigel Preparation: Thaw Growth Factor Reduced Matrigel on ice overnight. Coat wells of a pre-chilled 96-well plate with Matrigel and incubate at 37°C for 30 minutes to polymerize.
  • Cell Treatment and Seeding: Pre-treat GBM or endothelial cells with indatraline (e.g., 10 μM) for a set time. Harvest cells and seed them onto the polymerized Matrigel.
  • Incubation and Imaging: Incubate the plate at 37°C for 4-16 hours to allow tube network formation.
  • Analysis: Capture images of the tube networks under a microscope. Quantify parameters like total tube length, number of branches, and number of meshes using image analysis software.

Mechanism of Action and Experimental Workflow

The following diagrams, created using Graphviz DOT language, illustrate the key signaling pathways affected by indatraline and a generalized workflow for conducting dose-response experiments.

Diagram 1: Indatraline-Induced Autophagy Signaling Pathway

G Indatraline Indatraline MonoamineTransporters Inhibition of Monoamine Transporters (DA, NE, 5-HT) Indatraline->MonoamineTransporters AMPK AMPK Activation MonoamineTransporters->AMPK mTOR mTOR Suppression AMPK->mTOR S6K S6 Kinase Suppression mTOR->S6K AutophagyInitiation Autophagy Initiation S6K->AutophagyInitiation LC3Conversion LC3-I to LC3-II Conversion AutophagyInitiation->LC3Conversion AutophagosomeFormation Autophagosome Formation LC3Conversion->AutophagosomeFormation AutophagicFlux Increased Autophagic Flux AutophagosomeFormation->AutophagicFlux

Diagram 2: Experimental Workflow for Indatraline Dose-Response

G Start Define Experimental Aim Step1 1. Prepare Drug Dilutions (Serial Dilution in DMSO) Start->Step1 Step2 2. Plate Cells Step1->Step2 Step3 3. Apply Treatments (Indatraline, Vehicle, Controls) Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Perform Assay (e.g., Immunoblotting, Staining) Step4->Step5 Step6 6. Data Analysis (e.g., IC50 Calculation) Step5->Step6 End Interpret Results Step6->End

Research Applications and Notes

  • Drug Repurposing: The findings summarized here highlight indatraline's potential for repurposing, particularly in oncology (e.g., glioblastoma [2]) and cardiovascular diseases (e.g., restenosis [1]).
  • Mechanistic Probes: Indatraline serves as a chemical tool to study the relationship between monoamine transporters, autophagy, and cell death pathways [1].
  • Data Gaps: The available literature provides clear evidence of efficacy at specific concentrations but often lacks full dose-response curves and derived parameters like IC50/EC50 for all endpoints. Further experiments are needed to fully characterize indatraline's potency and efficacy across different models.

References

Pharmacological Profile & Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

Indatraline (also known as Lu 19-005) acts as a potent reuptake inhibitor for all three major monoamine transporters. The table below summarizes its binding affinity (Ki values) for each transporter.

Transporter Target Ki Value (nM)
SERT Serotonin (5-HT) Transporter 0.42 [1]
DAT Dopamine Transporter 1.7 [1]
NET Norepinephrine Transporter 5.8 [1]

This pharmacological profile classifies indatraline as a Triple Reuptake Inhibitor (TRI), and its high potency makes it a valuable tool in neuropharmacology research [1] [2].

Detailed Experimental Protocols

Protocol 1: MS Binding Assays for Monoamine Transporters

Mass spectrometry-based binding assays (MS Binding Assays) serve as a modern, label-free alternative to radioligand binding for characterizing inhibitors at monoamine transporters [3].

  • Key Reagents:
    • Native Marker: (1R,3S)-indatraline
    • Transporters: Cell membranes expressing human DAT (hDAT), NET (hNET), or SERT (hSERT)
    • Test Compounds: Inhibitors or substrates of interest
  • Procedure:
    • Saturation Experiments: Incubate transporter-containing preparations with varying concentrations of (1R,3S)-indatraline to determine binding parameters.
    • Competition Experiments: Co-incubate transporter preparations with a fixed concentration of (1R,3S)-indatraline and varying concentrations of the test compound.
    • Dissociation Studies: To study dissociation kinetics, pre-bind (1R,3S)-indatraline to the transporter, then observe its release over time in the presence of an excess of another inhibitor (e.g., clomipramine, which exhibits an allosteric effect on indatraline dissociation from hSERT).
    • Sample Analysis: Use LC-MS/MS to quantify the amount of (1R,3S)-indatraline bound to the transporter in each experiment.
  • Data Analysis: Analyze the data to calculate Ki values for test compounds and dissociation rate constants for the marker. Results from these MS Binding Assays show excellent agreement with traditional radioligand binding assays [3].
Protocol 2: Functional Serotonin Release Assay

This functional assay measures the ability of test drugs to induce or modulate the release of pre-loaded tritiated serotonin ([3H]5-HT) from rat brain synaptosomes [4].

  • Key Reagents:
    • Biological Preparation: Synaptosomes from whole rat brain (minus caudate)
    • Radiolabel: [3H]5-HT
    • Uptake Blockers: Nomifensine and GBR12935 are included to prevent uptake of [3H]5-HT into norepinephrine and dopamine nerve terminals, ensuring SERT-specific measurement.
    • Inhibitors: Indatraline, other SERT inhibitors.
    • Substrates: PAL-287, (+)-fenfluramine, (+)-MDMA, 5-HT, etc.
  • Procedure:
    • Preparation: Homogenize brain tissue in ice-cold sucrose solution containing the uptake blockers and reserpine (to deplete vesicular monoamines).
    • Pre-loading: Incubate synaptosomal preparation with [3H]5-HT to steady state.
    • Release Reaction: Add the pre-loaded synaptosomes to tubes containing test drugs (substrates alone, or substrates with a fixed concentration of a SERT inhibitor like indatraline).
    • Termination: After 5 minutes, stop the reaction by rapid vacuum filtration.
    • Measurement: Quantify the released tritium using a liquid scintillation counter.
  • Data Analysis:
    • Generate dose-response curves for substrates to determine EC50 (potency) and EMAX (efficacy) values.
    • In the presence of an inhibitor, a rightward shift in the substrate's dose-response curve (increased EC50) indicates competitive inhibition. The functional Ke (dissociation constant) for the inhibitor can be calculated using the formula: Ke = [I] / (EC50,I / EC50 - 1), where [I] is the inhibitor concentration, and EC50,I and EC50 are the substrate's EC50 values with and without the inhibitor, respectively [4].

Research Applications & Biological Effects

Beyond its primary mechanism, research has uncovered additional biological activities of indatraline.

  • Induction of Autophagy: A cell-based high-content screen identified indatraline as a potent inducer of autophagy. It acts by suppressing the mTOR/S6 kinase signaling pathway, a key negative regulator of autophagy. This was validated by increased LC3-I to LC3-II conversion, accumulation of autophagosomes observed via transmission electron microscopy, and confirmation of autophagic flux. This property has shown therapeutic potential in a rat model, where indatraline inhibited smooth muscle cell accumulation and suppressed restenosis [5].
  • Pharmacotherapeutic Potential: Due to its slow onset and long duration of action, indatraline has been investigated as a potential pharmacotherapy for cocaine and psychostimulant abuse. It can reduce cocaine self-administration in animal models and block the effects of methamphetamine and MDMA [2].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate indatraline's mechanism at the molecular level and a general workflow for the key functional assay.

mechanism Monoamine Monoamine Neurotransmitter (e.g., 5-HT, DA, NE) SERT Monoamine Transporter (SERT, DAT, NET) Monoamine->SERT Signal Synaptic Signal Monoamine->Signal Released Reuptake Reuptake into Neuron SERT->Reuptake Inhibition Increased Synaptic Monoamine Levels Indatraline Indatraline Indatraline->SERT Binds & Inhibits

Diagram 1: Molecular mechanism of indatraline. Indatraline binds to monoamine transporters (SERT, DAT, NET) on the presynaptic neuron, blocking the reuptake of neurotransmitters. This leads to increased neurotransmitter levels in the synaptic cleft, prolonging the signal.

workflow A Prepare Rat Brain Synaptosomes B Pre-load with [3H]5-HT (+ Uptake Blockers) A->B C Incubate with Test Compounds: - Substrate Alone - Substrate + Indatraline B->C D Terminate Reaction (Rapid Filtration) C->D E Measure Released [3H] (Liquid Scintillation Counting) D->E F Analyze Data: - Calculate EC50/EMAX - Determine Ke E->F

Diagram 2: Functional serotonin release assay workflow. This protocol tests the ability of transporter substrates to induce serotonin release and how inhibitors like indatraline modulate this effect [4].

Important Notes for Researchers

  • Research Use: Indatraline is intended for laboratory research use only and is not for human consumption [1].
  • Handling and Storage: The hydrochloride salt form (CAS 96850-13-4) should be stored desiccated at room temperature or as recommended by the manufacturer. Stock solutions can be prepared in water (with gentle warming) or DMSO [1] [6].
  • Structural Derivatives: Methoxy derivatives of indatraline have been synthesized. Modifying its structure can significantly alter its affinity and selectivity profile at the monoamine transporters, providing useful chemical probes [7].

References

Validated LC-MS/MS Method for Indatraline

Author: Smolecule Technical Support Team. Date: February 2026

The following information is based on a peer-reviewed research paper that developed and validated the first LC-MS/MS quantification method for indatraline [1] [2] [3].

Chromatographic and MS Conditions

This table summarizes the core parameters used for the reliable quantification of indatraline in biological matrices.

Parameter Specification
Analytical Technique Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Chromatographic Column R18 Column
Mobile Phase Acetonitrile : Ammonium Bicarbonate Buffer (5 mmol L⁻¹, pH 10.0) = 90 : 10 (v/v)
Flow Rate 600 µL min⁻¹

| Analyte Monitoring | Indatraline: m/z 292.2 → 261.0 Internal Standard (Deuterated, ( ^2H_7 )-indatraline): m/z 299.2 → 268.0 | | Linear Range | 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ | | Sample Preparation | No additional preparation required for biological matrices |

Method Validation Summary

The developed method was validated and met the criteria of the CDER guideline, as summarized below [1] [4].

Validation Parameter Performance Outcome
Selectivity Reliable quantification in biological matrices without interference
Calibration Curve Meets CDER guideline criteria
Accuracy Meets CDER guideline criteria
Precision Meets CDER guideline criteria
Key Application MS Binding Assays for monoamine transporters (DAT, NET, SERT); determined ( K_d ) of (1R,3S)-indatraline for NET as 805 pmol L⁻¹

Experimental Workflow for MS Binding Assays

The diagram below illustrates the key steps in applying the LC-MS/MS method to Mass Spectrometry Binding Assays, a label-free alternative to radioligand binding assays.

workflow LC-MS/MS Binding Assay Workflow start Start Assay incubate Incubation with Target Protein & Indatraline start->incubate filtration Vacuum Filtration (Separate Bound from Free) incubate->filtration washing Wash Membrane filtration->washing extraction Analyte Extraction from Membrane washing->extraction lcmsms LC-MS/MS Analysis (Quantify Bound Indatraline) extraction->lcmsms data Data Analysis (Calculate Kd, Ki, etc.) lcmsms->data

Protocol Details:

  • Setup: The assay is performed in a 96-well format with a short chromatographic cycle time of 1.5 minutes, enabling high throughput [1] [3].
  • Key Step: After incubation, the mixture is subjected to vacuum filtration to separate the protein-bound indatraline from the unbound ligand. The membrane is washed, and the bound analyte is extracted for quantification [1].

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter when developing or running this method.

Issue Possible Cause Troubleshooting Action

| Poor Chromatography | Column degradation, mobile phase pH drift, buffer contamination. | - Confirm mobile phase pH is precisely 10.0.

  • Use fresh ammonium bicarbonate buffer.
  • Condition or replace the R18 column. | | Low Sensitivity / High LLOQ | Ion source contamination, MS detector issues, incorrect MRM transition. | - Clean ion source and MS interface.
  • Verify MRM transitions: 292.2/261.0 for indatraline, 299.2/268.0 for IS.
  • Ensure internal standard is properly added. | | High Background/Noise | Matrix effects, contamination from sample or system. | - The method is designed for direct analysis of biological matrices, but check sample integrity.
  • Perform thorough system wash with strong solvents between runs. | | Inaccurate Quantification | Pipetting error, improper calibration, internal standard instability. | - Check calibration curve integrity, especially at low end (5 pmol L⁻¹).
  • Ensure deuterated internal standard (( ^2H_7 )-indatraline) is stable and correctly used [1] [2]. |

Key Technical Notes for Researchers

  • High-Throughput Advantage: The combination of a 96-well format and a fast 1.5-minute LC cycle makes this method a highly efficient substitute for traditional radioligand binding assays [1] [3].
  • Metabolism Consideration: For toxicological analyses, note that a study found indatraline itself may not be detectable in urine. Target its metabolites, which include products of aromatic hydroxylation and subsequent glucuronidation [5].

References

Indatraline solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility Basics

Solubility is defined as the ability of a substance (solute) to form a solution with another substance (solvent) [1]. For a drug molecule like Indatraline, poor solubility typically manifests as low dissolution rates, precipitate formation in solution, or inconsistent experimental results, especially in aqueous buffers.

The following diagram outlines a core strategic workflow for troubleshooting solubility-related issues.

G Start Start: Suspected Solubility Issue A1 Confirm Physicochemical Properties Start->A1 A2 Evaluate Solvent & Buffer Conditions A1->A2 A3 Apply Solubility Enhancement Method A2->A3 A4 Re-assay Biological Activity A3->A4 End Issue Resolved A4->End

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for key experiments to diagnose and improve Indatraline solubility.

Equilibrium Solubility Measurement

This is the foundational experiment to quantify the problem.

  • Objective: To determine the maximum concentration (Cmax) of Indatraline in a specific solvent under equilibrium conditions.
  • Materials: Excess pure Indatraline, solvent of choice, water bath shaker, HPLC system.
  • Procedure:
    • Add an excess of Indatraline to a vial containing the solvent.
    • Seal the vial and agitate continuously in a water bath shaker for 24 hours at a constant temperature.
    • Centrifuge the sample to separate the undissolved solid.
    • Dilute the supernatant and analyze the concentration using a validated HPLC method.
  • Troubleshooting: If the measured concentration is below the required level for your assay, proceed to solvent engineering.
Solvent and Co-solvent Screening

This protocol systematically identifies suitable solvents.

  • Objective: To identify a solvent system that provides sufficient solubility for Indatraline while maintaining biological assay compatibility.
  • Materials: Indatraline, various solvents, 96-well plates.
  • Procedure:
    • Prepare a master stock solution of Indatraline in a strong, biocompatible solvent.
    • Dispense the stock solution into a 96-well plate containing different solvents or aqueous buffer with varying percentages of co-solvents.
    • Monitor the plates visually and spectrophotometrically for precipitate formation over 1-4 hours.
    • Rank the solvent systems based on the maximum concentration achieved without precipitation.
Lipid-Based Formulation Approach

For in vivo studies, this method can enhance solubility and absorption.

  • Objective: To solubilize Indatraline within lipid, surfactant, and co-surfactant mixtures.
  • Materials: Indatraline, lipids, surfactants, co-surfactants.
  • Procedure:
    • Select a blend of lipids, surfactants, and co-surfactants.
    • Add Indatraline to the mixture and stir gently.
    • Assess the formulation for clarity and stability. A clear, monophasic solution indicates successful solubilization.

Data Presentation and Analysis

Record and analyze your experimental data systematically. The table below summarizes common solubility enhancement strategies with their key parameters.

Method Typical Excipients Target Concentration Increase Key Compatibility Consideration
pH Adjustment HCl, NaOH 2- to 100-fold Buffer capacity; ionizable groups on Indatraline
Co-solvency DMSO, PEG400, Ethanol, Propylene Glycol 5- to 50-fold Solvent tolerance in biological assays (<1% v/v often safe)
Surfactancy Polysorbate 80, Cremophor EL, SDS 5- to 100-fold Critical micelle concentration; potential cytotoxicity
Complexation HP-β-Cyclodextrin, SBE-β-CD 10- to 100-fold Binding constant and host-guest stoichiometry
Lipid Formulation Medium-chain triglycerides, Labrasol 10- to 1000-fold Dispersion and digestion fate in vivo

Frequently Asked Questions (FAQs)

Q1: My Indatraline stock solution in DMSO precipitates when diluted into the aqueous assay buffer. What can I do?

  • A: This is a classic "solvent shift" problem. Consider using a more biocompatible co-solvent, introducing surfactants below their critical micelle concentration, or performing a graded dilution where the stock is first diluted in an intermediate buffer with a higher organic content before final dilution.

Q2: How can I confirm that my solubility enhancement method has not compromised Indatraline's chemical stability?

  • A: After preparing the solution, let it stand and check for precipitation or color change. Perform HPLC analysis at multiple time points and compare the chromatogram with a fresh solution and a standard. The appearance of new peaks indicates degradation.

Q3: What is the first parameter to check when facing solubility issues?

  • A: Always start by confirming the pH of your solvent. The solubility of ionizable compounds like Indatraline is highly pH-dependent. A small pH adjustment can often lead to a dramatic increase in solubility without the need for complex formulations.

Logical Troubleshooting Pathway

When standard methods are insufficient, follow this advanced diagnostic and intervention pathway.

G Prob Problem: Standard Methods Fail D1 Analyze Solid Form: Is it amorphous or crystalline? Prob->D1 D2 Characterize Surface: Measure contact angle Prob->D2 I1 INTERVENE: Form stable amorphous solid dispersion D1->I1 if Crystalline I2 INTERVENE: Use wetting agent or micronize the API D2->I2 if Hydrophobic Surface

References

Indatraline: Mechanisms & Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Target Experimental Context / Assay Key Findings / Outcome Relevance to Protein Binding
Monoamine Transporters (SERT, DAT, NET) [1] MS Binding Assays; inhibition of neurotransmitter reuptake [2] [1] Non-selective, high-affinity inhibitor; characterized binding to NET (Kd: 805 pM) [2] [1] Direct Target: These are the primary, well-established protein targets.
AMPK / mTOR Signaling Pathway [1] [3] Immunoblotting (LC3 conversion, p-AMPK, p-mTOR); LysoTracker/MDC staining; GFP-LC3 puncta formation [1] [4] Induces autophagy via AMPK activation and mTOR/S6K inhibition [1] [3] Downstream Effect: Altered signaling indicates engagement with upstream targets, affecting cell state.
Lysosomal Cholesterol Transporters (e.g., NPC1, NPC2) [5] Molecular docking; cholesterol depletion assays; lysosomal membrane permeabilization assays [5] Proposed inhibition leads to lysosomal cholesterol accumulation and immunogenic cell death [5] Proposed Target: A potential non-canonical target; mechanism inferred from phenotypic observations.
Voltage-Dependent Anion Channel 1 (VDAC1) [4] DARTS (Drug Affinity Responsive Target Stability) assay; cellular ATP measurement; AMPK/mTOR signaling in VDAC1-KO cells [4] Sertraline (a related drug) binds VDAC1, reducing ATP. Indatraline's link is less direct but operates in similar pathways [4]. Inferred Interaction: For a close analog; suggests potential for interaction with mitochondrial membrane proteins.
Trypanothione Reductase (TryR) [6] Enzyme inhibition assays; parasite proliferation assays [6] Identified as an inhibitor of TryR from a library screen; derivatives were synthesized and evaluated [6] Off-Target Activity: Highlights potential for interaction with flavoenzymes unrelated to primary monoamine targets.

Here are detailed methodologies for two key experiments cited in the literature that are fundamental to studying indatraline's protein interactions.

Experimental Protocol: LC-ESI-MS/MS Quantification

This protocol is based on the method developed for the precise quantification of indatraline in biological matrices, which is crucial for determining parameters like bioavailability and protein binding [2].

  • Application: MS Binding Assays as a label-free alternative to radioligand binding assays. Enables characterization of binding kinetics and competition experiments.
  • Chromatography:
    • Column: R18 column.
    • Mobile Phase: Acetonitrile and 5 mmol/L ammonium bicarbonate buffer (pH 10.0) in a ratio of 90:10 (v/v).
    • Flow Rate: 600 μL/min.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions:
      • Indatraline: m/z 292.2 → 261.0
      • Internal Standard (Deuterated Indatraline, ^2^H~7~): m/z 299.2 → 268.0
  • Validation Parameters (meets CDER guidelines):
    • Linear Range: 5 pmol/L (LLOQ) to 5 nmol/L.
    • Sample Preparation: Can be applied directly to biological matrices without additional preparation.

Experimental Protocol: Monitoring Autophagy Induction

This cell-based protocol is used to demonstrate indatraline's functional effect on a key downstream pathway, which can be used to infer target engagement [1].

  • Key Assays:
    • LysoTracker/Monodansylcadaverine (MDC) Staining: Fluorescent dyes that stain acidic vacuoles (like autolysosomes). Increased fluorescence indicates autophagy induction. Can be quantified by high-content screening (HCS).
    • GFP-LC3 Puncta Formation: Cells transfected with GFP-LC3. During autophagy, LC3-I is lipidated to LC3-II and recruited to autophagosomal membranes, visible as punctate dots under a microscope. The number of puncta per cell is quantified.
    • LC3-I to LC3-II Conversion (Immunoblotting): Treated cell lysates are analyzed by western blot. An increase in the LC3-II/GAPDH ratio (or similar housekeeping protein) confirms autophagy induction.
    • Transmission Electron Microscopy (TEM): Used to visually identify the double-membrane structures of autophagosomes within cells.
  • Mechanistic Investigation:
    • Immunoblotting: Analyze phosphorylation of key proteins in the AMPK (e.g., p-AMPK) and mTOR (e.g., p-S6K) pathways to elucidate the signaling mechanism.
    • Genetic Knockdown: Using siRNA against essential autophagy genes (e.g., ATG5, ATG7) to confirm the phenotype is autophagy-dependent.

To help visualize the complex signaling relationships described in the research, the following pathway diagram summarizes indatraline's mechanisms of action.

G Indatraline Mechanisms of Action cluster_primary Primary Protein Targets cluster_proposed Proposed & Related Targets cluster_pathways Key Downstream Pathways & Effects Indatraline Indatraline SERT Serotonin Transporter (SERT) Indatraline->SERT DAT Dopamine Transporter (DAT) Indatraline->DAT NET Norepinephrine Transporter (NET) Indatraline->NET NPC1_NPC2 Lysosomal Cholesterol Transporters (NPC1/NPC2) Indatraline->NPC1_NPC2 VDAC1 VDAC1 (Mitochondrial Channel) (Evidence from Sertraline) Indatraline->VDAC1 TryR Trypanothione Reductase (TryR) Indatraline->TryR Lysosomal_Dysfunction Lysosomal Dysfunction & Immunogenic Cell Death NPC1_NPC2->Lysosomal_Dysfunction AMPK_Activation AMPK Activation VDAC1->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Autophagy_Induction Autophagy Induction mTOR_Inhibition->Autophagy_Induction Autophagy_Induction->Lysosomal_Dysfunction Angiogenesis_Inhibition Angiogenesis Inhibition Autophagy_Induction->Angiogenesis_Inhibition Cell_Motility_Inhibition Cell Motility Inhibition Autophagy_Induction->Cell_Motility_Inhibition Lysosomal_Dysfunction->Angiogenesis_Inhibition

Frequently Asked Questions

  • What are the primary protein targets of indatraline? Indatraline is primarily known as a potent, non-selective inhibitor of the three major monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) [1].

  • Besides monoamine transporters, what other proteins might indatraline interact with? Research suggests several other potential targets. It has been shown to induce autophagy by inhibiting the mTOR pathway [1] [3]. Recent studies propose it may also inhibit lysosomal cholesterol transporters (NPC1/NPC2), leading to lysosomal damage [5]. Furthermore, it has been identified as an inhibitor of trypanothione reductase (TryR) in parasites [6].

  • What techniques are used to study indatraline's binding and effects? A variety of techniques are used. MS Binding Assays with LC-ESI-MS/MS quantification offer a label-free way to study direct binding kinetics [2]. Cell-based phenotypic assays (like LC3 immunoblotting, LysoTracker staining) are used to monitor downstream effects like autophagy [1]. Molecular docking can provide computational predictions of interactions with proteins like NPC1 [5].

References

Indatraline analytical method precision accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-ESI-MS/MS Method for Indatraline

For researchers needing to accurately quantify indatraline in biological matrices, the following liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated [1].

  • Chromatographic Conditions
    • Column: Reverse-phase (R18) column.
    • Mobile Phase: Acetonitrile and 5 mmol/L ammonium bicarbonate buffer (pH 10.0) in a ratio of 90:10 (v/v).
    • Flow Rate: 600 µL/min.
  • Mass Spectrometric Conditions
    • Ionization Mode: Electrospray Ionization (ESI).
    • Monitoring Transitions:
      • Indatraline: m/z 292.2 → 261.0
      • Internal Standard ( (2H7)-Indatraline ): m/z 299.2 → 268.0
  • Sample Preparation: The method requires no additional sample preparation beyond standard protein precipitation, making it highly efficient for high-throughput settings [1].
  • Key Validation Parameters The method was validated according to regulatory guidelines (CDER) and demonstrated the following performance characteristics [1]:
Validation Parameter Result / Specification
Linear Range 5 pmol/L to 5 nmol/L
Lower Limit of Quantification (LLOQ) 5 pmol/L
Selectivity/Specificity Reliable detection of analyte in biological matrices
Calibration Curve Meets acceptance criteria
Accuracy & Precision Meet acceptance criteria

Troubleshooting Guide & FAQs

Here are answers to common questions and issues you might encounter during method development and analysis.

  • What should I do if my indatraline signal is weak or absent?

    • Check MS Instrument Calibration: Ensure the mass spectrometer is properly calibrated for the specified mass range.
    • Verify Mobile Phase pH and Composition: An incorrect mobile phase pH can affect ionization efficiency. Precisely prepare the 5 mmol/L ammonium bicarbonate buffer and adjust to pH 10.0 before mixing with acetonitrile [1].
    • Inspect the ESI Source: Clean the ion source to remove potential contamination that could suppress ionization.
  • How can I improve the chromatographic peak shape for indatraline?

    • Condition the Column: Ensure the R18 column is sufficiently equilibrated with the mobile phase.
    • Check for Mobile Phase Degradation: Freshly prepare the ammonium bicarbonate buffer, as it can degrade over time, affecting separation [1].
  • When is revalidation of my analytical method required? According to standard laboratory practices, you should revalidate your method in the following scenarios [2]:

    • When the method is transferred to a different laboratory.
    • When critical parameters (e.g., instrument type, column chemistry, sample processing) are changed outside the original validated scope.
    • Whenever a modification is made to the method itself.
  • Can this LC-MS/MS method be used for binding assays? Yes. This specific method was successfully applied to MS Binding Assays, a label-free alternative to radioligand binding assays. It was used to characterize the binding of indatraline's eutomer ((1R,3S)-indatraline) to the norepinephrine transporter (NET), determining an equilibrium dissociation constant (Kd) of 805 pmol/L [1].

Experimental Workflow Diagrams

The following diagrams outline the core procedures for the quantitative analysis and binding assays.

G SamplePrep Sample Preparation (Protein Precipitation) LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End End Data_Analysis->End Start Start Start->SamplePrep

Quantitative Analysis of Indatraline

G Incubation Incubate Transporter with Indatraline and Test Compound Filtration Vacuum Filtration to Separate Bound from Free Incubation->Filtration Extraction Extract Bound Ligand Filtration->Extraction LCMS_Analysis LC-MS/MS Quantification of Bound Indatraline Extraction->LCMS_Analysis Kd_Calculation Calculate Kd or IC50 LCMS_Analysis->Kd_Calculation End End Kd_Calculation->End Start Start Start->Incubation

MS Binding Assay Workflow

I hope this technical support center provides a solid foundation for your work with indatraline.

References

Indatraline plasma brain distribution challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Distribution Parameters & Challenges

The table below summarizes critical distribution data and associated challenges for Indatraline based on available research:

Parameter / Challenge Description / Value Experimental Context & Notes
Brain-to-Plasma Ratio (Kp) Total: Kp=10; Unbound: Kp,uu=2.5 Rat study; Kp>1 indicates high total brain concentration, but Kp,uu is the key parameter for active drug [1].
Plasma Unbound Fraction (fu, plasma) 0.037 (3.7%) Rat data; indicates moderate to high plasma protein binding [1].
Brain Unbound Fraction (fu, brain) 0.015 (1.5%) Rat data; indicates significant binding to brain tissue [1].
Primary Distribution Challenge High Total vs. Active Concentration High total brain concentration can be misleading; unbound brain concentration determines receptor occupancy and efficacy [1].
Analytical Challenge Measuring low unbound fractions Requires sensitive methods like equilibrium dialysis to separate unbound drug [1].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments from the cited literature to help you replicate and understand the distribution data.

1. Protocol: Determining Serotonin and Dopamine Transporter Occupancy This method correlates unbound brain concentration with pharmacological activity [1].

  • Objective: To establish the relationship between the unbound brain concentration of Indatraline and its occupancy of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
  • Materials:
    • Rats (Sprague-Dawley).
    • Indatraline (from Tocris Bioscience).
    • Radioligands: [³H]WIN35,428 (for DAT) and [³H]citalopram or [³H]DASB (for SERT).
  • Procedure:
    • Drug Administration & Sampling: Administer Indatraline to rats intravenously. Collect blood and brain samples at various time points.
    • Plasma and Brain Homogenate Analysis: Process plasma and brain homogenates to determine total drug concentrations.
    • Receptor Binding: Incubate brain samples with the respective radioligands to measure transporter occupancy ex vivo.
    • Data Analysis:
      • Calculate transporter occupancy from radioligand binding data.
      • Determine the unbound brain concentration (Cu,br) using the formula: Cu,br = Total Brain Concentration × fu,brain.
      • Fit the Cu,br and occupancy data to a model (e.g., Emax model) to establish the concentration-occupancy relationship.

2. Protocol: Assessing Anti-hyperalgesic Effects in a Neuropathic Pain Model This in vivo protocol assesses the functional consequence of brain distribution [2].

  • Objective: To evaluate the analgesic efficacy of Indatraline in a rat model of neuropathic pain.
  • Materials:
    • Rats with sciatic nerve ligation (neuropathic pain model).
    • Indatraline hydrochloride (doses used: 2.5, 5, 10 mg/kg).
    • Hot plate and tail flick apparatus.
  • Procedure:
    • Neuropathic Pain Model: Induce peripheral mononeuropathy in rats via chronic constriction injury of the sciatic nerve.
    • Drug Administration: Administer Indatraline or vehicle intraperitoneally.
    • Nociceptive Testing:
      • Hot Plate Test: Place rats on a heated surface (e.g., 55°C ± 1°C) and record the latency to a pain response (licking hind paws, jumping).
      • Tail Flick Test: Apply a radiant heat source to the tail and measure the withdrawal latency.
    • Data Analysis: Express the anti-hyperalgesic effect as Maximum Possible Effect (%MPE). Compare latencies of drug-treated groups vs. sham and control groups.

Frequently Asked Questions (FAQs)

Q1: Why is the total brain concentration of Indatraline a poor predictor of its efficacy? A1: The total brain concentration includes drug that is bound to brain tissue and is therefore pharmacologically inactive. The unbound brain concentration (Cu,br) is the fraction that is free to interact with target transporters (SERT, DAT, NET). Research shows a strong correlation between Cu,br and serotonin/dopamine transporter occupancy, confirming it is the critical driver of efficacy [1].

Q2: My experimental results show high variability in brain distribution. What could be the cause? A2: Variability can arise from several factors:

  • Protein Binding: Small variations in plasma or brain tissue protein levels can significantly impact the unbound fraction, a key parameter [1].
  • Method of Measurement: Ensure consistent and validated techniques (like equilibrium dialysis) are used to determine unbound fractions [1].
  • Animal Model: Pathophysiological states, such as inflammation, can alter the integrity of the blood-brain barrier and thus affect drug distribution [3].

Q3: Are there innovative delivery strategies to improve Indatraline's brain distribution? A3: Yes, one advanced strategy involves exploiting the nose-to-brain pathway. Researchers have successfully conjugated inhibitory oligonucleotides to Indatraline to create a trojan horse system. When administered intranasally, the conjugate is selectively taken up by monoamine neurons, leveraging Indatraline's own transporter affinity for targeted delivery [4]. This method bypasses the BBB and reduces systemic exposure.

Conceptual Diagrams for Distribution & Experiments

The following diagrams visualize the core concepts of brain distribution and the key experimental workflow.

G AdministeredDrug Administered Indatraline PlasmaCompartment Plasma Compartment AdministeredDrug->PlasmaCompartment TotalPlasma Total Plasma Drug PlasmaCompartment->TotalPlasma BrainCompartment Brain Compartment TotalBrain Total Brain Drug BrainCompartment->TotalBrain UnboundPlasma Unbound Plasma Drug TotalPlasma->UnboundPlasma fu,plasma = 3.7% UnboundPlasma->BrainCompartment Crosses BBB UnboundBrain Unbound Brain Drug TotalBrain->UnboundBrain fu,brain = 1.5% PharmacologicalEffect Pharmacological Effect (Transporter Occupancy) UnboundBrain->PharmacologicalEffect

Indatraline Distribution from Plasma to Brain Action

This diagram illustrates the journey of Indatraline from administration to pharmacological effect. The key takeaway is that only a small unbound fraction in plasma (yellow) is available to cross the BBB, and only a small unbound fraction in the brain (green) is active at the target, despite potentially high total concentrations.

G Start Start Experiment Step1 Administer Indatraline (IV or IP) Start->Step1 Step2 Collect Plasma and Brain Tissue Step1->Step2 Step3a Measure Total Drug Concentration Step2->Step3a Step3b Determine Unbound Fraction (fu) Step2->Step3b Step4 Calculate Unbound Brain Concentration Step3a->Step4 Step3b->Step4 Step5 Correlate with Pharmacodynamic Readout Step4->Step5 End Analyze Data Step5->End

Workflow for Measuring Brain Distribution and Activity

This flowchart outlines a standard experimental workflow for investigating the relationship between Indatraline's brain distribution and its pharmacological activity, integrating both pharmacokinetic and pharmacodynamic measurements.

References

Indatraline Metabolites and Analytical Signatures

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key metabolites of indatraline identified in research studies, primarily in rat urine and incubations with pooled human liver S9 fraction (pHLS9). This information is crucial for identifying potential sources of interference in your assays.

Metabolite Name/Pathway Phase Key Mass Spectrometry Characteristics Primary Detection Matrix Notes / Potential for Interference
Hydroxylated Indatraline Phase I Aromatic hydroxylation; specific isotopic pattern from chlorine atoms [1]. Rat urine, pHLS9 incubations [1] Main metabolic step. Chlorine pattern aids identification [1].
Glucuronidated Metabolites Phase II Glucuronidation of hydroxylated products [1]. Rat urine, pHLS9 incubations [1] Parent compound often undetectable in urine; focus on metabolites for diagnostic purposes [1].
Norindatraline (N-Demethylated) Phase I Formed from N-demethylation; this is a known inactivation pathway [2]. Not specified in searched literature Inactive metabolite; timing of action depends on this metabolic step [2].

Troubleshooting Guide for Metabolite Interference

Here are answers to specific technical questions you might encounter during your experiments.

Q1: I cannot detect the parent indatraline compound in biological samples. What should I target instead?

  • Answer: This is an expected finding. Research shows that after administration, the parent compound indatraline may not be detectable in rat urine. The recommended approach is to target its metabolites, specifically the hydroxylated and subsequent glucuronidated forms [1]. The unique isotopic pattern caused by the chlorine atoms in these metabolites makes them well-identifiable even at low abundances [1].

Q2: What is the best-practice LC-MS/MS method for directly quantifying intact indatraline?

  • Answer: For quantifying the parent drug in biological matrices, a validated LC-ESI-MS/MS method can be used. Key parameters are summarized below [3].
Parameter Specification
Chromatography R18 column with mobile phase of Acetonitrile/5mM Ammonium Bicarbonate Buffer (pH 10.0) in a 90:10 ratio.
Flow Rate 600 µL/min.
MS Transitions Indatraline: m/z 292.2 -> 261.0; Internal Standard (Deuterated): m/z 299.2 -> 268.0.
Linear Range 5 pmol/L (LLOQ) to 5 nmol/L.
Key Advantage Requires no additional sample preparation and enables high throughput with a short 1.5-minute chromatographic cycle [3].

Q3: My research involves in vitro metabolism studies. What is a robust protocol for incubating indatraline with human liver fractions?

  • Answer: You can adapt the following detailed protocol from recent publications [1]:
    • Incubation Setup: The final incubation volume is 150 µL with a protein concentration of 2 mg/mL from pooled human liver S9 fraction (pHLS9).
    • Pre-incubation Mixture: Prepare a mixture containing alamethicin, phosphate buffer (pH 7.4), Mg²⁺, isocitrate, NADP⁺, isocitrate dehydrogenase, superoxide dismutase, AcCoA, acetylcarnitine, and carnitine acetyltransferase. Pre-incubate at 37°C for 10 minutes.
    • Start Reaction: Add cofactors (UDP-glucuronic acid, PAPS, SAM, DTT, GSH) and the indatraline substrate (25 µM) to the pre-incubation mixture.
    • Sampling: Conduct incubations at 37°C for up to 480 minutes. Take aliquots (e.g., at 60 min), stop the reaction with ice-cold acetonitrile, centrifuge, and analyze the supernatant via HPLC-HRMS/MS.

This workflow for in vitro metabolism studies can be visualized as follows:

G Start Start In Vitro Incubation Prep Prepare Pre-incubation Mix Start->Prep PreInc Pre-incubate (37°C, 10 min) Prep->PreInc Add Add Cofactors & Substrate PreInc->Add MainInc Main Incubation (37°C, up to 480 min) Add->MainInc Sample Sample Aliquots MainInc->Sample Stop Stop Reaction (Ice-cold ACN) Sample->Stop Analyze Analyze via HPLC-HRMS/MS Stop->Analyze

Key Experimental Considerations

  • Leverage Isotopic Patterns: The chlorine atoms in indatraline and its metabolites produce a distinct isotopic signature in mass spectrometry. This is a highly valuable feature for confirming the identity of metabolites and differentiating them from background interference [1].
  • Confirm Functional Activity: Be aware that indatraline's activity is terminated by N-demethylation to norindatraline. If your experiments involve pro-drugs or timed release, monitoring this specific metabolite is crucial [2].
  • Run Appropriate Controls: The in vitro incubation protocol emphasizes the importance of including blank incubations (without substrate) and control samples (without pHLS9) to identify any signals not originating from the metabolism of your target compound [1].

References

Indatraline binding assay background reduction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: High Background Signal

High background is a common challenge. The table below outlines potential causes and solutions based on established principles.

Potential Cause Explanation Recommended Solution
Nonspecific Binding Ligand or analyte adheres to assay plates, tubing, or filters rather than the target receptor [1]. Use a blocking agent (e.g., BSA); optimize wash buffer stringency (e.g., with mild detergents) [1].
Incomplete Separation Free ligand is not fully removed from the bound complex before detection [2] [3]. Increase number or volume of wash steps; validate separation efficiency (e.g., scintillation counting for radioligands) [3].
Ligand Instability Chemical degradation of the ligand creates interfering compounds [2]. Prepare fresh ligand solutions; store stock solutions correctly; confirm stability via LC-MS/MS [2].
Signal Carryover High analyte concentration from a previous sample contaminates the current run [2]. Include blank samples in the run; inject wash cycles between samples in LC-MS/MS [2].

Experimental Protocol: MS Binding Assay with Indatraline

This protocol is adapted from a published LC-ESI-MS/MS method for quantifying indatraline, which serves as a label-free alternative to radioligand binding assays [2].

1. Materials

  • Target: Membrane preparation containing the monoamine transporter (DAT, SERT, or NET).
  • Ligand: Indatraline (and its deuterated analog ((2)H(7))-indatraline as an internal standard) [2].
  • Buffers: Assay buffer (e.g., Krebs-phosphate buffer, pH 7.4) [3]. Ammonium bicarbonate buffer (5 mmol L⁻¹, pH 10.0) for LC-MS/MS [2].
  • Equipment: 96-well plate format, HPLC system coupled to a triple-quadrupole mass spectrometer (LC-ESI-MS/MS) [2].

2. Experimental Workflow The following diagram illustrates the core steps of the binding assay and analysis workflow.

G Start Start Incubate Incubate Receptor & Indatraline Start->Incubate Separate Separate Bound from Free Ligand Incubate->Separate Lyse Lyse Complex & Extract Separate->Lyse Analyze LC-ESI-MS/MS Analysis Lyse->Analyze Data Data Quantification Analyze->Data

3. Detailed Procedure

  • Step 1: Incubation

    • In a 96-well plate, incubate the transporter preparation with a range of concentrations of indatraline.
    • Use a buffer such as Krebs-phosphate (pH 7.4) and include 1 μM reserpine to block vesicular monoamine transporters (VMAT) [3].
    • Allow the binding reaction to reach equilibrium.
  • Step 2: Separation & Washing

    • Rapidly separate the bound ligand-receptor complex from the free ligand using vacuum filtration.
    • Terminate the reaction by diluting with 4 ml of ice-cold wash buffer (e.g., 10 mM Tris/HCl, pH 7.0) and rapidly filtering [3].
    • Wash the filter several times to minimize nonspecific binding.
  • Step 3: Sample Preparation

    • Lyse the bound complex on the filter to extract indatraline.
    • Add a known amount of internal standard (((2)H(7))-indatraline) to correct for variability during sample processing and analysis [2].
  • Step 4: LC-ESI-MS/MS Analysis

    • HPLC Conditions: Use a reversed-phase (e.g., C18) column. The mobile phase can be acetonitrile and 5 mmol L⁻¹ ammonium bicarbonate buffer (pH 10.0) in a ratio of 90:10 (v/v) at a flow rate of 600 μL min⁻¹ [2].
    • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRMM) mode. Monitor the transition for indatraline at m/z 292.2 → 261.0 and for the internal standard at m/z 299.2 → 268.0 [2].

4. Data Analysis

  • The method is validated for a linear range of 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ [2].
  • For competition experiments, data can be fit to a model to determine the equilibrium dissociation constant (Kd) of indatraline or the inhibitory constant (Ki) of test compounds [2].

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of using an MS Binding Assay with indatraline over traditional radioligand assays? A1: MS Binding Assays use unlabeled indatraline, eliminating the need for radioactive ligands. This avoids the handling, disposal, and stability issues associated with radionuclides. The LC-MS/MS method is highly sensitive and selective, allowing for direct quantification of the ligand itself [2].

Q2: Can this assay be used to characterize other test compounds? A2: Yes. Once the binding of indatraline to the target transporter is established, the assay is well-suited for competition experiments. You can co-incubate the transporter with indatraline and a test compound to determine the test compound's affinity (Ki) for the transporter [2].

Q3: Are there innovative methods to reduce background by stabilizing the binding complex? A3: Recent patent literature describes methods for stabilizing reversible complexes in binding assays. One strategy involves replacing the aqueous reagent solution with a "stabilizing fluid" (e.g., an oil or organic solvent) in which the test ligand (e.g., a nucleotide) is substantially insoluble. This switch dramatically reduces the dissociation of the bound complex, thereby stabilizing it and reducing the background from free ligand during detection [1].

References

Indatraline sample preparation contamination

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most likely sources of contamination in my indatraline samples? Contamination can arise from several sources. The most common are carryover from previous samples in the HPLC system, impurities in solvents or reagents, leachables from sample vials or vial caps, and inadequate cleaning of labware used during preparation [1].

  • Q2: My analytical method shows poor precision. Could this be due to sample contamination? Yes, inconsistent results can be a sign of contamination. However, you must first rule out issues with the instrument and method. You should investigate the precision and ruggedness of your method, which includes checking the pumping system for consistent flow rates and the detection system for stability, as these can mimic contamination symptoms [1].

  • Q3: I suspect solvent impurities. How can I confirm this? Running a blank injection (a sample containing only the solvent) is a standard diagnostic step. Any peaks observed in the blank chromatogram can indicate impurities in the solvents or reagents used [1]. Using higher purity, HPLC-grade solvents is always recommended.

  • Q4: My method validation failed for accuracy. Is contamination a possible cause? Potentially. If your sample is contaminated with an unknown compound that co-elutes with your target analyte (indatraline), it can skew the accuracy results. This points to an issue with method selectivity or specificity, meaning the method cannot distinguish the analyte from other components [1].

Troubleshooting Guide

The table below outlines common problems, their potential contamination-related causes, and recommended solutions.

Observed Problem Potential Contamination Cause Recommended Solution / Diagnostic Step
Unexpected Peaks in Chromatogram Impure solvents/reagents; Carryover from previous injections; Leachables from vials/tubes [1]. Run a blank sample. Sequentially replace solvents and labware. Intensify system washing between runs.
Poor Precision & Irreproducible Results Inconsistent sample preparation; Variable contaminant levels; Unstable samples or standards [1]. Check solution stability. Standardize preparation protocols. Use internal standards.
Poor Accuracy / Recovery Interference from a co-eluting contaminant; Sample degradation [1]. Test for method selectivity. Use a different detection wavelength or column.
High Background Noise Contaminated flow cell in detector; Impure mobile phase. Flush the entire HPLC system thoroughly. Prepare fresh, high-purity mobile phase.

Experimental Protocol: Diagnosing Contamination

Here is a general workflow to systematically identify and confirm a contamination issue in your sample preparation process.

Start Start: Suspected Contamination Blank 1. Run a Blank Sample Start->Blank BlankResult Blank shows peaks? Blank->BlankResult SolventIssue Contamination from solvents or labware BlankResult->SolventIssue Yes NoPeaks No peaks in blank BlankResult->NoPeaks No NewSample 2. Prepare Fresh Sample with new solvents/vials NoPeaks->NewSample NewResult Unexpected peaks still present? NewSample->NewResult PrepIssue Contamination likely from sample preparation process NewResult->PrepIssue Yes SystemIssue 3. Check for System Carryover Inject blank after high-conc. sample NewResult->SystemIssue No SystemResult Peaks reappear in blank? SystemIssue->SystemResult Carryover HPLC System Carryover SystemResult->Carryover Yes Method 4. Review Method Specificity SystemResult->Method No

Method Validation for Data Integrity

To ensure your data is reliable and reportable, especially under regulatory scrutiny, your entire analytical process must be validated. The table below lists key validation parameters and their significance in ensuring data quality, which is critical for ruling out contamination effects [1].

Validation Parameter Purpose & Importance
Accuracy Measures how close your results are to the true value. Contamination can severely impact accuracy.
Precision Assesses the repeatability of your measurements. High variability can indicate inconsistent contamination or other issues.
Linearity Checks if the method gives results proportional to the analyte's concentration across a range.
Limit of Detection (LOD) / Quantitation (LOQ) Determines the smallest amount of indatraline that can be detected or measured. Contamination can raise the background, affecting these limits.
Selectivity / Specificity Confirms that the method accurately measures indatraline in the presence of other components (like impurities or degradation products).
Robustness / Ruggedness Evaluates the method's reliability when small, deliberate changes are made (e.g., different analysts, days, equipment). This helps identify contamination-prone steps.
Solution Stability Determines how long your prepared samples and standards remain stable without degradation, which can be mistaken for contamination.

Key Takeaways

  • Systematic Diagnosis is Key: Use the provided workflow to isolate the source of contamination, starting from solvents and moving to the HPLC system itself.
  • Validation is Non-Negotiable: A properly validated method is your best defense against the subtle effects of contamination. It ensures your data on indatraline purity and stability is usable and reportable under US EPA or FDA standards [1].

References

Indatraline Storage & Stability Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability information and handling precautions for Indatraline hydrochloride.

Aspect Details
Recommended Storage (Powder) -20°C, tightly sealed, in a cool, well-ventilated area [1]
Recommended Storage (Solution) -80°C [1]
Other Storage Guidance Desiccate at room temperature (as per one supplier) [2]
Chemical Stability Stable under recommended storage conditions [1]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [1]
Hazardous Decomposition May emit toxic fumes under fire conditions [1]
Key Precautions Avoid dust formation, avoid inhalation, avoid contact with skin and eyes, use only in well-ventilated areas [1]

Frequently Asked Questions (FAQs)

Q1: Why are such low storage temperatures recommended for Indatraline solutions? The provided sources do not specify the exact degradation pathway. However, general stability principles indicate that low temperatures drastically slow down chemical reactions like hydrolysis and oxidation, which can degrade the active compound. Storing solutions at -80°C essentially pauses these processes, preserving the integrity of the molecule for future use [3].

Q2: What are the signs that my Indatraline sample may have degraded? While the sources do not list specific visual signs for Indatraline, you should generally look for:

  • Change in Appearance: A shift in color or the formation of a precipitate in a solution could indicate decomposition.
  • Loss of Potency: The most reliable way to check for degradation is through analytical techniques like HPLC to confirm purity, which should be ≥98% as per the supplier's specification [2]. A decrease in purity suggests the compound has broken down.

Q3: I need to design a stability study for a formulation containing Indatraline. What conditions should I use? For formal drug product stability studies, you should follow ICH guidelines. The specific conditions depend on the intended market's climatic zone. The following table outlines standard conditions for hot and humid climates (Zone IV) [3] [4]:

Study Type Storage Condition Minimum Time Period at Submission Typical Testing Frequency (Months)
Long-Term 30°C ± 2°C / 65% ± 5% RH 12 months 0, 3, 6, 9, 12, 18, 24, then annually
Accelerated 40°C ± 2°C / 75% ± 5% RH 6 months 0, 3, 6

Troubleshooting Common Issues

Problem: Suspected sample degradation after improper storage.

  • Action: Immediately cease using the sample for critical experiments. The definitive step is to re-analyze the sample using validated analytical methods (e.g., HPLC, LC-MS) and compare the results, particularly purity and the presence of new peaks (degradants), against a freshly prepared standard or the certificate of analysis [3].

Problem: Spill of Indatraline powder.

  • Action: Wear appropriate personal protective equipment (PPE). Carefully absorb the spill with a suitable liquid-binding material (e.g., diatomite, universal binder). Decontaminate surfaces by scrubbing with alcohol. Dispose of all contaminated material as hazardous waste according to your institution's regulations [1].

Experimental Protocol: Initiating a Stability Study

For researchers needing to generate their own stability data for Indatraline or a formulation containing it, here is a high-level workflow based on ICH Q1A(R2) guidelines [3]:

A Define Study Objective & Protocol B Select Product Batches A->B C Charge Samples into Stability Chambers B->C D Withdraw & Test at Predefined Intervals C->D E Analyze Data & Establish Shelf Life D->E

  • Define Protocol: Create a detailed stability study protocol specifying the objective, batch selection, analytical methods, testing parameters (e.g., assay, related substances, physical properties), and acceptance criteria [3].
  • Select Batches: Use at least three primary batches of the drug product that are of the same quality as the material intended for the market [3].
  • Charge Samples: Place the samples in the stability chambers set to the required long-term and accelerated conditions (as shown in the FAQ table above) [3] [4].
  • Withdraw and Test: Remove samples from the chambers at predetermined time points (e.g., 0, 3, 6, 9, 12 months) and perform a full battery of tests against the specifications [3].
  • Analyze and Report: Evaluate the data for any significant changes or trends. A significant change at the accelerated condition (e.g., 5% change in assay) may require additional testing at an intermediate condition (30°C ± 2°C / 65% ± 5% RH) [3].

References

Validated LC-MS/MS Method for Indatraline

Author: Smolecule Technical Support Team. Date: February 2026

The core parameters of a validated LC-ESI-MS/MS method for indatraline quantification are summarized in the table below [1] [2] [3].

Parameter Specification
Analytical Technique LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry)
Chromatographic Column R18 column
Mobile Phase Acetonitrile and Ammonium Bicarbonate Buffer (5 mmol L⁻¹, pH 10.0) in a ratio of 90:10 (v/v)
Flow Rate 600 µL min⁻¹
Analyte Indatraline
Internal Standard ((2)H₇)-indatraline (Deuterated Indatraline)

| MRM Transitions | Indatraline: m/z 292.2 → 261.0 Internal Standard: m/z 299.2 → 268.0 | | Linear Range | 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ | | Sample Preparation | No additional preparation required for biological matrices | | Validation | Meets CDER guideline criteria for selectivity, accuracy, and precision |

Troubleshooting Guide & FAQs

Here are some common issues and solutions related to LC-MS/MS analysis, applied to the context of indatraline.

FAQ 1: I am observing a loss of sensitivity or a shifting retention time for my indatraline peak. What could be the cause?

This often points to issues with the chromatographic system or the ionization source.

  • Probable Cause 1: Contamination of the Ion Source or LC System.

    • Solution: Implement a regular cleaning and maintenance schedule. For the mass spectrometer, clean the ion source and orifice according to the manufacturer's instructions. For the LC system, flush the column and lines with strong solvents. Using a dedicated, high-purity internal standard like deuterated indatraline helps distinguish between true signal loss and instrument variability [1] [2].
  • Probable Cause 2: Column Degradation or Inadequate Mobile Phase Preparation.

    • Solution: The method uses a basic mobile phase (pH 10.0). Ensure that the column is rated for use at this pH to prevent stationary phase degradation. Precisely prepare the ammonium bicarbonate buffer to ensure consistent pH, which is critical for reproducible retention times [1].

FAQ 2: My calibration curve is non-linear or has a poor fit, especially at the lower end. How can I improve it?

This problem is frequently linked to the sample or the calibration standards.

  • Probable Cause 1: Matrix Effects causing ion suppression or enhancement.

    • Solution: Although the cited method did not require additional sample preparation, matrix effects are a universal concern in LC-MS/MS. To diagnose and correct for this, use the following strategies:
      • Effective Sample Cleanup: Introduce a solid-phase extraction (SPE) step to remove interfering compounds from biological matrices.
      • Optimize Chromatography: Further adjust the mobile phase or gradient to better separate indatraline from co-eluting matrix components.
      • Post-column Infusion: Perform a post-column infusion experiment to definitively identify and locate regions of ion suppression in the chromatogram.
    • The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects, as the IS and analyte will be affected similarly [1] [2].
  • Probable Cause 2: Adsorption of the analyte to labware.

    • Solution: The validated method achieved a very low LLOQ (5 pmol L⁻¹) without special preparation, suggesting adsorption was not a major issue in that setup. However, if you encounter this, consider using low-adsorption tubes and plates, or adding a small amount of a competing agent (like bovine serum albumin) to the sample diluent.

FAQ 3: The precision and accuracy of my QC samples are outside acceptable limits.

This can be due to several factors, including problems with the instrumentation or the analytical procedure.

  • Probable Cause 1: Inconsistent instrument performance or pipetting errors.

    • Solution: First, verify instrument calibration and stability. Then, ensure all pipettes are properly calibrated and that technicians are trained in consistent pipetting technique. Automated liquid handlers can improve reproducibility.
  • Probable Cause 2: Improper handling of the internal standard.

    • Solution: The internal standard must be added to every sample, blank, and standard in a consistent volume and at the same step in the preparation process. This corrects for any volumetric inconsistencies and losses during sample workup [1] [2].

Detailed Experimental Protocol

Below is a detailed workflow for the LC-ESI-MS/MS quantification of indatraline, adapted from the research. The diagram outlines the major steps, and the text that follows provides a detailed explanation.

Step-by-Step Instructions:

  • Sample Preparation: As per the validated method, aliquots of the biological matrix can be directly used without additional pretreatment [1] [2]. Add the internal standard, ((²H₇)-indatraline, to all samples, calibration standards, and quality controls. Vortex mix thoroughly to ensure homogeneity.
  • Chromatographic Separation: Inject the sample onto the LC system. Use an R18 column maintained with a mobile phase of acetonitrile and 5 mmol L⁻¹ ammonium bicarbonate buffer (pH 10.0) at a ratio of 90:10 (v/v). The flow rate should be 600 µL min⁻¹, resulting in a short chromatographic cycle time of 1.5 minutes, which is suitable for high-throughput analysis [1] [3].
  • Mass Spectrometric Detection: The eluent is directed into the ESI source operating in positive ion mode. Indatraline and its internal standard are detected using Multiple Reaction Monitoring (MRM). The specific transitions to monitor are:
    • Indatraline: m/z 292.2 (precursor) → m/z 261.0 (product ion)
    • Internal Standard: m/z 299.2 (precursor) → m/z 268.0 (product ion) [1] [2]
  • Data Analysis: Quantify indatraline by calculating the peak area ratio of indatraline to its internal standard. Plot these ratios against the known concentrations of the calibration standards to create a curve, which is used to determine the concentration in unknown samples.

Key Technical Takeaways

  • High-Throughput Potential: The short 1.5-minute chromatographic cycle makes this method well-suited for screening a large number of samples, such as in binding assays [1] [3].
  • Robustness of the Method: The fact that the method was validated to CDER guidelines and required no sample prep for complex biological matrices indicates a highly optimized and robust procedure [1] [2].
  • SIL-IS is Critical: The consistent emphasis on using a deuterated internal standard cannot be overstated. It is the best practice for compensating for matrix effects and ensuring accurate quantification [1] [2].

References

Transporter Assay Optimization & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Successful transporter assays require careful optimization of conditions and an understanding of the core protocols. The tables below summarize key parameters and a foundational protocol for uptake assays.

Table 1: Key Assay Parameters and Optimization Strategies

Parameter Consideration & Impact Recommended Optimization Strategy
Cell System Expression system (transient/stable), endogenous transporters, cell background (e.g., HEK, MDCK, U2OS) can influence results [1] [2]. Use validated cell lines (e.g., hDAT-MDCK). For novel systems, confirm transporter function and expression [1].
Incubation Time Must be within linear uptake phase to measure initial velocity accurately. Conduct a time-course experiment; 10 minutes is a common starting point for dopamine uptake in DAT assays [1].
Test Compound Handling Solubility, nonspecific binding, and chemical stability can lead to false negatives/positives [3]. Perform pre-assay "suitability testing": check solubility, use silanized/low-binding labware, and assess stability in assay buffer [3].
Inhibition Constants IC50 values are system-dependent; translating them to system-independent Ki requires modeling [4] [5]. Use a range of inhibitor concentrations with a fixed, trace concentration of the substrate [1].
Nonspecific Uptake/Binding Critical for defining specific signal and reducing background noise [1]. Include parallel wells with a high concentration of a known selective inhibitor (e.g., GBR12909 for DAT) to block specific transport [1].
Substrate Depletion High substrate uptake can deplete concentration in well, violating assay assumptions [3]. Ensure <10% of substrate is taken up during the incubation period. Use lower cell densities or shorter times if needed [3].

Table 2: Basic Protocol for Kinetic Uptake Assay (96-well format) [1]

Step Description Critical Notes
1. Cell Preparation Plate transporter-expressing cells (e.g., 20,000-50,000 cells/well) 24-48 hours before assay to reach 80% confluency. Include control wells with non-transfected cells to measure nonspecific uptake.
2. Buffer Preparation Prepare uptake buffer (e.g., DPBS with 0.1M CaCl₂, 1M MgCl₂). Add ascorbic acid and a COMT inhibitor (e.g., Ro-41-0960) to prevent dopamine degradation. The addition of metabolic inhibitors is crucial for stabilizing monoamine neurotransmitters.
3. Uptake Initiation Remove culture media, add buffer containing various concentrations of radiolabeled substrate (e.g., [³H]-DA). A range of substrate concentrations is needed to determine KM and Vmax.
4. Incubation & Termination Incubate for a predetermined time (e.g., 10 min) at 37°C. Stop uptake by removing solution and washing cells with ice-cold buffer. Timing must be precise and within the linear range of uptake.
5. Measurement Lyse cells, transfer lysate to a scintillation plate, add scintillation fluid, and count radioactivity. Alternative detection methods (e.g., fluorescence) can be used but may have different limitations.
6. Data Analysis Subtract nonspecific uptake (from control wells). Plot substrate concentration vs. uptake velocity to calculate KM and Vmax using nonlinear regression.

Troubleshooting Common Assay Problems

Here are answers to frequently asked questions regarding specific issues during transporter assays.

Q: My assay shows high background signal or high nonspecific binding. How can I reduce it? A: This is a common issue often caused by the physicochemical properties of the test compound [3].

  • Use Validated Controls: Always run parallel wells with a high concentration of a potent, selective inhibitor to define specific transport. The signal in these wells is your nonspecific background [1].
  • Modify Labware: If the compound is "sticky," use silanized or polypropylene plates and tips to minimize nonspecific binding to plastics [3].
  • Add Carrier Protein: In some cases, adding a low concentration of a protein like bovine serum albumin (BSA) to the buffer can bind free compound and reduce adhesion, but this requires validation as it may also affect free concentration [3].

Q: I am getting a low specific signal, leading to a poor signal-to-noise ratio. What can I do? A: A weak signal can stem from several factors.

  • Check Transporter Expression: Verify that your cells are robustly expressing the functional transporter protein via Western blot or flow cytometry.
  • Optimize Cell Density: Ensure cells are at an optimal density (e.g., 80-90% confluency) at the time of assay to maximize transporter availability [1].
  • Confirm Substrate Integrity: Ensure your radiolabeled or fluorescent substrate has not degraded. Use fresh stocks and proper storage conditions.
  • Review Incubation Time: Confirm that your measurement is taken within the linear phase of uptake. A time-course experiment is essential for this [3].

Q: My IC50 values are highly variable between experiments. What could be the cause? A: Variability in inhibitory potency is a known challenge, often related to system-specific factors [5].

  • Standardize Cell Culture: Maintain consistent passage numbers, confluency, and serum batch conditions.
  • Control Assay Conditions: Pre-warm all buffers and ensure consistent temperature and timing across all steps.
  • Consider System Differences: Be aware that IC50 values can vary significantly based on the cell line and transporter expression levels. The focus should be on deriving the system-independent Ki where possible [4] [5].

Innovative Methods: The TRACT Assay

Beyond traditional uptake assays, novel methods are emerging. The Transporter Activity Through Receptor Activation (TRACT) assay is a label-free, impedance-based method that detects transporter function indirectly via G protein-coupled receptor (GPCR) activation [2].

This assay is based on a simple logical relationship, which can be visualized as follows:

G TransporterActive Transporter Active SubstrateRemoved Substrate (e.g., DA) Rapidly Removed TransporterActive->SubstrateRemoved TransporterInhibited Transporter Inhibited SubstrateRemains Substrate (e.g., DA) Remains in Synapse TransporterInhibited->SubstrateRemains GPCRNotActivated Low GPCR Activation SubstrateRemoved->GPCRNotActivated GPCRActivated High GPCR Activation SubstrateRemains->GPCRActivated ReadoutWeak Weak Impedance Signal GPCRNotActivated->ReadoutWeak ReadoutStrong Strong Impedance Signal GPCRActivated->ReadoutStrong

The workflow for implementing and interpreting a TRACT assay is outlined below.

G Start 1. Plate Cells (Express DAT and endogenous GPCRs) A 2. Add Agonist (e.g., Dopamine) Start->A B 3. Real-time Measurement (Impedance Biosensor) A->B C 4a. If DAT is Functional B->C D 4b. If DAT is Inhibited (or absent) C->D No E Dopamine rapidly cleared from synapse C->E Yes H Dopamine remains in synapse D->H F Weak GPCR activation E->F G Weak Impedance Signal F->G I Strong GPCR activation H->I J Strong Impedance Signal I->J

Key Advantages of the TRACT Assay [2]:

  • Label-free: Avoids the use of radioactive or fluorescent labels, providing a more physiological readout.
  • Real-time Kinetic Data: Allows for continuous monitoring of the cellular response.
  • Functional & Integrated: Measures the net effect of transporter activity in a more complex, cellular context that includes GPCR signaling.

References

Pharmacological Basis for Potential Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Indatraline is a potent and non-selective monoamine transporter inhibitor. It blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) with similar high efficacy [1] [2] [3]. This fundamental mechanism of action is the primary source of its potential to cross-react with other substances that affect the monoamine systems.

The table below summarizes the core pharmacological profile of indatraline:

Property Description Research Basis
Primary Mechanism Non-selective, high-affinity inhibitor of monoamine transporters (DAT, NET, SERT) [1] [2] [3]
Functional Effect Increases synaptic levels of dopamine, norepinephrine, and serotonin [2] [3]
Key Distinction vs. Cocaine Similar efficacy but with a slower onset and longer duration of action [1] [3]
Therapeutic Potential Investigated for cocaine addiction substitute therapy; blocks effects of methamphetamine and MDMA [1] [3]

Suggested Experimental Approaches for Testing

While no standard guide exists for indatraline, you can adapt common laboratory methods to assess its cross-reactivity. The following diagram outlines a potential workflow for systematic testing.

G Start Start: Identify Cross-reactivity Question A1 In Silico Screening (Structural Similarity) Start->A1 A2 In Vitro Binding/Functional Assays Start->A2 A3 In Vivo Behavioral Studies Start->A3 B1 Compare structure to known ligands and substrates A1->B1 B2 Test affinity for off-target receptors and enzymes A2->B2 B3 Evaluate functional effects in animal models A3->B3 DataSynth Synthesize Data B1->DataSynth B2->DataSynth B3->DataSynth Conclusion Draw Conclusion on Cross-reactivity Risk DataSynth->Conclusion

The specific methodologies for the key experimental phases are detailed below.

Phase 1: In Vitro Binding and Functional Assays

The goal of this phase is to quantify indatraline's interaction with specific biological targets.

  • Radioligand Binding Assays: This is the most direct method. The general protocol involves:
    • Membrane Preparation: Prepare cell membranes expressing the human target receptor or transporter (e.g., DAT, NET, SERT, GPCRs).
    • Incubation: Incubate the membrane preparation with a known radiolabeled ligand for the target and increasing concentrations of unlabeled indatraline.
    • Measurement: Measure the displacement of the radiolabeled ligand by indatraline. Data is typically used to calculate the inhibition constant (Ki), which quantifies indatraline's binding affinity for that target [1] [3].
  • Uptake Inhibition Assays: To confirm functional activity at monoamine transporters.
    • Cell Culture: Use cells that natively or recombinantly express the monoamine transporters.
    • Uptake Process: Incubate cells with a radiolabeled or fluorescent-labeled neurotransmitter (DA, NE, 5-HT) in the presence or absence of indatraline.
    • Analysis: Measure the amount of neurotransmitter accumulated inside the cells. The concentration of indatraline that inhibits 50% of the uptake (IC50) is determined [2] [3].
  • Signaling Pathway Analysis: To detect off-target effects or "biased signaling."
    • Cell-Based Assays: Use reporter cell lines to monitor downstream signaling pathways (e.g., cAMP accumulation, calcium mobilization, ERK phosphorylation) upon indatraline treatment [2] [4].
    • Validation: This can help identify if indatraline unintentionally activates or blocks other GPCRs or signaling nodes [4].
Phase 2: In Vivo Behavioral and Functional Studies

This phase assesses the functional consequences of cross-reactivity in a whole organism.

  • Motor Activity Measurement: Given that indatraline is a psychomotor stimulant, its effects can be quantified in rodents.
    • Administration: Administer indatraline intraperitoneally (i.p.) to rats or mice.
    • Scoring: Record specific behavioral indexes (e.g., ambulation, rearing, and stereotypy) at multiple time points (e.g., 1, 2, and 3 hours post-injection) [1] [5].
    • Comparison: Compare the behavioral profile to that of other known stimulants (e.g., cocaine) to assess similarity and duration of action [1].
  • Drug Discrimination Tests: This is a gold-standard method for assessing subjective cross-reactivity.
    • Training: Train laboratory animals to discriminate a reference drug (e.g., cocaine) from saline by responding on different levers for a food reward.
    • Testing: Once trained, test various doses of indatraline. If the animals respond on the drug-associated lever, it suggests that indatraline produces interoceptive stimuli similar to the training drug, indicating perceptual cross-reactivity [1].

Key Considerations for Experimental Design

  • Concentration Range: Use a broad, physiologically and pharmacologically relevant concentration range for in vitro studies to avoid missing low-affinity but functionally important interactions.
  • Positive and Negative Controls: Always include appropriate controls. For binding assays, use a known high-affinity ligand. For behavioral studies, compare to the reference drug (e.g., cocaine) and a vehicle.
  • Species Differences: Be cautious when extrapolating data from animal models to humans, as transporter and receptor homology is not perfect.

References

Indatraline vs cocaine pharmacological comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

Parameter Cocaine Indatraline
Primary Mechanism Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] Nonselective Monoamine Reuptake Inhibitor [2] [3] [4]
Chemical Class Tropane alkaloid [5] Indanamine [2]
Onset of Action Rapid (seconds to minutes) [1] Slower onset [2] [4] [6]
Duration of Action Relatively short (20-90 minutes) [1] Longer duration [2] [4] [6]
Key Research Finding Prototypical stimulant of abuse; high reinforcement efficacy [7] [1] Reduces cocaine self-administration in animal models but can also elicit cocaine-seeking behavior [7]

Key Experimental Data and Models

The comparative effects of indatraline and cocaine have been primarily evaluated in animal models of drug self-administration and relapse. Key experimental findings are summarized below:

Compound Effect on Cocaine Self-Administration Reinstatement of Drug-Seeking (Model of Relapse) Notes
Indatraline Failed to alter the cocaine dose-effect curve [7]. Reinstated extinguished cocaine-taking behavior, though less efficacious than other compounds [7]. A slow-onset, long-duration profile is considered potentially useful for treatment [2].
GBR 12909 Decreased responding maintained by intermediate and high doses of cocaine [7]. Reinstated extinguished cocaine-taking behavior [7]. Potent dopamine uptake inhibitor; data provided for context.
WIN 35,428 Decreased responding maintained by intermediate and high doses of cocaine [7]. Reinstated extinguished cocaine-taking behavior [7]. Cocaine analog; data provided for context.

Representative Experimental Protocols

To help you contextualize the data, here are the methodologies from key studies comparing these substances.

1. Within-Session Cocaine Self-Administration and Reinstatement [7]

  • Objective: To compare the potency of drugs in decreasing cocaine self-administration and in eliciting cocaine-seeking behavior.
  • Subjects: Laboratory rats.
  • Dosing: Rats were pretreated with GBR 12909 (3.0-30.0 mg/kg), WIN 35,428 (0.1-1.0 mg/kg), or indatraline (0.03-1.00 mg/kg) 30 minutes prior to the test session.
  • Procedure: A within-session protocol was used to obtain the full dose-effect relationship for cocaine self-administration in a single 5-6 hour daily test session. In other groups of rats, the ability of these drugs to reinstate extinguished cocaine-taking behavior was assessed.

2. Chronic Treatment on Speedball Self-Administration [8]

  • Objective: To evaluate if treatment with indatraline and buprenorphine could reduce self-administration of "speedball" (cocaine+heroin) combinations.
  • Subjects: Rhesus monkeys.
  • Dosing: Monkeys were treated for 10 days with saline or ascending dose combinations of indatraline (0.001-0.032 mg/kg/day) and buprenorphine.
  • Procedure: Speedballs and food were available in four daily sessions on a second-order schedule of reinforcement. Responding for drug and food was recorded and compared across treatment conditions.

Metabolism and Detection

A 2024 metabolism study provides new insights relevant for toxicological analysis [6].

  • Indatraline: In rat models, the parent compound was not detectable in urine. Its metabolism involved aromatic hydroxylation and glucuronidation, producing two phase I and four phase II metabolites. The distinctive chlorine isotopic pattern in its metabolites aids identification.
  • Troparil (a cocaine analog also studied): Its metabolism involved N-demethylation, hydroxylation of the tropane and phenyl rings, and subsequent glucuronidation.

The diagram below illustrates the core mechanism shared by both cocaine and indatraline, and how this action translates into the observed experimental effects.

pharmacology MechanisticLevel Mechanistic Level Monoamine Transporter Inhibition BehavioralLevel Behavioral/Experimental Level DAT Dopamine Transporter (DAT) NeuroEffect Increased extracellular monoamine levels DAT->NeuroEffect Blocked by NET Norepinephrine Transporter (NET) NET->NeuroEffect Blocked by SERT Serotonin Transporter (SERT) SERT->NeuroEffect Blocked by CocaineEffects Reinforcement Psychomotor Stimulation NeuroEffect->CocaineEffects  Rapid/Short IndatralineEffects Reduced Cocaine SA* but can reinstate seeking NeuroEffect->IndatralineEffects  Slow/Long Cocaine Cocaine Cocaine->DAT Non-selective Cocaine->NET Non-selective Cocaine->SERT Non-selective Indatraline Indatraline Indatraline->DAT Non-selective Indatraline->NET Non-selective Indatraline->SERT Non-selective KeyDifference Key Difference: Kinetics & Selectivity SA *SA: Self-Administration

Critical Considerations for Research

  • The Agonist Therapy Hypothesis: Indatraline has been investigated as a potential "agonist" therapy for cocaine dependence, where a longer-acting, less abusable drug with a similar mechanism could replace the illicit substance and reduce use [9] [6].
  • Behavioral Selectivity is Key: A major challenge is finding a compound that selectively reduces cocaine self-administration without suppressing other motivated behaviors (like food-seeking). Research suggests that non-selective monoamine uptake inhibitors like indatraline and mazindol often produce non-selective decreases in both cocaine- and food-maintained responding, which is a therapeutic drawback [9].
  • Cardiovascular Effects Divergence: Unlike cocaine and its close analogs, structurally unrelated uptake inhibitors like indatraline do not produce a rapid, brief pressor (blood pressure-increasing) response in rats. This suggests that mechanisms beyond monoamine reuptake inhibition (e.g., sodium channel blockade) contribute to cocaine's acute cardiovascular effects [10].

References

Indatraline vs talsupram vilazodone analgesic effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analgesic Effects: Experimental Data

The table below summarizes the key findings from the study, which tested three doses of each drug and used the Percentage of Maximum Possible Effect (% MPE) to measure anti-hyperalgesic (pain-blocking) activity [1] [2].

Drug Primary Mechanism of Action Hot Plate Test (Supraspinal & Spinal Pain) Tail Flick Test (Spinal Reflex Pain)
Talsupram Selective noradrenaline reuptake inhibitor (NRI) Significantly more effective than both vilazodone and indatraline at all doses [1] [2] No statistically significant difference from the other drugs [1] [2]
Indatraline Triple reuptake inhibitor (SERT, NET, DAT) Less effective than talsupram [1] [2] More effective than vilazodone at the same doses [1] [2]
Vilazodone SSRI and 5-HT1A partial agonist Less effective than talsupram [1] [2] Less effective than indatraline [1] [2]

Detailed Experimental Protocol

To evaluate the anti-hyperalgesic effects, the researchers used a well-established model of neuropathic pain in male Wistar albino rats. The following is a workflow of the experimental process [1] [2].

Neuropathic Pain Model\n(Partial Sciatic Nerve Ligation) Neuropathic Pain Model (Partial Sciatic Nerve Ligation) 21-Day Recovery &\nPain Development 21-Day Recovery & Pain Development Neuropathic Pain Model\n(Partial Sciatic Nerve Ligation)->21-Day Recovery &\nPain Development Drug Administration\n(I.P. Injection) Drug Administration (I.P. Injection) 21-Day Recovery &\nPain Development->Drug Administration\n(I.P. Injection) Analgesia Testing\n(Hot Plate & Tail Flick) Analgesia Testing (Hot Plate & Tail Flick) Drug Administration\n(I.P. Injection)->Analgesia Testing\n(Hot Plate & Tail Flick) Data Analysis\n(% MPE Calculation) Data Analysis (% MPE Calculation) Analgesia Testing\n(Hot Plate & Tail Flick)->Data Analysis\n(% MPE Calculation)

Key Experimental Details [1] [2]:

  • Animal Model: Adult male Wistar albino rats.
  • Neuropathic Surgery: Partial ligation of the right sciatic nerve under anesthesia to induce chronic neuropathic pain. A sham group underwent the same surgery without ligation.
  • Drug Administration: The drugs (vilazodone, talsupram, and indatraline) were freshly dissolved in dimethyl sulfoxide (DMSO) and administered via intraperitoneal (I.P.) injection at doses of 2.5, 5, and 10 mg/kg.
  • Pain Behavior Tests:
    • Hot Plate Test: Measures response to a thermal stimulus (53°C), integrating both central and peripheral pain pathways. The endpoint is when the animal licks its paws or jumps.
    • Tail Flick Test: Measures the spinal reflex to a focused heat stimulus applied to the tail. The endpoint is a quick flick of the tail away from the heat.
  • Data Quantification: The analgesic effect was calculated as the Percentage of Maximum Possible Effect (% MPE) using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off latency - pre-drug latency)] × 100.

Proposed Analgesic Pathway of Antidepressants

The following diagram illustrates the hypothesized mechanism in the spinal cord, which is believed to be responsible for the analgesic effects observed with these drugs [1] [2].

Descending Inhibitory\nPathway (Brainstem) Descending Inhibitory Pathway (Brainstem) Release of\nInhibitory Neurotransmitters Release of Inhibitory Neurotransmitters Descending Inhibitory\nPathway (Brainstem)->Release of\nInhibitory Neurotransmitters  Releases  Noradrenaline (NA) Inhibition of Pain Signal\nTransmission to Brain Inhibition of Pain Signal Transmission to Brain Release of\nInhibitory Neurotransmitters->Inhibition of Pain Signal\nTransmission to Brain  Activates α-2 receptors  on spinal neurons Drug Action (Vilazodone,\nIndatraline, Talsupram) Drug Action (Vilazodone, Indatraline, Talsupram) Drug Action (Vilazodone,\nIndatraline, Talsupram)->Release of\nInhibitory Neurotransmitters  Blocks reuptake of  NA and/or 5-HT

Interpretation of the Mechanism: The pathway shows that the drugs work by increasing the availability of neurotransmitters like noradrenaline (NA) and serotonin (5-HT) in the synaptic cleft of the spinal cord. This potentiates the body's natural descending pain-inhibitory pathways. Noradrenaline, in particular, binds to α-2 adrenergic receptors on spinal neurons, which helps block the transmission of pain signals to the brain [1] [2]. The superior performance of the noradrenaline-focused drug (talsupram) strongly supports the central role of this particular pathway.

Interpretation and Research Implications

  • Noradrenaline's Key Role: The finding that talsupram (NRI) was most effective suggests that targeting the noradrenaline system may yield stronger analgesic effects for neuropathic pain than targeting serotonin alone or in combination with dopamine [1] [2].
  • Clinical Translation Considerations: While vilazodone was less effective in this model, the study notes that its more favorable sexual side effect profile might still make it a consideration in clinical practice, balancing efficacy with tolerability [2].
  • Scope of Research: Please note that this information is derived from a single animal study. Further research, including replication in other models and ultimately in human clinical trials, is necessary to confirm these findings and their relevance to patient treatment [1] [2].

References

Indatraline metabolite identification validation

Author: Smolecule Technical Support Team. Date: February 2026

Identified Metabolites of Indatraline

The following table summarizes the metabolites of indatraline identified in a study using rat urine and incubations with pooled human liver S9 fraction (pHLS9) [1].

Metabolite Type Key Biotransformation Steps Detection Matrix Notable Characteristics
Phase I Metabolites Aromatic hydroxylation Rat urine, pHLS9 Two metabolites formed [1].
Phase II Metabolites Glucuronidation Rat urine, pHLS9 Four metabolites formed; main metabolic pathway [1].
Note on Parent Compound Rat urine Parent indatraline was not detectable in rat urine; identification relies on metabolites [1].

Experimental Protocol for Metabolite Identification

The experimental data is derived from a specific study that used the following methodologies [1]:

  • In Vitro Incubations:

    • System: Pooled human liver S9 fraction (pHLS9) from 30 donors.
    • Protein Concentration: 2 mg/mL in a final incubation volume of 150 µL.
    • Substrate Concentration: 25 µM indatraline.
    • Incubation Conditions: Carried out at 37°C for up to 480 minutes. Reactions were stopped by adding ice-cold acetonitrile.
    • Co-factors: The incubation system was supplemented with NADP+, UDP-glucuronic acid (for glucuronidation), and PAPS (for sulfation), among others, to support both phase I and phase II metabolism.
  • In Vivo Sample Collection:

    • Model: Male Wistar rat.
    • Administration: Single oral dose of 2 mg/kg indatraline.
    • Sample: Urine collected over a 24-hour period.
  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS).
    • Identification: Metabolites were identified based on their accurate mass and specific fragmentation patterns. The characteristic isotopic pattern of chlorine atoms in indatraline and its metabolites aided in their identification.

Metabolic Pathway of Indatraline

The diagram below summarizes the primary metabolic fate of indatraline as identified in the study [1].

Parent Indatraline (Parent Compound) Phase1 Phase I Metabolism Aromatic Hydroxylation Parent->Phase1 Hydroxylated Hydroxylated Indatraline Phase1->Hydroxylated Phase2 Phase II Metabolism Glucuronidation Hydroxylated->Phase2 Primary Path Urine Detected in Rat Urine & pHLS9 Hydroxylated->Urine Minor Path Glucuronidated Glucuronide Conjugates (4 Metabolites) Phase2->Glucuronidated Glucuronidated->Urine

Key Insights for Researchers

  • Detection Strategy: The fact that the parent compound is not detectable in urine underscores the importance of targeting its metabolites—particularly the hydroxylated and glucuronidated forms—for toxicological or pharmacokinetic analyses [1].
  • Analytical Advantage: The dichlorophenyl group in indatraline provides a distinct chlorine isotopic pattern in mass spectrometry, which serves as a highly specific fingerprint for identifying its metabolites, even at low abundances [1].
  • Comparative Context: This metabolic profile differs from that of other cocaine-like NPS. For example, the main metabolic step for troparil, a substance studied in the same publication, is demethylation rather than aromatic hydroxylation [1].

References

Indatraline binding affinity versus other uptake inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Monoamine Transporter Binding Affinity Comparison

Compound Dopamine Transporter (DAT) Ki (nM) Serotonin Transporter (SERT) Ki (nM) Norepinephrine Transporter (NET) Ki (nM) Selectivity Profile
Indatraline 1.7 [1] 0.42 [1] 5.8 [1] Non-selective (Triple inhibitor)
GBR 12909 3.2 - 7.2 [2] [3] >1,000 [3] 180 - 220 [2] [3] DAT-selective
Cocaine 211 [4] 341 [4] 211 [4] Non-selective
Sertraline 45 [5] 0.2 [5] 48 [5] SERT-selective

This data shows that indatraline is a high-affinity, balanced triple reuptake inhibitor, while other compounds show varying degrees of selectivity for one transporter over the others.

Key Experimental Methodologies

The data in the table above was generated using established binding assay techniques. Here are the details of the core methodologies used in this field.

Radioligand Binding Assays

This traditional method is considered a gold standard for determining binding affinity (Ki values).

  • Core Principle: The assay measures the ability of a test compound (e.g., indatraline) to compete with a known, radioactively-labeled ligand for binding to the specific transporter protein [4] [2].
  • Typical Protocol:
    • Membrane Preparation: Cells expressing the human monoamine transporter (hDAT, hSERT, or hNET) are homogenized, and their cell membranes are isolated [6].
    • Incubation: The membrane preparation is incubated with a fixed concentration of a radioactive ligand (e.g., [³H]WIN35,428 for DAT) and varying concentrations of the test compound [7].
    • Filtration and Quantification: The mixture is filtered to separate the bound radioactivity from the free. The amount of radioactive ligand bound to the transporter is measured using a scintillation counter [8].
    • Data Analysis: The Ki value (inhibition constant) is calculated using specialized software (e.g., Prism) to determine the concentration of test compound that displaces 50% of the specific radioactive binding [8].
Mass Spectrometry (MS) Binding Assays

This is a modern, label-free alternative to radioligand assays.

  • Core Principle: This method uses the test compound itself as the "native marker," eliminating the need for a radioactive ligand. The amount of the test compound bound to the transporter is directly quantified using mass spectrometry [6].
  • Typical Protocol:
    • Saturation/Kinetics: The transporter protein is incubated with varying concentrations of the non-labeled test compound (e.g., indatraline) to establish binding parameters [6].
    • Competition: The transporter is incubated with a fixed concentration of the marker (indatraline) and varying concentrations of a competing compound [6].
    • Separation and MS Analysis: The protein-bound fraction is separated, and the amount of bound marker is directly measured using liquid chromatography-mass spectrometry (LC-MS) [6].
    • Data Analysis: Results from competition studies are analyzed to determine the Ki values of the competing drugs, providing data comparable to that from radioligand assays [6].

The following diagram illustrates the workflow of the MS Binding Assay, which uses indatraline as a native marker.

start Start MS Binding Assay prep Prepare transporter protein (hDAT, hSERT, or hNET) start->prep incubate Incubate protein with (1R,3S)-Indatraline and test compound prep->incubate separate Separate protein-bound fraction from free incubate->separate ms Analyze bound fraction using LC-MS/MS separate->ms data Quantify bound indatraline via mass spectrometry ms->data analyze Calculate Ki value for test compound data->analyze

Beyond Binding: Autophagy Induction via the AMPK/mTOR Pathway

Research has revealed that indatraline has pharmacological effects beyond simple transporter blockade. It can induce autophagy, a cellular "clean-up" process, via a specific signaling pathway.

indatraline Indatraline Treatment ampk AMPK Activation indatraline->ampk mtor mTOR Inhibition ampk->mtor Suppresses autophagy Autophagy Induction (LC3-I to LC3-II conversion, autophagosome formation) ampk->autophagy Directly Promotes s6k S6 Kinase (S6K) Inhibition mtor->s6k Inhibits s6k->autophagy Promotes

  • Key Experimental Evidence:
    • A cell-based screen of clinical drugs identified indatraline as an autophagy inducer [5].
    • Immunoblotting showed that indatraline treatment causes the conversion of the cytosolic protein LC3-I to the autophagosome-bound form LC3-II, a key marker of autophagy [5].
    • Experiments demonstrated that this effect is dependent on essential autophagy proteins ATG5 and ATG7 [5].
    • The study found that indatraline induces autophagy by activating AMPK and suppressing the mTOR/S6 kinase signaling pathway, without affecting the PI3K/AKT/ERK pathway [5].

Research Implications and Comparisons

  • Therapeutic Potential: The discovery of its autophagy-inducing effects suggests potential new applications for indatraline or its analogs in diseases like restenosis (re-narrowing of arteries), where it was shown to inhibit smooth muscle cell accumulation in a rat model [5].
  • Distinct Profile from DAT-Selective Inhibitors: Unlike DAT-selective inhibitors like GBR 12909, which are explored primarily for cocaine addiction, indatraline's non-selectivity and long duration of action have been both an advantage (broad neurotransmitter neutralization) and a limitation (side effects like behavioral stereotypies and reduced food intake in primates) [9] [2].
  • A Research Tool: Due to its high, balanced affinity for all three transporters, indatraline is increasingly used as a non-radioactive native marker in modern MS Binding Assays to characterize new inhibitors, providing a viable alternative to traditional radioligands [6].

References

Indatraline neuropathic pain efficacy vs antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below compares the pharmacological profiles of indatraline and other antidepressants used in neuropathic pain research.

Drug Name Primary Mechanism(s) of Action Monoamine Transporter Targets
Indatraline Triple reuptake inhibitor (TRI) [1] [2] SERT, NET, DAT [1] [3]
Talsupram Selective norepinephrine reuptake inhibitor [1] [2] NET [1]
Vilazodone SSRI and 5-HT1A partial agonist [1] [2] SERT [1]
Tricyclic Antidepressants (TCAs) Serotonin and norepinephrine reuptake inhibitor; also antagonize muscarinic, histaminic, and α1-adrenergic receptors [4] [5] SERT, NET [4]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Dual reuptake inhibitor [4] [5] SERT, NET [4]
Selective Serotonin Reuptake Inhibitors (SSRIs) Selective serotonin reuptake inhibitor [4] [5] SERT [4]

Efficacy in Neuropathic Pain Models

A 2022 study directly compared the anti-hyperalgesic effects of Indatraline, Talsupram, and Vilazodone in a rat model of neuropathic pain. The key quantitative findings are summarized below [1] [2] [6].

Drug Efficacy in Hot Plate Test Efficacy in Tail Flick Test Key Comparative Finding
Indatraline Effective (all drugs showed effect vs. sham) [1] Effective; more effective than Vilazodone at same doses [1] Inferior to Talsupram in a test involving supraspinal pathways [1] [2]
Talsupram Significantly more effective than Indatraline and Vilazodone [1] Effective (no significant difference between drugs) [1] Most effective drug in the study, highlighting role of NET inhibition [1]
Vilazodone Effective (all drugs showed effect vs. sham) [1] Effective; less effective than Indatraline [1] Least effective, suggesting SSRIs have lower efficacy than NET inhibitors or TRIs [1]

This data aligns with broader clinical evidence. A 2005 review reported that in peripheral neuropathic pain, the number of patients needed to treat (NNT) for one patient to experience pain relief is lowest for TCAs, followed by SNRIs, and is highest for SSRIs. This means TCAs tend to work better than SNRIs, which in turn are more effective than SSRIs [4].

Detailed Experimental Protocol

The comparative data in the tables above were generated using a standardized animal model and protocol. Key details are as follows [1]:

  • Animal Model: Adult male Wistar albino rats with neuropathic pain induced by partial sciatic nerve ligation. Sham-operated rats served as controls.
  • Drug Administration: Drugs were diluted in dimethyl sulfoxide (DMSO) and administered via intraperitoneal (I.P.) injection at doses of 2.5, 5, and 10 mg/kg.
  • Pain Behavior Tests:
    • Hot Plate Test: Rats were placed on a metal plate heated to 53±0.5°C. The latency to lick paws or jump was recorded. This test assesses supraspinal pain processing [1] [2].
    • Tail Flick Test: A focused beam of heat was applied to the tail, and the latency for the rat to flick its tail away was measured. This is primarily a spinal reflex [1].
  • Data Analysis: Response latencies were converted to % Maximum Possible Effect (%MPE). Data was analyzed using ANOVA with post-hoc tests.

Signaling Pathways in Neuropathic Pain and Antidepressant Action

Antidepressants are believed to alleviate neuropathic pain by modulating descending inhibitory pathways from the brainstem to the spinal cord. The following diagram illustrates the proposed signaling pathways.

cluster_0 Synapse in Spinal Cord Brainstem Brainstem SpinalCord SpinalCord Brainstem->SpinalCord Descending Pathway PainInhibition PainInhibition Post Second-Order Neuron (Spinothalamic) PainInhibition->Post Inhibits Excitation Pre Inhibitory Neuron (Descending Fiber) Pre->Post Releases NE & 5-HT NE Norepinephrine (NE) NE->Pre α2-Adrenergic\nReceptor α2-Adrenergic Receptor NE->α2-Adrenergic\nReceptor Binds 5-HT Serotonin (5-HT) 5-HT->Pre Metabotropic\n5-HT Receptor Metabotropic 5-HT Receptor 5-HT->Metabotropic\n5-HT Receptor Binds NET NET NET->NE SERT SERT SERT->5-HT DAT DAT AD Antidepressant (e.g., Indatraline) AD->NET Inhibits AD->SERT Inhibits AD->DAT Inhibits α2-Adrenergic\nReceptor->PainInhibition Metabotropic\n5-HT Receptor->PainInhibition

The diagram shows that antidepressants like indatraline work by increasing the synaptic levels of monoamines in the spinal cord. The resulting activation of receptors on second-order neurons or interneurons leads to the release of other inhibitory substances like GABA and endogenous opioids, ultimately reducing the transmission of pain signals to the brain [1] [7].

Key Insights for Research and Development

  • Noradrenaline is Fundamental: The superior efficacy of the selective NRI Talsupram strongly suggests that norepinephrine reuptake inhibition is a cornerstone of robust analgesic efficacy in antidepressants for neuropathic pain [1] [4] [2].
  • Dopamine's Potential Role: While the data suggests NRIs may be most effective, the finding that the triple reuptake inhibitor Indatraline was more effective than the SSRI Vilazodone in the tail-flick test hints at a potential beneficial role for dopamine in certain aspects of neuropathic pain [1] [5].
  • Beyond Monoamines: Indatraline has also been identified as an inducer of autophagy via the suppression of the mTOR/S6 kinase signaling pathway [3] [8]. This mechanism, distinct from its monoaminergic action, could contribute to its therapeutic effects and opens up new avenues for research.

References

Inhibition Potency of Indatraline at Monoamine Transporters

Author: Smolecule Technical Support Team. Date: February 2026

Transporter Target Ki Value (nM) Potency Ranking
SERT (Serotonin) 0.42 nM [1] [2] Most Potent
DAT (Dopamine) 1.7 nM [1] [2] Intermediate
NET (Norepinephrine) 5.8 nM [1] [2] Least Potent

A lower Ki value indicates a higher binding affinity and, therefore, greater potency as an inhibitor. The data shows that indatraline is most potent at blocking SERT, approximately 4 times more potent than at DAT and 14 times more potent than at NET [1] [2]. This profile classifies it as a non-selective triple reuptake inhibitor.

Experimental Context & Methodology

The quantitative data for indatraline was generated through standard radioligand binding assays, a common technique for determining a compound's affinity for its target [1].

  • General Experimental Workflow: In these experiments, the specific transporter (e.g., DAT, SERT, NET) is typically prepared from animal brain tissue (like rat striatal membranes) or from cells engineered to produce the human transporter protein [1] [3]. The preparation is incubated with a known radioactively-labeled ligand that binds to the transporter, alongside various concentrations of the test compound (indatraline). The extent to which indatraline displaces the radioactive ligand allows researchers to calculate the inhibition constant (Ki), which reflects its binding affinity [1].
  • Key Findings: The extremely low nanomolar and sub-nanomolar Ki values confirm that indatraline is a highly potent inhibitor of all three monoamine transporters [1] [2]. Its activity in vivo following systemic administration has also been demonstrated [2].

The following diagram illustrates the logical relationship between indatraline's mechanism and its functional outcome in the synapse.

G A Indatraline enters synaptic cleft B Blocks monoamine transporters (SERT, DAT, NET) A->B C Prevents neurotransmitter reuptake B->C T1 SERT B->T1 T2 DAT B->T2 T3 NET B->T3 D Increases neurotransmitter levels (5-HT, DA, NE) in synapse C->D E Prolonged postsynaptic signaling D->E

Comparative Drug Profiles

To put indatraline's potency into context, it is helpful to compare its profile with those of other well-known transporter inhibitors. The table below shows data obtained from studies on cloned human transporters.

Drug SERT (Ki, µM) DAT (Ki, µM) NET (Ki, µM) Primary Target / Notes
Indatraline [1] 0.00042 0.0017 0.0058 Potent, balanced triple reuptake inhibitor
Cocaine [3] 0.74 0.23 0.48 Non-selective, weak blocker
Methylphenidate [3] 132.43 0.06 0.10 Selective DAT/NET inhibitor
Amphetamine [3] 38.46 0.64 0.07 Potent NET/DAT inhibitor (also a releaser)
Reboxetine [1] 129 >10,000 1.1 Highly selective NET inhibitor

This comparison highlights that indatraline is significantly more potent than cocaine at all three transporters and has a more balanced profile compared to other selective or dual-target inhibitors [1] [3].

References

Indatraline Pharmacological Profile & Duration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes indatraline's key properties based on available research data.

Property Indatraline Profile Comparative Data / Context
Pharmacological Action Non-selective monoamine transporter inhibitor; blocks reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) [1] [2]. Similar efficacy to cocaine, but with slower onset and longer duration [2].
Onset of Action Relatively slow. Effects in primate studies peaked about 30 minutes after administration [3]. Effects take longer to absorb into the body than cocaine [2].
Duration of Action Long duration. Effects from a single dose in primate studies lasted up to 24 hours [3]. Significantly longer than cocaine. Its effects have a "longer duration than those of cocaine" [2].
Key Experimental Finding Repeated treatment in rhesus monkeys produced dose-dependent and sustained decreases in cocaine self-administration for 7 days [3]. Suggests potential for once-daily dosing in a therapeutic context.
Therapeutic Potential Investigated as a potential maintenance pharmacotherapy for psychostimulant abuse (e.g., cocaine addiction) [2] [3]. Also identified as an inducer of autophagy, showing potential for non-psychiatric applications like inhibiting restenosis [1].
Reported Limitations Doses that reduced cocaine self-administration in primates also decreased food-maintained responding and produced behavioral stereotypies [3]. Side effects like these may limit clinical utility [3].

Detailed Experimental Data & Protocols

For research and development purposes, here is a deeper look into the key studies that characterize indatraline's long duration.

1. Primate Study on Cocaine Self-Administration This study provides the primary quantitative data on indatraline's sustained effects [3].

  • Experimental Model: Rhesus monkeys trained to self-administer cocaine.
  • Protocol:
    • Acute Test: Monkeys were administered indatraline (0.1–1.0 mg/kg) to test for substitution in cocaine discrimination. The effects of a 1.0 mg/kg dose peaked at 30 minutes and lasted for 24 hours.
    • Chronic Test: Monkeys received repeated daily treatments with indatraline (0.1–0.56 mg/kg/day) for 7 days. The highest dose (0.56 mg/kg/day) produced a sustained decrease in cocaine self-administration across the entire 7-day treatment period.
  • Outcome Measures: Drug discrimination, rates of responding for cocaine vs. food.

2. Mechanism of Action and Autophagy Induction A cell-based study revealed another dimension of indatraline's activity, which is linked to its long-term cellular effects [1].

  • Experimental Model: Human cell lines (HeLa, COS-7) and a rat model of restenosis.
  • Protocol:
    • Cells were treated with indatraline, and autophagy induction was examined using LysoTracker Red staining, monodansylcadaverine (MDC) staining, and visualization of EGFP-LC3 vacuoles.
    • Conversion of LC3-I to LC3-II was validated by immunoblotting.
    • Signaling pathways were analyzed via immunoblotting for components of the AMPK/mTOR/S6K axis.
  • Key Finding: Indatraline induces autophagy by suppressing the mTOR/S6 kinase signaling pathway. This mechanism is distinct from its immediate monoamine reuptake inhibition and underlies its long-term therapeutic potential in conditions like restenosis [1].

Pathways and Experimental Logic

The following diagram illustrates the dual mechanisms of action of indatraline and the logical flow of experiments used to characterize its long-lasting effects.

cluster_primary Primary Mechanism (Acute) cluster_secondary Secondary Mechanism (Long-term) cluster_experiments Key Experiments & Observed Duration Indatraline Indatraline DAT Dopamine Transporter (DAT) Indatraline->DAT Inhibits NET Norepinephrine Transporter (NET) Indatraline->NET Inhibits SERT Serotonin Transporter (SERT) Indatraline->SERT Inhibits mTOR mTOR/S6K Pathway Indatraline->mTOR Suppresses IncreasedMonoamines Increased Synaptic Monoamines DAT->IncreasedMonoamines NET->IncreasedMonoamines SERT->IncreasedMonoamines AcuteEffects Acute Effects: Cocaine-like, Antidepressant IncreasedMonoamines->AcuteEffects Exp1 Primate Self-Administration (Effects last up to 24h) AcuteEffects->Exp1 AutophagyInduction Induction of Autophagy mTOR->AutophagyInduction Leads to LongTermEffects Long-term Cellular Effects: Inhibition of Restenosis AutophagyInduction->LongTermEffects Exp3 Cell-Based Assays (Long-term cellular change) LongTermEffects->Exp3 Exp2 Sustained Treatment (Effects last 7 days) Exp1->Exp2 Informs

Research Significance and Gaps

  • Significance: Indatraline's profile makes it a compelling candidate for addiction treatment. Its non-selectivity across monoamine transporters and slow-onset, long-duration action are key features hypothesized to reduce abuse potential and support adherence in a maintenance therapy model [2] [3].
  • Current Data Gaps: The search results, while containing crucial primate and cellular data, lack direct head-to-head comparisons of half-life or receptor occupancy duration between indatraline and a wide range of modern alternatives (e.g., specific SSRIs, SNRIs). Future research filling these gaps would be invaluable.

References

Indatraline side effect profile versus tricyclics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Side Effect Comparison

The table below summarizes the available information for indatraline and a representative TCA, desipramine.

Feature Indatraline Tricyclic Antidepressant (Desipramine)
Primary Mechanism Potent, non-selective inhibitor of DAT, NET, and SERT [1] [2]. Selective inhibitor of NET (and to a lesser extent, SERT) [3] [2].

| Key Quantitative Data (Ki values) | NET: 5.8 nM SERT: 0.42 nM DAT: 1.7 nM [2] | NET: 7.36 nM (rat) SERT: 163 nM (human cloned) DAT: >10,000 nM [2] | | Commonly Observed Side Effects | Data not available for human clinical use. | Dry mouth, constipation, blurred vision, urinary retention, sedation, orthostatic hypotension [3] [4] [5]. | | Serious Safety Concerns | Data not available for human clinical use. | Cardiac arrhythmias, seizures, risk in overdose, suicidal ideation in young adults [3] [4]. | | Therapeutic/Research Applications | Research chemical for cocaine addiction/substitution; studied for autophagy induction and potential in restenosis [1] [6]. | Approved for depression; also used for anxiety, neuropathic pain, and migraine prevention [3] [4]. | | Structural Class | Non-selective monoamine transporter inhibitor (non-tricyclic) [2]. | Tricyclic compound [3]. |

Indatraline is classified as a non-selective monoamine transporter inhibitor, blocking dopamine (DA), norepinephrine (NE), and serotonin (5-HT) reuptake with high potency [1] [2]. This distinguishes it from most TCAs, which primarily target NET and SERT with varying selectivity and have minimal effects on DAT [3] [2].

Experimental Data on a Novel Indatraline Action

Recent research has identified a novel, non-monoamine related effect of indatraline, providing insight into its potential cellular impacts.

  • Experimental Objective: To identify novel inducers of autophagy from a clinical drug library and characterize the mechanism and effects of indatraline [1].
  • Key Findings: Indatraline was identified as a potent inducer of autophagy. It inhibited smooth muscle cell accumulation and demonstrated therapeutic potential for preventing restenosis (re-narrowing of blood vessels) in a rat model [1].
  • Conclusion: This study reveals a new biological activity for indatraline and suggests its potential for "drug repositioning" in autophagy-related diseases like restenosis [1].
Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, the key methodological steps from the study are outlined below [1]:

  • Cell-based High-Content Screening (HCS): A library of 2,386 clinical drugs was screened. Cells were treated with compounds, and autophagy induction was detected and quantified using LysoTracker Red staining, a dye that stains acidic vacuoles (like autolysosomes).
  • Validation of Autophagy:
    • MDC Staining: Treated cells were stained with monodansylcadaverine (MDC), another marker for acidic organelles, to confirm initial findings.
    • EGFP-LC3 Puncta Formation: A COS-7 cell line stably expressing EGFP-LC3 was used. Upon autophagy induction, LC3-I is lipidated to LC3-II and aggregates on the autophagosome membrane, visible as fluorescent puncta. The number of these puncta was counted.
    • Transmission Electron Microscopy (TEM): Used to visually identify the double-membrane structures of autophagosomes in treated cells, providing ultrastructural confirmation.
    • LC3 Immunoblotting: Cell lysates were analyzed by Western blot to detect the conversion of the cytoplasmic form LC3-I to the autophagosome-bound form LC3-II.
    • Functional Flux Assay: Cells were treated with indatraline both in the presence and absence of a lysosomal inhibitor (E64D). An increase in LC3-II levels with the inhibitor confirms that the compound increases the complete autophagic flux, rather than just blocking the final degradation step.
  • Mechanism Investigation: The effects of indatraline on key signaling pathways (AMPK/mTOR/S6K and PI3K/Akt/ERK) were analyzed via immunoblotting to determine the molecular pathway for autophagy induction.
  • In-vivo Restenosis Model: A rat model of restenosis was used. The therapeutic potential of indatraline was evaluated by its ability to inhibit smooth muscle cell accumulation following vascular injury.
Signaling Pathway for Indatraline-Induced Autophagy

The experiments determined that indatraline induces autophagy by suppressing the mTOR/S6 kinase signaling pathway [1]. The following diagram illustrates this mechanism.

G cluster_path Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR Indatraline->mTOR Suppresses AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates AutophagyInduction AutophagyInduction S6K->AutophagyInduction Inhibits

Implications for Research and Development

The available data, though incomplete for a traditional side-effect comparison, highlights critical considerations for drug development:

  • Mechanism-Driven Side Effect Prediction: Indatraline's potent inhibition of all three monoamine transporters suggests its side effect profile could be complex. It might combine side effects seen with different drug classes, such as stimulant-like effects (from DAT inhibition) and typical TCA-like effects (from NET/SERT inhibition) [3] [2].
  • The Promise of Drug Repositioning: The discovery that indatraline induces autophagy and inhibits restenosis in an animal model opens new avenues for therapeutic application beyond its original psychiatric target [1]. This underscores how investigating known compounds can reveal new biological functions.
  • Data Gap: The lack of a comprehensive human safety profile for indatraline remains the primary obstacle to a full understanding of its risk-benefit ratio compared to established medications like TCAs.

References

Pharmacological Profile & Comparative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data related to indatraline's activity, which can inform safety and efficacy considerations.

Property / Assay Indatraline Data Comparative Drug (Data) Experimental Context
Pharmacological Action Non-selective monoamine reuptake inhibitor (DA, NE, 5-HT) [1] [2] Cocaine (similar profile) [1] In vitro transporter assays [1]
Receptor Occupancy (RO) Unbound brain EC50, u for DAT: 8.3 nM; for SERT: 6.3 nM [3] Cocaine (DAT EC50, u: 99.1 nM; SERT: 181 nM) [3] In vivo RO study in rats [3]
Motor Activity Effect Significant increase lasting >3 hours [2] Cocaine (shorter duration of action) [1] [2] Wistar rat, 2 mg/kg oral dose [2]
Metabolic Pathway (Primary) Aromatic hydroxylation, Glucuronidation [4] Troparil (Demethylation) [4] In vitro (human liver S9 fraction) [4]
Toxicological Detection Parent compound not detectable; metabolites identified in rat urine [4] Information not available Rat model, 2 mg/kg oral dose [4]

Detailed Experimental Protocols

To support experimental reproducibility, here are the methodologies from key studies cited.

In Vitro Metabolic Fate Identification

This protocol is used to identify potential biomarkers of consumption for toxicological diagnosis [4].

  • Incubation System: Pooled human liver S9 fraction (pHLS9), final protein concentration of 2 mg/mL.
  • Incubation Volume & Buffer: 150 µL in 90 mM phosphate buffer (pH 7.4).
  • Cofactor System: NADP+, isocitrate, and isocitrate dehydrogenase for Phase I metabolism; UDP-glucuronic acid for Phase II glucuronidation.
  • Substrate Concentration: 25 µM indatraline.
  • Conditions: Incubation at 37°C for up to 480 minutes; reactions terminated with ice-cold acetonitrile.
  • Analysis: HPLC-HRMS/MS for metabolite separation and identification.
In Vivo Receptor Occupancy Correlation

This study established the relationship between unbound brain concentration and transporter occupancy [3].

  • Animal Model: Rats.
  • Dosing: Single subcutaneous injection of indatraline.
  • Measurement: Total drug concentrations in plasma and brain homogenate were measured. Unbound brain concentrations were calculated using brain homogenate binding assays.
  • RO Assessment: Serotonin and dopamine transporter occupancy was determined by in vivo binding techniques with radiolabeled ligands ([3H]citalopram for SERT and [3H]WIN35,428 for DAT).
  • Data Analysis: EC50 values for RO were calculated from the unbound brain concentration-occupancy relationship.
Behavioral Motor Activity Assay

This protocol evaluated the duration of indatraline's pharmacological effect in vivo [2].

  • Animal Model: Male Wistar rats (0.4 kg body weight).
  • Dosing: Single oral administration of indatraline at 2 mg/kg.
  • Behavioral Scoring: Motor activity was scored in dedicated cages at 1, 2, and 3 hours post-administration.
  • Metrics: Specific indexes for ambulation, rearing, and stereotypy were computed.
  • Control: Each animal served as its own control, with baseline activity measured during a separate control period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway influenced by indatraline and the workflow for its metabolic identification, created using Graphviz DOT language.

Indatraline-Induced Autophagy Signaling

G Indatraline-Induced Autophagy via mTOR Inhibition Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates AutophagyInitiation Autophagy Initiation mTOR->AutophagyInitiation Inhibits LC3I LC3-I AutophagyInitiation->LC3I LC3II LC3-II LC3I->LC3II Conversion Autophagosome Autophagosome LC3II->Autophagosome

Indatraline Metabolic Identification Workflow

G Workflow for Identifying Indatraline Metabolism InVitro In Vitro Incubation (pHLS9 + Cofactors) SamplePrep Sample Preparation (Protein Precipitation) InVitro->SamplePrep InVivo In Vivo Rat Model (Oral Administration) InVivo->SamplePrep HPLCHRMS Analysis (HPLC-HRMS/MS) SamplePrep->HPLCHRMS MetaboliteID Metabolite Identification HPLCHRMS->MetaboliteID

Research Implications and Data Gaps

  • Mechanistic Potential: The discovery that indatraline induces autophagy via mTOR inhibition reveals a potential application beyond its initial neurological targets, possibly in diseases like restenosis or cancer [1].
  • Safety & Efficacy Proxies: The high potency in receptor occupancy studies and long duration in behavioral assays provide initial, indirect metrics for its therapeutic window [3] [2].
  • Critical Data Gaps: A definitive therapeutic index (TI) requires classic toxicological data (like TD50 or LD50) from dose-ranging studies, which is currently absent from the literature. Furthermore, clinical data on human safety and efficacy is lacking.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

327.034833 Da

Monoisotopic Mass

327.034833 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Last modified: 08-15-2023
1: Tirelli E, Geter-Douglass B, Witkin JM. gamma-Aminobutyric acidA agonists differentially augment gnawing induced by indirect-acting dopamine agonists in C57BL/6J mice. J Pharmacol Exp Ther. 1998 Jan;284(1):116-24. PubMed PMID: 9435169.

Explore Compound Types